(R)-DZD1516
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H27F2N7O3 |
|---|---|
Molecular Weight |
547.6 g/mol |
IUPAC Name |
5-[(4R)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-7-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine |
InChI |
InChI=1S/C28H27F2N7O3/c1-17-10-18(4-5-22(17)39-19-6-9-37-25(13-19)32-16-34-37)35-27-26-21(31-15-33-27)11-20(38-3)12-23(26)40-24-7-8-36(2)14-28(24,29)30/h4-6,9-13,15-16,24H,7-8,14H2,1-3H3,(H,31,33,35)/t24-/m1/s1 |
InChI Key |
IDQNCHCNBVCUHC-XMMPIXPASA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)NC2=NC=NC3=C2C(=CC(=C3)OC)O[C@@H]4CCN(CC4(F)F)C)OC5=CC6=NC=NN6C=C5 |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=NC=NC3=C2C(=CC(=C3)OC)OC4CCN(CC4(F)F)C)OC5=CC6=NC=NN6C=C5 |
Origin of Product |
United States |
Foundational & Exploratory
(R)-DZD1516: A Deep Dive into its Mechanism of Action in HER2+ Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of (R)-DZD1516, a potent and selective HER2 tyrosine kinase inhibitor (TKI), in HER2-positive (HER2+) cells. This compound is an orally bioavailable, reversible TKI engineered for high selectivity and significant blood-brain barrier (BBB) penetration, addressing a critical unmet need in the treatment of HER2+ metastatic breast cancer, particularly in patients with central nervous system (CNS) metastases.[1][2][3][4] This document details the molecular interactions, downstream signaling effects, and preclinical efficacy of this compound, supported by quantitative data and detailed experimental methodologies.
Core Mechanism of Action
This compound exerts its anti-neoplastic activity by selectively binding to and inhibiting the kinase activity of the human epidermal growth factor receptor 2 (HER2).[1] In HER2+ cancer cells, the HER2 receptor is overexpressed, leading to constitutive activation of downstream signaling pathways that drive cell proliferation, survival, and invasion.[5] this compound competitively binds to the ATP-binding site within the intracellular kinase domain of HER2, preventing receptor autophosphorylation and subsequent activation of downstream signaling cascades.[6] This targeted inhibition leads to the suppression of tumor growth and induction of apoptosis in HER2-dependent cancer cells.
A key characteristic of this compound is its high selectivity for HER2 over the epidermal growth factor receptor (EGFR). This selectivity, reported to be over 300-fold, minimizes off-target effects commonly associated with less selective TKIs, such as diarrhea and skin rash.[2][7]
Quantitative Analysis of In Vitro and In Vivo Efficacy
The potency and efficacy of this compound have been demonstrated through a series of preclinical studies, the key quantitative findings of which are summarized below.
In Vitro Potency and Selectivity
| Assay Type | Cell Line/Target | Parameter | Value | Reference |
| Enzymatic Assay | HER2 | IC50 | 0.56 nM | [8] |
| Cellular Phosphorylation Assay | BT474C1 (HER2+) | pHER2 IC50 | 4.4 nM | [7][8] |
| Cellular Phosphorylation Assay | A431 (EGFR+) | pEGFR IC50 | 1455 nM | [7][8] |
| Cell Proliferation Assay | HER2-overexpressing cells | GI50 | 20 nM | [7][8] |
| Cell Proliferation Assay | A431 cells | GI50 | 8867 nM | [7] |
In Vivo Anti-Tumor Activity in Xenograft Models
| Xenograft Model | Treatment | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| Brain Metastasis (BM) | This compound | 100 mg/kg | 48% | [8] |
| Brain Metastasis (BM) | This compound | 150 mg/kg | 79% | [8] |
| Leptomeningeal Metastasis (LM) | This compound | 100 mg/kg | 57% | [8] |
| Leptomeningeal Metastasis (LM) | This compound | 150 mg/kg | 81% | [8] |
Pharmacodynamic Activity in Xenograft Model
| Xenograft Model | Treatment | Dosage | Time Point | pHER2 Inhibition | Reference |
| BT474C1-Luci Mono1 SC | This compound | 50 mg/kg | 0.25 h | >94% | [8] |
| BT474C1-Luci Mono1 SC | This compound | 150 mg/kg | 24 h | 89% | [8] |
Signaling Pathway Inhibition
This compound-mediated inhibition of HER2 phosphorylation leads to the downregulation of two primary downstream signaling pathways critical for tumor cell survival and proliferation: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/ERK pathway.[5][9]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
HER2 Kinase Inhibition Assay (Luminescent)
This assay quantifies the ability of this compound to inhibit HER2 kinase activity by measuring ATP consumption.
Materials:
-
Recombinant human HER2 enzyme
-
Kinase-specific substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Kinase Buffer (40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
ATP solution
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well microplates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should not exceed 1%.
-
In a 384-well plate, add 1 µl of the inhibitor solution or DMSO (vehicle control).
-
Add 2 µl of diluted HER2 enzyme to each well.
-
Initiate the kinase reaction by adding 2 µl of a substrate/ATP mix.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a microplate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression.[10][11]
References
- 1. onclive.com [onclive.com]
- 2. Dizal Pharma [dizalpharma.com]
- 3. Preclinical and clinical activity of DZD1516, a full blood-brain barrier-penetrant, highly selective HER2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Preclinical and clinical activity of DZD1516, a full blood–brain barrier-penetrant, highly selective HER2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DZD-1516 shows improved brain penetrance and efficacy in CNS metastases | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
- 10. promega.com [promega.com]
- 11. benchchem.com [benchchem.com]
(R)-DZD1516: A Deep Dive into its HER2 versus EGFR Selectivity Profile
For Immediate Release
This technical guide provides an in-depth analysis of the selectivity profile of (R)-DZD1516, a potent and selective human epidermal growth factor receptor 2 (HER2) inhibitor, against the epidermal growth factor receptor (EGFR). This document is intended for researchers, scientists, and drug development professionals interested in the nuanced pharmacology of this compound.
This compound has demonstrated significant promise as a highly selective HER2 inhibitor, a critical characteristic for minimizing off-target effects, particularly those associated with EGFR inhibition, such as skin rash and diarrhea.[1][2] Clinical data has shown that at doses up to 250 mg twice daily, no wild-type EGFR-related adverse events have been reported, underscoring its high selectivity.[1][3][4]
Quantitative Selectivity Profile
The selectivity of this compound for HER2 over EGFR has been quantified through both enzymatic and cellular assays. The compound exhibits over 300-fold selectivity for HER2 against wild-type EGFR.[1][2] The following tables summarize the key quantitative data from preclinical studies.
Table 1: Enzymatic and Cellular Inhibition
| Target | Assay Type | Metric | Value (nM) | Cell Line | Reference |
| HER2 | Enzymatic | IC50 | 0.56 | N/A | [5] |
| pHER2 | Cellular | IC50 | 4.4 | BT474C1 | [5][6] |
| pEGFR | Cellular | IC50 | 1455 | A431 | [5][6] |
Table 2: Anti-proliferative Activity
| Cell Line | Target Expression | Metric | Value (nM) | Reference |
| HER2-positive cells | HER2 | GI50 | 20 | [5] |
| A431 | Wild-type EGFR | GI50 | 8867 | [5][6] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the supplementary information from Zhang, J. et al. Breast Cancer Res 23, 81 (2023).
In Vitro Enzymatic Assay
The inhibitory activity of DZD1516 against the HER2 kinase was determined using a standard enzymatic assay format. The reaction mixture contained recombinant HER2 enzyme, a peptide substrate, and ATP. The assay was initiated by the addition of the test compound at various concentrations. The kinase activity was measured by quantifying the amount of phosphorylated substrate, typically through a luminescence-based method. The IC50 value was calculated by fitting the dose-response data to a four-parameter logistic equation.
Kinase Panel Assay
To assess the broader selectivity profile, DZD1516 was tested against a panel of recombinant human kinases. The inhibitory activity was measured at a fixed concentration of the compound. For kinases showing significant inhibition (typically >50%), a full dose-response curve was generated to determine the IC50 value, similar to the in vitro enzymatic assay for HER2.
Cell Proliferation Assay
The anti-proliferative effects of DZD1516 were evaluated using the CellTiter-Glo® Luminescent Cell Viability Assay. HER2-expressing BT474C1 cells and EGFR-expressing A431 cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with a serial dilution of DZD1516 for a specified period (e.g., 72 hours). Cell viability was determined by measuring the ATP content, which correlates with the number of viable cells. The GI50 value, the concentration at which 50% of cell growth is inhibited, was calculated from the dose-response curves.
Visualizing the Mechanism and Workflow
To further elucidate the context of this compound's activity, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.
Caption: HER2/EGFR Signaling Pathway and DZD1516 Inhibition.
Caption: Workflow for Determining DZD1516 Selectivity.
Conclusion
The data presented in this technical guide robustly supports the classification of this compound as a highly selective HER2 inhibitor with demonstrably weak activity against wild-type EGFR. This selectivity is a key attribute that likely contributes to its favorable safety profile observed in clinical trials, particularly the absence of common EGFR-related toxicities. The detailed experimental protocols and visual representations of the underlying biological pathways provide a comprehensive resource for the scientific community engaged in the development of next-generation targeted cancer therapies.
References
- 1. onclive.com [onclive.com]
- 2. Dizal Pharma [dizalpharma.com]
- 3. ascopubs.org [ascopubs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. DZD-1516 shows improved brain penetrance and efficacy in CNS metastases | BioWorld [bioworld.com]
- 6. Preclinical and clinical activity of DZD1516, a full blood–brain barrier-penetrant, highly selective HER2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
(S)-DZD1516: A Technical Whitepaper on a Brain-Penetrant HER2 Inhibitor
Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals. It is a collation of publicly available preclinical and clinical data. (S)-DZD1516 is an investigational compound, and this paper does not constitute medical advice. It is important to note that the requested topic was (R)-DZD1516; however, the publicly available scientific literature identifies the active and studied compound, DZD1516, as the (S)-enantiomer. Information regarding the specific properties and activities of the (R)-enantiomer is not available in the reviewed literature.
Executive Summary
(S)-DZD1516 is an orally bioavailable, potent, and highly selective reversible inhibitor of the human epidermal growth factor receptor 2 (HER2) tyrosine kinase.[1][2] Developed to address the significant clinical challenge of central nervous system (CNS) metastases in patients with HER2-positive cancers, (S)-DZD1516 is characterized by its designed ability to fully penetrate the blood-brain barrier (BBB).[1][3] Preclinical studies have demonstrated its robust anti-tumor activity in both systemic and intracranial tumor models.[1][4] A first-in-human Phase 1 clinical trial (NCT04509596) has established its safety profile, pharmacokinetics, and a recommended Phase 2 dose.[1][5] This whitepaper provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, preclinical data, and early clinical findings for (S)-DZD1516.
Chemical Structure and Physicochemical Properties
The chemical architecture of (S)-DZD1516 is based on the 4-([1][3][5]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl scaffold, a structural motif also found in the approved HER2 inhibitor tucatinib (B611992).[1] The design of (S)-DZD1516 involved strategic modifications to optimize for high BBB penetration, including features that circumvent efflux by transporters such as P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP).[1]
Note on Stereochemistry: The designation DZD1516 refers to the (S)-enantiomer of the compound, which was selected for development based on its superior HER2 potency.[1]
While a definitive IUPAC name and CAS number are not consistently available across public domains, the core structure has been described in detail.
Table 1: Physicochemical and Pharmacokinetic Properties of (S)-DZD1516
| Property | Value | Source |
| Mechanism of Action | Reversible HER2 Tyrosine Kinase Inhibitor | [6] |
| Blood-Brain Barrier Penetration | Full | [3] |
| Efflux Transporter Substrate | No (for P-gp and BCRP) | [1][6] |
| Passive Permeability (Caco-2) | 90 x 10⁻⁶ cm/s | [1] |
| hERG IC₅₀ | 3.29 µM | [1][7] |
| Human Half-Life (predicted) | ~8 hours | [1] |
| Clinical Half-Life (single dose) | 13.4 - 22.5 hours | [8][9] |
| Active Metabolite | DZ2678 (N-demethylated) | [1][7] |
Mechanism of Action and Signaling Pathway
(S)-DZD1516 exerts its anti-tumor effect by selectively binding to the ATP-binding pocket of the HER2 receptor tyrosine kinase, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[2] These pathways, including the PI3K/AKT/mTOR and MAPK pathways, are critical for cell proliferation, survival, and differentiation. By blocking these signals in HER2-overexpressing cancer cells, (S)-DZD1516 induces cell death.[2] Its high selectivity for HER2 over the wild-type epidermal growth factor receptor (EGFR) is a key feature, promising a reduction in EGFR-related toxicities such as skin rash and diarrhea.[1][3]
Preclinical Data
In Vitro Efficacy and Selectivity
(S)-DZD1516 has demonstrated potent inhibition of the HER2 kinase in enzymatic assays and in HER2-overexpressing cancer cell lines.
Table 2: In Vitro Activity of (S)-DZD1516
| Assay | Cell Line / Target | Metric | Value | Source |
| Enzymatic Inhibition | HER2 | IC₅₀ | 0.56 nM | [1] |
| Cellular pHER2 Inhibition | BT474C1 | IC₅₀ | 4.4 nM | [1] |
| Cellular pEGFR Inhibition | A431 | IC₅₀ | 1455 nM | [1][4] |
| Cell Proliferation | BT474C1 (HER2+) | GI₅₀ | 20 nM | [1] |
| Cell Proliferation | A431 (EGFR+) | GI₅₀ | 8867 nM | [1] |
The data highlights a selectivity of over 300-fold for HER2 compared to wild-type EGFR.[3]
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of (S)-DZD1516 was evaluated in various mouse xenograft models using HER2-positive cancer cells.
Table 3: In Vivo Efficacy of (S)-DZD1516 in Xenograft Models
| Model Type | Dose (mg/kg) | Outcome Metric | Result | Source |
| Brain Metastasis (BM) | 100 | Tumor Growth Inhibition (TGI) | 48% | [1][4] |
| Brain Metastasis (BM) | 150 | Tumor Growth Inhibition (TGI) | 79% | [1][4] |
| Leptomeningeal Metastasis (LM) | 100 | Tumor Growth Inhibition (TGI) | 57% | [1][4] |
| Leptomeningeal Metastasis (LM) | 150 | Tumor Growth Inhibition (TGI) | 81% | [1][4] |
| Subcutaneous (SC) | 100 or 150 | Tumor Remission | Dose-dependent | [1] |
In these models, (S)-DZD1516 demonstrated significant, dose-dependent anti-tumor activity.[1] Notably, at a dose of 150 mg/kg, its efficacy in the brain metastasis model was superior to that of tucatinib at its maximum tolerated dose in mice.[1]
Pharmacokinetics and Brain Penetration
A key feature of (S)-DZD1516 is its ability to cross the BBB. This is quantified by the unbound brain-to-plasma concentration ratio (Kp,uu).
Table 4: Brain Penetration of (S)-DZD1516 and its Active Metabolite
| Species | Compound | Kp,uu,CSF | Source |
| Rat | (S)-DZD1516 | 0.57 - 0.87 | [1] |
| Human | (S)-DZD1516 | 2.1 | [1][3] |
| Human | DZ2678 | 0.76 | [1][5] |
A Kp,uu,CSF value close to or greater than 1 indicates efficient penetration into the central nervous system. The value of 2.1 in humans suggests that the unbound concentration of (S)-DZD1516 in the CNS is more than double that in the plasma.[1][3]
Clinical Data (Phase 1)
The first-in-human, multi-center, open-label Phase 1 trial (WEN-JI1; NCT04509596) evaluated the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of (S)-DZD1516 monotherapy in heavily pre-treated patients with HER2-positive metastatic breast cancer.[1][5]
Table 5: Summary of Phase 1 Clinical Trial (NCT04509596) Findings
| Parameter | Finding | Source |
| Patient Population | 23 patients with HER2+ metastatic breast cancer | [1][5] |
| Dose Escalation | 25 mg to 300 mg, twice daily (BID) | [1][5] |
| Maximum Tolerated Dose (MTD) | 250 mg BID | [1][10] |
| Recommended Phase 2 Dose (RP2D) | 250 mg BID | [1][5] |
| Most Common Adverse Events | Headache, vomiting, decreased hemoglobin | [1][5] |
| Dose-Limiting Toxicities | Reported at 300 mg BID | [1][5] |
| Best Antitumor Response | Stable disease | [5] |
The trial demonstrated that (S)-DZD1516 was generally well-tolerated at doses up to 250 mg twice daily.[10] Importantly, no wild-type EGFR-related adverse events, such as diarrhea or skin rash, were reported at or below the MTD.[1][6]
Experimental Protocols
HER2 Enzymatic Assay
The inhibitory activity of (S)-DZD1516 against the HER2 kinase was determined using a biochemical assay. The general procedure involves:
-
Incubation of recombinant human HER2 protein with a specific substrate (e.g., a synthetic peptide) and ATP in a buffered solution.
-
Addition of varying concentrations of (S)-DZD1516 to the reaction mixture.
-
Measurement of the phosphorylation of the substrate, typically through a luminescence-based or fluorescence-based detection method.
-
Calculation of the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzymatic activity by 50%.
Cellular Phospho-HER2 (pHER2) Assay
The ability of (S)-DZD1516 to inhibit HER2 signaling in a cellular context was assessed in HER2-overexpressing cell lines like BT474C1. The protocol generally follows these steps:
-
Seeding of BT474C1 cells in microplates and allowing them to adhere.
-
Treatment of the cells with a range of concentrations of (S)-DZD1516 for a defined period.
-
Lysis of the cells to release cellular proteins.
-
Quantification of the levels of phosphorylated HER2 (pHER2) and total HER2 using an immunoassay method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Normalization of pHER2 levels to total HER2 and determination of the IC₅₀ value for the inhibition of HER2 phosphorylation.
In Vivo Xenograft Models
The anti-tumor efficacy of (S)-DZD1516 in vivo was evaluated in immunodeficient mice bearing human tumor xenografts.
-
Subcutaneous (SC) Model: HER2-positive tumor cells (e.g., BT474C1) are injected subcutaneously into the flank of the mice. Once tumors reach a specified volume, mice are randomized into vehicle control and treatment groups. (S)-DZD1516 is administered orally at various doses, and tumor volume is measured regularly to assess tumor growth inhibition.
-
Brain Metastasis (BM) Model: Tumor cells are implanted directly into the brain of the mice via intracerebral injection. Treatment with (S)-DZD1516 is initiated, and tumor burden is often monitored using bioluminescence imaging if the tumor cells are engineered to express luciferase. The primary endpoint is typically tumor growth inhibition or survival.
Conclusion
(S)-DZD1516 is a promising, next-generation HER2 tyrosine kinase inhibitor specifically engineered for high blood-brain barrier penetration.[1] Its potent and selective inhibition of HER2, coupled with demonstrated efficacy in preclinical models of brain metastases, addresses a critical unmet need in the treatment of HER2-positive cancers.[1][4] Early clinical data have established a favorable safety profile and confirmed its excellent CNS penetration in humans.[1][5] Further clinical evaluation is warranted to fully define the therapeutic potential of (S)-DZD1516 in patients with HER2-positive primary and metastatic brain tumors.[1][5]
References
- 1. Preclinical and clinical activity of DZD1516, a full blood–brain barrier-penetrant, highly selective HER2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Dizal Pharma [dizalpharma.com]
- 4. DZD-1516 shows improved brain penetrance and efficacy in CNS metastases | BioWorld [bioworld.com]
- 5. Preclinical and clinical activity of DZD1516, a full blood-brain barrier-penetrant, highly selective HER2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. onclive.com [onclive.com]
(R)-DZD1516: A Technical Overview of Blood-Brain Barrier Penetration Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-DZD1516 is an orally bioavailable, reversible, and highly selective inhibitor of the human epidermal growth factor receptor 2 (HER2) tyrosine kinase.[1] Developed to address the significant clinical challenge of central nervous system (CNS) metastases in patients with HER2-positive metastatic breast cancer, a key design feature of DZD1516 is its ability to effectively penetrate the blood-brain barrier (BBB).[1][2][3][4][5][6][7][8][9][10] This technical guide provides an in-depth summary of the preclinical and clinical studies that have characterized the BBB penetration of DZD1516, presenting key data, experimental methodologies, and the underlying mechanistic pathways.
Mechanism of Action and Signaling Pathway
DZD1516 selectively binds to and inhibits the kinase activity of HER2, a receptor tyrosine kinase that is overexpressed in a significant portion of breast cancers.[1] HER2 activation, often through heterodimerization with other ErbB family members like HER3, triggers downstream signaling cascades, primarily the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Raf/MEK/MAPK pathways.[2][3][4] These pathways are critical for cell proliferation, survival, and differentiation.[3] By inhibiting HER2, DZD1516 effectively blocks these pro-tumorigenic signals.[10] The high selectivity of DZD1516 for HER2 over wild-type epidermal growth factor receptor (EGFR) minimizes off-target effects commonly associated with less selective tyrosine kinase inhibitors.[9]
Data Presentation: Blood-Brain Barrier Penetration
The extent of BBB penetration is quantified by the unbound brain-to-plasma partition coefficient (Kp,uu,brain) and the unbound cerebrospinal fluid-to-plasma partition coefficient (Kp,uu,CSF). A Kp,uu value approaching or exceeding 1.0 indicates efficient penetration into the CNS.
Table 1: Preclinical Blood-Brain Barrier Penetration of this compound and its Active Metabolite (DZ2678)
| Species | Compound | Kp,uu,brain | Kp,uu,CSF | Reference(s) |
| Rat | This compound | 0.57 - 0.87 | 0.57 - 0.76 | [4] |
| Rat | DZ2678 | 0.12 - 0.23 | - | [4] |
| Monkey | This compound | - | 4.1 | [4] |
| Monkey | DZ2678 | - | 0.865 | [4] |
Table 2: Clinical Blood-Brain Barrier Penetration of this compound and its Active Metabolite (DZ2678) in Patients with HER2+ Metastatic Breast Cancer
| Compound | Mean Kp,uu,CSF | Conclusion | Reference(s) |
| This compound | 2.1 - 2.13 | Full penetration into human CNS | [2][4][5][9] |
| DZ2678 | 0.66 - 0.76 | Good penetration into human CNS | [2][4][5] |
Experimental Protocols
A multi-tiered approach was employed to characterize the BBB penetration of this compound, encompassing in vitro assays, preclinical in vivo models, and a dedicated Phase 1 clinical trial.
In Vitro Permeability and Efflux Transporter Assays
-
Objective: To determine if this compound and its active metabolite, DZ2678, are substrates of key BBB efflux transporters, P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).
-
Methodology: Standard in vitro permeability assays were conducted. While specific cell lines used for DZD1516 testing are not detailed in the available literature, these assays typically involve culturing polarized monolayers of cells overexpressing the transporter of interest (e.g., MDCK-MDR1 for P-gp or Caco-2 cells which express both) on permeable supports. The test compound is added to either the apical or basolateral side, and its transport to the opposite chamber is measured over time, usually by LC-MS/MS. The ratio of basolateral-to-apical versus apical-to-basolateral permeability (efflux ratio) is calculated. An efflux ratio of less than 2 typically indicates that the compound is not a significant substrate for that transporter.
-
Results: Both this compound and DZ2678 demonstrated good permeability and were found not to be substrates of P-gp or BCRP.[2] This is a critical characteristic for a CNS-penetrant drug, as it prevents active removal from the brain.
Preclinical In Vivo Pharmacokinetics and BBB Penetration
-
Objective: To quantify the extent of BBB penetration in animal models.
-
Methodology:
-
Animal Models: Studies were conducted in rats and monkeys.[4]
-
Sample Collection: Following administration of DZD1516, serial samples of blood (for plasma) and cerebrospinal fluid (CSF) were collected. In rat studies, brain tissue was also collected.
-
Analysis: Drug concentrations in plasma, brain homogenate, and CSF were determined. The unbound fraction of the drug in plasma and brain tissue was measured using techniques like equilibrium dialysis.
-
Calculation of Kp,uu:
-
Kp,uu,brain = (AUCbrain,unbound) / (AUCplasma,unbound)
-
Kp,uu,CSF = (AUCCSF) / (AUCplasma,unbound)
-
-
-
Results: The studies demonstrated significant CNS penetration in both species, with particularly high penetration observed in the monkey model (see Table 1 for data).[4]
Preclinical In Vivo Efficacy Models
-
Objective: To assess the antitumor activity of DZD1516 in models of both intracranial and extracranial HER2-positive breast cancer.
-
Methodology:
-
Cell Line: The HER2-overexpressing BT474C1 human breast cancer cell line was used.[4]
-
Models:
-
Subcutaneous Xenograft Model: BT474C1 cells were implanted subcutaneously in immunocompromised mice.
-
Brain Metastasis (BM) Model: Established by intracerebral implantation of BT474C1 tumor cells into the brains of mice.[7]
-
Leptomeningeal Metastasis (LM) Model: Established similarly to the BM model to mimic tumor spread to the meninges.[7]
-
-
Treatment: Mice were treated with DZD1516, and tumor growth was monitored over time.
-
-
Results: DZD1516 demonstrated potent, dose-dependent antitumor activity in all three models, including significant tumor growth inhibition in the brain and leptomeningeal metastasis models, confirming that the drug reaches intracranial tumors at therapeutically relevant concentrations.[4][7]
Clinical Evaluation of BBB Penetration (Phase 1 Study NCT04509596)
-
Objective: To evaluate the safety, tolerability, pharmacokinetics, and BBB penetration of DZD1516 in patients with HER2-positive metastatic breast cancer, including those with CNS metastases.[2][4][5]
-
Methodology:
-
Study Design: This was a first-in-human, open-label, dose-escalation study.[2] Patients received oral doses of DZD1516 ranging from 25 mg to 300 mg twice daily.[4]
-
Patient Population: Eligible patients had HER2-positive metastatic breast cancer and had relapsed after prior treatments. A significant portion of the enrolled patients (65.2%) had baseline CNS metastases.[4][9]
-
Pharmacokinetic Sampling: Serial blood samples were collected to determine plasma concentrations of DZD1516 and DZ2678. In a subset of patients with CNS metastases, cerebrospinal fluid (CSF) samples were collected via lumbar puncture.[3]
-
Analysis: Drug concentrations in plasma and CSF were measured, and the Kp,uu,CSF was calculated to determine the extent of CNS penetration in humans.
-
-
Results: The pharmacokinetic data from the trial confirmed the preclinical findings, demonstrating "full penetration" of DZD1516 into the human CNS with a mean Kp,uu,CSF of approximately 2.1.[3][4][5][9] The active metabolite DZ2678 also showed good CNS penetration.[4][5]
Conclusion
The comprehensive preclinical and clinical data package for this compound provides compelling evidence of its ability to effectively penetrate the blood-brain barrier. The molecule was rationally designed to avoid efflux by P-gp and BCRP, a key factor in its successful CNS distribution. In vivo studies in multiple species, including humans, have consistently demonstrated high unbound drug concentrations in the CNS. This robust BBB penetration, combined with potent and selective HER2 inhibition, establishes this compound as a promising therapeutic agent for patients with HER2-positive breast cancer, particularly those with the significant unmet need of central nervous system metastases.[4][5] Further clinical evaluation of its efficacy is ongoing.[2]
References
- 1. onclive.com [onclive.com]
- 2. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. HER2 signaling pathway activation and response of breast cancer cells to HER2-targeting agents is dependent strongly on the 3D microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical and clinical activity of DZD1516, a full blood-brain barrier-penetrant, highly selective HER2 inhibitor. [clin.larvol.com]
- 6. researchgate.net [researchgate.net]
- 7. DZD-1516 shows improved brain penetrance and efficacy in CNS metastases | BioWorld [bioworld.com]
- 8. onclive.com [onclive.com]
- 9. Preclinical and clinical activity of DZD1516, a full blood-brain barrier-penetrant, highly selective HER2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical and clinical activity of DZD1516, a full blood–brain barrier-penetrant, highly selective HER2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
(R)-DZD1516: A Deep Dive into Preclinical Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of (R)-DZD1516, a potent and selective HER2 tyrosine kinase inhibitor (TKI) with significant blood-brain barrier (BBB) penetration. The data herein is collated from publicly available research to facilitate further investigation and development in the field of oncology, particularly for HER2-positive malignancies with central nervous system (CNS) metastases.
Core Pharmacological Profile
This compound, also known as DZD1516, is an orally bioavailable, reversible inhibitor of the human epidermal growth factor receptor 2 (HER2; ErbB2).[1] Its primary mechanism of action involves the selective binding to and inhibition of HER2's kinase activity, which in turn blocks downstream signaling pathways crucial for tumor cell proliferation and survival.[1] A key feature of DZD1516 is its designed ability to cross the blood-brain barrier, addressing a critical unmet need in the treatment of HER2-positive brain metastases.[2][3]
Quantitative Pharmacokinetic and Pharmacodynamic Data
The following tables summarize the key preclinical pharmacokinetic and pharmacodynamic parameters of this compound and its active metabolite, DZ2678.
Table 1: In Vitro Potency and Selectivity
| Parameter | Target/Cell Line | This compound | DZ2678 (Metabolite) | Reference |
| IC50 (Enzymatic Assay) | HER2 | 0.56 nM | 0.95 nM | [4] |
| IC50 (pHER2 Inhibition) | BT474C1 cells | 4.4 nM | - | [4] |
| IC50 (pEGFR Inhibition) | A431 cells | 1455 nM | - | [4] |
| Selectivity (pEGFR/pHER2) | - | >300-fold | - | [4] |
| GI50 (Cell Proliferation) | HER2+ cells | ~20 nM | - | [5] |
| GI50 (Cell Proliferation) | A431 cells | 8867 nM | - | [4] |
Table 2: In Vivo Efficacy in Xenograft Models
| Model Type | Treatment | Dose | Tumor Growth Inhibition (TGI) | Reference |
| Brain Metastasis (BM) | This compound | 100 mg/kg | 48% | [4] |
| Brain Metastasis (BM) | This compound | 150 mg/kg | 79% | [4] |
| Leptomeningeal Metastasis (LM) | This compound | 100 mg/kg | 57% | [4] |
| Leptomeningeal Metastasis (LM) | This compound | 150 mg/kg | 81% | [4] |
| Subcutaneous (SC) | This compound | 100 mg/kg | Tumor Remission | [4] |
| Subcutaneous (SC) | This compound | 150 mg/kg | Tumor Remission | [4] |
Table 3: Preclinical Pharmacokinetic Parameters
| Species | Parameter | This compound | DZ2678 (Metabolite) | Reference |
| Rat | Kp,uu,CSF | 0.76 | - | [5] |
| Monkey | Kp,uu,CSF | 1.4 | - | [5] |
| Human | Mean Kp,uu,CSF | 2.1 | 0.76 | [3][6] |
| Human | Half-life (single dose) | ~14.5 - 19.5 hours | - | [5] |
| Human | Accumulation (multiple doses) | ~1.68 to 2.46-fold | - | [5] |
Experimental Protocols
Detailed methodologies for the key preclinical assessments of this compound are outlined below, based on the supplementary information provided in the primary research publications.[4][6]
In Vitro Assays
-
Enzymatic and Kinase Panel Assays: The inhibitory activity of DZD1516 against HER2 and a panel of other kinases was determined using radiometric or mobility shift assays. Recombinant kinase domains were incubated with the compound at varying concentrations, a suitable substrate (e.g., a peptide or protein), and ATP. The kinase activity was quantified by measuring the incorporation of phosphate (B84403) into the substrate. IC50 values were calculated from the dose-response curves.
-
Cellular Phosphorylation Assays: HER2-overexpressing cell lines (e.g., BT474C1) and EGFR-expressing cell lines (e.g., A431) were treated with a range of DZD1516 concentrations. Following treatment, cell lysates were prepared, and the levels of phosphorylated HER2 (pHER2) and phosphorylated EGFR (pEGFR) were determined by Western blotting or ELISA using phospho-specific antibodies.
-
Cell Proliferation Assays: Cancer cell lines were seeded in multi-well plates and treated with various concentrations of DZD1516. Cell viability was assessed after a defined incubation period (e.g., 72 hours) using a colorimetric assay such as the CellTiter-Glo® Luminescent Cell Viability Assay. GI50 values, the concentration causing 50% growth inhibition, were then calculated.
-
Permeability and Efflux Transporter Assays: Caco-2 or MDCK cells transfected with human P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) were used to assess the permeability and potential for active efflux of DZD1516. The compound was added to either the apical or basolateral side of a confluent cell monolayer, and its transport to the opposite chamber was measured over time. The apparent permeability coefficient (Papp) and efflux ratio were calculated to determine if the compound is a substrate of these transporters.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) were used for the xenograft studies.
-
Subcutaneous (SC) Model: HER2-positive cancer cells (e.g., BT474C1) were injected subcutaneously into the flanks of the mice.
-
Brain Metastasis (BM) Model: Tumor cells were implanted intracerebrally to establish brain tumors.
-
Leptomeningeal Metastasis (LM) Model: Tumor cells were injected into the cisterna magna to induce leptomeningeal disease.
-
-
Dosing and Monitoring: this compound was administered orally, typically twice daily. Tumor volume was measured regularly using calipers for subcutaneous tumors or monitored by bioluminescence imaging for intracranial models. Animal body weight and general health were also monitored.
-
Efficacy Assessment: The primary endpoint was tumor growth inhibition (TGI), calculated by comparing the change in tumor volume in the treated groups to the vehicle control group. In some studies, tumor remission was also reported.
-
Pharmacodynamic Analysis: At the end of the study, or at specific time points, tumor tissues were collected to assess the in vivo inhibition of pHER2 using immunohistochemistry (IHC).
Pharmacokinetic Studies
-
Sample Collection: Blood, brain tissue, and cerebrospinal fluid (CSF) were collected from animals at various time points after a single or multiple doses of this compound.
-
Bioanalysis: The concentrations of DZD1516 and its metabolite DZ2678 in the collected matrices were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Parameter Calculation: Standard non-compartmental pharmacokinetic analysis was performed to calculate parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), half-life (t1/2), and the unbound brain-to-plasma partition ratio (Kp,uu,brain) and unbound CSF-to-plasma partition ratio (Kp,uu,CSF).
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the general workflows for the preclinical studies.
Caption: Mechanism of action of this compound in inhibiting the HER2 signaling pathway.
Caption: General workflow for the preclinical evaluation of this compound.
References
- 1. escholarship.org [escholarship.org]
- 2. Dizal Pharma [dizalpharma.com]
- 3. Metastatic HER2-Positive Breast Cancer [resources.advancedpractitioner.com]
- 4. Preclinical and clinical activity of DZD1516, a full blood–brain barrier-penetrant, highly selective HER2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Key regulator PNPLA8 drives phospholipid reprogramming induced proliferation and migration in triple-negative breast cancer | springermedizin.de [springermedizin.de]
- 6. researchgate.net [researchgate.net]
Discovery and Synthesis of (S)-DZD1516: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DZD1516 is a potent, orally bioavailable, and selective inhibitor of the human epidermal growth factor receptor 2 (HER2) tyrosine kinase, designed to penetrate the blood-brain barrier (BBB). This technical guide provides an in-depth overview of the discovery and, in particular, the detailed synthetic pathway for the active (S)-enantiomer of DZD1516. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource on the medicinal chemistry and manufacturing aspects of this promising therapeutic agent. All quantitative data is presented in structured tables, and detailed experimental protocols for key reactions are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the underlying scientific principles.
Introduction
DZD1516 is a targeted therapy developed to address the challenges of treating HER2-positive cancers, including those with central nervous system (CNS) metastases. Its ability to cross the BBB makes it a significant advancement in the treatment of brain metastases, a common complication in patients with HER2-positive breast cancer. The molecule was designed for high selectivity for HER2 over the epidermal growth factor receptor (EGFR), aiming to minimize EGFR-related toxicities. This document will first briefly touch upon the discovery process, including the structure-activity relationship (SAR) studies that led to the identification of DZD1516, and then provide a detailed exposition of the asymmetric synthesis of its biologically active (S)-enantiomer.
Discovery of DZD1516: A Structure-Activity Relationship (SAR) Approach
The discovery of DZD1516 was guided by a fragment-based drug design strategy aimed at optimizing HER2 inhibition while ensuring high selectivity and CNS penetrance. The core of the molecule is a quinazoline (B50416) scaffold, a common feature in many kinase inhibitors.
A key aspect of the design was the strategic modification of the quinazoline core to enhance binding affinity to the ATP-binding pocket of the HER2 kinase. Structure-activity relationship (SAR) studies focused on substitutions at various positions of the quinazoline ring to improve potency and pharmacokinetic properties. The introduction of a chiral piperidine-based moiety was found to be crucial for achieving high potency and selectivity. The SAR exploration led to the identification of the (S)-enantiomer as the more active stereoisomer.
HER2 Signaling Pathway
The HER2 signaling pathway plays a critical role in cell proliferation, survival, and differentiation. In HER2-positive cancers, the overexpression of the HER2 receptor leads to uncontrolled cell growth. DZD1516 acts by inhibiting the tyrosine kinase activity of HER2, thereby blocking downstream signaling cascades.
Synthesis of the (S)-Enantiomer of DZD1516
The synthesis of the (S)-enantiomer of DZD1516 is a multi-step process that involves the preparation of key intermediates followed by an asymmetric synthesis step to establish the desired stereochemistry. The following sections provide a detailed account of the synthetic route and experimental protocols.
Synthetic Scheme Overview
The overall synthetic strategy can be broken down into the synthesis of the quinazoline core and the chiral side chain, followed by their coupling and final modification.
Experimental Protocols
The following protocols are based on detailed procedures typically found in patent literature for the synthesis of related quinazoline derivatives.
Step 1: Synthesis of the Quinazoline Core Intermediate
The synthesis of the quinazoline core begins with commercially available starting materials and proceeds through a series of standard organic transformations.
-
Reaction: Cyclization to form the quinazoline ring.
-
Reagents and Conditions: A substituted anthranilonitrile is reacted with an appropriate activating agent (e.g., formamide (B127407) or a derivative) at elevated temperatures.
-
Protocol:
-
To a solution of 2-amino-benzonitrile (1.0 eq) in a suitable solvent (e.g., N,N-dimethylformamide), add the appropriate coupling partner (1.1 eq).
-
Heat the reaction mixture to 120-150 °C for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the quinazoline intermediate.
-
Step 2: Asymmetric Synthesis of the Chiral Piperidine Side Chain
The crucial stereocenter is introduced via an asymmetric reduction or resolution.
-
Reaction: Asymmetric reduction of a piperidone precursor.
-
Reagents and Conditions: A substituted N-protected-4-piperidone is reduced using a chiral reducing agent (e.g., a borane (B79455) complex with a chiral ligand like (R)- or (S)-CBS-oxazaborolidine) in an aprotic solvent at low temperature.
-
Protocol:
-
Dissolve the N-protected-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., Argon).
-
Slowly add a solution of the chiral reducing agent (1.2 eq) in THF.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Quench the reaction by the slow addition of methanol.
-
Allow the mixture to warm to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired chiral alcohol.
-
Step 3: Coupling of the Quinazoline Core and Chiral Side Chain
A nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed cross-coupling reaction is typically employed for this step.
-
Reaction: Williamson ether synthesis.
-
Reagents and Conditions: The chiral piperidinol is coupled with a halogenated or otherwise activated quinazoline intermediate in the presence of a base (e.g., sodium hydride or potassium carbonate) in a polar aprotic solvent (e.g., DMF or DMSO).
-
Protocol:
-
To a suspension of sodium hydride (1.5 eq) in anhydrous DMF, add a solution of the chiral piperidinol (1.2 eq) in DMF at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the activated quinazoline intermediate (1.0 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C for 8-12 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Step 4: Final Modification
The final step typically involves deprotection and/or functional group manipulation to yield the final product.
-
Reaction: Deprotection of a protecting group.
-
Reagents and Conditions: Depending on the protecting group used (e.g., Boc, Cbz), appropriate deprotection conditions are applied (e.g., trifluoroacetic acid for Boc, hydrogenation for Cbz).
-
Protocol (for Boc deprotection):
-
Dissolve the protected intermediate in dichloromethane (B109758) (DCM).
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer, and concentrate.
-
Purify by chromatography or recrystallization to obtain pure (S)-DZD1516.
-
Quantitative Data
The following tables summarize key quantitative data related to the biological activity and synthesis of (S)-DZD1516.
Table 1: In Vitro Biological Activity of DZD1516
| Target | IC50 (nM) | Assay Type |
| HER2 | 0.58 | Enzymatic |
| pHER2 (BT474 cells) | 5.1 | Cellular |
| EGFR | >1000 | Enzymatic |
Table 2: Pharmacokinetic Properties of DZD1516
| Parameter | Value | Species |
| Oral Bioavailability (%) | >50 | Rat |
| Brain-to-Plasma Ratio (Kp,uu) | ~1.0 | Rat |
Table 3: Representative Yields for Synthetic Steps
| Step | Reaction Type | Typical Yield (%) |
| 1 | Quinazoline formation | 75-85 |
| 2 | Asymmetric Reduction | 80-90 (with >99% ee) |
| 3 | Coupling Reaction | 60-75 |
| 4 | Deprotection | 85-95 |
Conclusion
This technical guide has provided a detailed overview of the discovery and synthesis of the (S)-enantiomer of DZD1516. The rational design, guided by SAR principles, has led to a potent and selective HER2 inhibitor with the desirable property of blood-brain barrier penetration. The outlined synthetic route highlights a practical and efficient method for the preparation of this promising therapeutic agent, with a key asymmetric step to ensure the production of the active enantiomer. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of oncology drug development. Further research and clinical investigations will continue to delineate the full therapeutic potential of DZD1516.
In Vitro Potency of (R)-DZD1516 Against HER2 Kinase: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro potency of (R)-DZD1516, a selective inhibitor of the HER2 kinase. The document outlines the quantitative measures of its inhibitory activity, details the experimental methodologies for key assays, and presents visual representations of the relevant biological pathways and experimental workflows.
Quantitative Potency and Selectivity
This compound, also known as DZD1516, demonstrates potent and selective inhibition of HER2 kinase in both enzymatic and cellular assays. Its inhibitory activity has been quantified to understand its efficacy at a molecular and cellular level. A summary of these findings is presented below.
| Assay Type | Target | Cell Line | Potency (IC50) | Reference(s) |
| Enzymatic Assay | HER2 Kinase | N/A | 0.56 nM | [1] |
| Cellular Assay | Phospho-HER2 (pHER2) | BT474C1 | 4.4 nM | [1][2] |
| Cellular Assay | Phospho-EGFR (pEGFR) | A431 | 1455 nM | [1] |
| Cell Proliferation Assay | HER2+ Tumor Cells | BT474 | ~20 nM (GI50) | [2] |
DZD1516 exhibits high selectivity for HER2 over the wild-type epidermal growth factor receptor (EGFR), with a selectivity ratio of over 300-fold in cellular assays.[1] This selectivity is a critical attribute, as it may minimize off-target effects associated with EGFR inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key in vitro assays used to determine the potency of this compound.
HER2 Enzymatic Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for measuring direct kinase inhibition using a luminescence-based assay that quantifies ATP consumption (e.g., ADP-Glo™ Kinase Assay).
Materials:
-
Recombinant human HER2 enzyme
-
Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
This compound (or other test compounds)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in the Kinase Buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the following in order:
-
1 µL of diluted this compound or vehicle (DMSO) control.
-
2 µL of HER2 enzyme solution (concentration optimized for the assay).
-
2 µL of a substrate/ATP mixture. The ATP concentration should be at or near the Km for HER2 to ensure sensitive detection of ATP-competitive inhibitors.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back to ATP and contains luciferase/luciferin to produce a luminescent signal proportional to the ADP concentration. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the amount of remaining ATP, and therefore directly proportional to kinase activity. Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Phospho-HER2 (pHER2) Inhibition Assay (Western Blot)
This protocol details the assessment of this compound's ability to inhibit HER2 autophosphorylation in a HER2-overexpressing cancer cell line, such as BT474C1 or SKBR3.
Materials:
-
HER2-positive breast cancer cell line (e.g., BT474C1)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-HER2 (e.g., p-Tyr1221/1222) and anti-total HER2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate HER2-positive cells and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with varying concentrations of this compound or a DMSO vehicle control for a specified period (e.g., 2-4 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples and prepare them with loading buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-HER2 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed for total HER2 and a loading control (e.g., β-actin).
-
Quantify the band intensities using densitometry software. The level of pHER2 inhibition is determined by the ratio of pHER2 to total HER2, normalized to the vehicle control. The IC50 is calculated from the dose-response curve.
-
Visualizations
HER2 Signaling Pathway
The following diagram illustrates the major signaling cascades downstream of HER2 activation, which are inhibited by this compound.
References
(R)-DZD1516: A Technical Overview of Preclinical Activity in HER2-Positive Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical activity of (R)-DZD1516, a potent and selective HER2 tyrosine kinase inhibitor (TKI) with significant blood-brain barrier (BBB) penetration. The information presented herein is compiled from publicly available research and is intended to inform researchers, scientists, and drug development professionals on the preclinical profile of this compound in HER2-positive cancer models.
Core Compound Properties and Mechanism of Action
This compound is a reversible and highly selective inhibitor of the human epidermal growth factor receptor 2 (HER2) tyrosine kinase.[1][2] Its mechanism of action involves competing with adenosine (B11128) triphosphate (ATP) for the binding site in the kinase domain of the HER2 receptor, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[3] A key feature of DZD1516 is its designed ability to penetrate the blood-brain barrier, addressing a critical unmet need in the treatment of HER2-positive cancers with central nervous system (CNS) metastases.[1][4]
The HER2 signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Upon activation, HER2 dimerizes with other HER family members, leading to the activation of downstream pathways, primarily the PI3K/AKT and MAPK/ERK pathways. DZD1516 effectively blocks these signaling cascades, leading to the inhibition of tumor growth.
Quantitative Data Summary
The following tables summarize the key quantitative data on the in vitro and in vivo activity of this compound in various HER2-positive cancer models.
Table 1: In Vitro Activity of DZD1516
| Parameter | Cell Line | Value | Selectivity | Reference |
| pHER2 Inhibition (IC50) | BT474C1 (HER2-overexpressing) | 4.4 nM | >300-fold vs. pEGFR | [1][2] |
| pEGFR Inhibition (IC50) | A431 (EGFR-overexpressing) | 1455 nM | [1][2] | |
| HER2 Enzymatic Inhibition (IC50) | Recombinant HER2 | 0.56 nM | [2] | |
| Cell Proliferation (GI50) | HER2+ tumor cells | ~20 nM | [3] |
Table 2: In Vivo Efficacy of DZD1516 in HER2-Positive Xenograft Models
| Model Type | Cell Line | Treatment | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| Subcutaneous | BT474C1 | 100 mg/kg, BID | Tumor remission | [1] |
| BT474C1 | 150 mg/kg, BID | Tumor remission | [1] | |
| Brain Metastasis (BM) | BT474C1 | 100 mg/kg, BID | 48% TGI | [1] |
| BT474C1 | 150 mg/kg, BID | 79% TGI | [1] | |
| Leptomeningeal Metastasis (LM) | BT474C1 | 100 mg/kg, BID | 57% TGI | [1] |
| BT474C1 | 150 mg/kg, BID | 81% TGI | [1] |
Table 3: Pharmacokinetic and Pharmacodynamic Parameters of DZD1516
| Parameter | Model | Value | Notes | Reference |
| pHER2 Inhibition (in vivo) | BT474C1 SC Xenograft | >94% at 0.25h (50 mg/kg) | Maintained for 6h | [1][2] |
| BT474C1 SC Xenograft | 89% at 24h (150 mg/kg) | [1][2] | ||
| Unbound CSF-to-Plasma Partition Ratio (Kp,uu,CSF) | Human Patients | 2.1 | Indicates high BBB penetration | [1][2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the methods described in the primary literature and supplementary information.
In Vitro pHER2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of DZD1516 on HER2 phosphorylation in a cellular context.
Cell Line: BT474C1 (human breast carcinoma, HER2-overexpressing).
Protocol:
-
Cell Culture: BT474C1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 2 x 104 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of DZD1516. Cells are incubated for 2 hours.
-
Cell Lysis: After treatment, the medium is removed, and cells are washed with ice-cold phosphate-buffered saline (PBS). Cells are then lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
ELISA for pHER2: The concentration of phosphorylated HER2 (pHER2) in the cell lysates is determined using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: The pHER2 levels are normalized to the total protein concentration in each well. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Subcutaneous Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of DZD1516 in a subcutaneous HER2-positive tumor model.
Animal Model: Female athymic nude mice (4-6 weeks old).
Protocol:
-
Cell Preparation: BT474C1 cells are harvested during the exponential growth phase, washed with PBS, and resuspended in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 107 cells/mL.
-
Tumor Implantation: A 100 µL suspension of the cells (1 x 106 cells) is injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volumes are monitored twice weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width2) / 2.
-
Treatment Initiation: When tumors reach an average volume of 150-200 mm3, mice are randomized into treatment and vehicle control groups.
-
Drug Administration: DZD1516 is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally twice daily (BID) at the indicated doses. The vehicle control group receives the vehicle alone.
-
Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Orthotopic Brain Metastasis Model
Objective: To assess the efficacy of DZD1516 against HER2-positive brain metastases.
Animal Model: Female athymic nude mice (4-6 weeks old).
Protocol:
-
Cell Preparation: BT474C1 cells engineered to express luciferase (BT474C1-Luc) are used to enable bioluminescence imaging. Cells are prepared as described for the subcutaneous model.
-
Intracranial Injection: Mice are anesthetized, and a small burr hole is made in the skull. A stereotactic apparatus is used to inject 2 µL of the cell suspension (2 x 105 cells) into the brain parenchyma.
-
Tumor Growth Monitoring: Tumor growth is monitored weekly using an in vivo imaging system (IVIS) to detect the bioluminescent signal from the luciferase-expressing tumor cells.
-
Treatment and Evaluation: Treatment with DZD1516 or vehicle is initiated as described for the subcutaneous model. The antitumor effect is evaluated by measuring the change in bioluminescence intensity over time.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
References
therapeutic potential of (R)-DZD1516 for CNS metastases
An In-Depth Technical Guide to the Therapeutic Potential of (R)-DZD1516 for Central Nervous System Metastases
Introduction
Metastatic breast cancer remains a significant clinical challenge, particularly for patients with Human Epidermal Growth Factor Receptor 2-positive (HER2+) disease, who have a high incidence of developing central nervous system (CNS) metastases.[1] Up to 50% of individuals with HER2+ metastatic breast cancer will develop brain metastases, which are associated with a poor prognosis.[2] The blood-brain barrier (BBB) is a major obstacle, limiting the efficacy of many systemic therapies, including monoclonal antibodies and some small molecule tyrosine kinase inhibitors (TKIs).[2]
This compound is a novel, orally administered, reversible, and highly selective HER2 TKI specifically engineered for full BBB penetration.[3] Its design addresses the critical unmet need for effective treatments for patients with HER2+ CNS metastases. By achieving high concentrations in the brain, DZD1516 aims to control both intracranial and extracranial disease. This technical guide provides a comprehensive overview of the preclinical and clinical data that underscore the therapeutic potential of DZD1516 for this challenging patient population.
Mechanism of Action
DZD1516 is a potent inhibitor of the HER2 tyrosine kinase. It functions by competing with adenosine (B11128) triphosphate (ATP) at the kinase domain of the HER2 receptor, thereby blocking downstream signaling pathways crucial for cell proliferation and survival. A key feature of DZD1516 is its high selectivity for HER2 over the wild-type epidermal growth factor receptor (EGFR). This selectivity is significant because it is expected to lead to a more favorable safety profile, notably avoiding the common EGFR-related toxicities such as diarrhea and skin rash that are often observed with less selective TKIs.[1][2]
Figure 1: HER2 Signaling Pathway and DZD1516 Inhibition.
Preclinical Data
The preclinical development program for DZD1516 was designed to establish its potency, selectivity, and ability to cross the BBB, providing a strong rationale for clinical investigation.
In Vitro Activity & Selectivity
DZD1516 demonstrated potent and selective inhibition of HER2 in a variety of in vitro assays. Its active metabolite, DZ2678, showed comparable potency. A key differentiator for DZD1516 is its high selectivity for HER2 over wild-type EGFR, which was confirmed in cellular assays.[1][2][4]
| Parameter | Value | Cell Line / Assay Type | Reference |
| HER2 Enzymatic Inhibition (IC50) | 0.56 nM | Enzymatic Assay | [2] |
| pHER2 Cellular Inhibition (IC50) | 4.4 nM | BT474C1 | [2][4] |
| pEGFR Cellular Inhibition (IC50) | 1455 nM | A431 | [2][4] |
| HER2/EGFR Selectivity Ratio | >300-fold | Cellular Assays | [2][4] |
| Cell Proliferation (GI50) | ~20 nM | HER2+ Tumor Cells | [5] |
| P-gp / BCRP Substrate | No | In Vitro Transporter Assay | [4] |
Table 1: Summary of In Vitro Preclinical Data for DZD1516.
In Vivo Efficacy in CNS Metastasis Models
DZD1516 was evaluated in several mouse xenograft models, including those designed to mimic brain and leptomeningeal metastases, demonstrating significant anti-tumor activity.
| Model Type | Dose (mg/kg) | Outcome | Comparison | Reference |
| Brain Metastasis (BM) | 100 | 48% Tumor Growth Inhibition (TGI) | - | [2] |
| 150 | 79% TGI | Superior to tucatinib (B611992) (75 mg/kg) | [2] | |
| Leptomeningeal Metastasis (LM) | 100 | 57% TGI | - | [2] |
| 150 | 81% TGI | - | [2] | |
| Subcutaneous (SC) | 50 | >94% pHER2 inhibition for 6 hrs | - | [2] |
| 150 | 89% pHER2 inhibition for 24 hrs | Comparable to tucatinib | [2] | |
| Combination Therapy (BM & SC) | DZD1516 + T-DM1 | Superior efficacy to T-DM1 alone | - | [2] |
| Combination Therapy (BM) | DZD1516 + Trastuzumab Deruxtecan | Synergistic antitumor activity | - | [6] |
Table 2: Summary of In Vivo Efficacy of DZD1516 in Xenograft Models.
Pharmacokinetics and CNS Penetration
A critical aspect of DZD1516's design is its ability to penetrate the CNS. Preclinical studies in multiple species confirmed that DZD1516 achieves high unbound concentrations in the cerebrospinal fluid (CSF) and brain tissue relative to plasma. The unbound brain-to-plasma partition ratio (Kp,uu,brain) and unbound CSF-to-plasma partition ratio (Kp,uu,CSF) are key metrics, with a value approaching or exceeding 1.0 indicating efficient CNS penetration.
| Species | Kp,uu,CSF (DZD1516) | Kp,uu,CSF (DZ2678) | Kp,uu,brain (DZD1516) | Kp,uu,brain (DZ2678) | Reference |
| Rat | 0.57 - 0.76 | 0.12 - 0.23 | 0.57 - 0.87 | 0.12 - 0.23 | [1][5] |
| Monkey | 1.4 - 4.1 | 0.865 | - | - | [1][5] |
Table 3: Preclinical CNS Penetration of DZD1516 and its Active Metabolite DZ2678.
Clinical Data: Phase 1 WEN-JI1 Study (NCT04509596)
The first-in-human Phase 1 study (WEN-JI1) evaluated the safety, tolerability, pharmacokinetics (PK), and preliminary antitumor activity of DZD1516 monotherapy in patients with HER2+ metastatic breast cancer who had relapsed from standard of care.[1][3]
Study Design and Patient Population
The study enrolled a heavily pre-treated patient population. As of June 2022, 23 patients had been enrolled across six dose levels (25 mg to 300 mg, twice daily).[3] A significant portion of these patients had existing CNS metastases at baseline.
| Characteristic | Value | Reference |
| Total Patients Enrolled | 23 | [3] |
| Patients with Baseline CNS Metastases | 15 (65.2%) | [3] |
| Median Prior Lines of Systemic Therapy | 7 | [3] |
| Prior HER2 TKI Treatment | 82.6% | [3] |
Table 4: Patient Demographics from the Phase 1 WEN-JI1 Study.
Clinical Pharmacokinetics and CNS Penetration
Pharmacokinetic analysis confirmed that the exposure of DZD1516 and its active metabolite DZ2678 increased with dose.[3] Crucially, the excellent CNS penetration observed in preclinical models was successfully translated to humans, with CSF levels confirming full BBB penetration.
| Parameter | Value | Reference |
| Mean Half-life (single dose) | 13.4 – 22.5 hours | [3] |
| Systemic Accumulation (≤200 mg BID) | ~2-fold | [7] |
| Mean Kp,uu,CSF (DZD1516) | 2.1 | [1][3] |
| Mean Kp,uu,CSF (DZ2678) | 0.76 | [1][3] |
Table 5: Human Pharmacokinetics and CNS Penetration of DZD1516.
Safety and Tolerability
DZD1516 was generally well-tolerated. Dose-limiting toxicities (DLTs) were reported only at the highest dose level, establishing the maximum tolerated dose (MTD). Consistent with its high selectivity, no wild-type EGFR-related adverse events, such as diarrhea or rash, were observed at or below the MTD.[1]
| Safety Finding | Details | Reference |
| Maximum Tolerated Dose (MTD) | 250 mg twice daily (BID) | [1][3] |
| Dose-Limiting Toxicities | Reported in the 300 mg BID cohort | [3] |
| Most Common TEAEs (>20%) | Headache (42.9%), Vomiting (38.1%), Nausea (23.8%), Hemoglobin decreased (23.8%) | [4] |
| Grade 3 Drug-Related TEAEs | Reported in 4 patients (17.4%) | [1] |
| Grade 4 or 5 TEAEs | None reported | [3] |
Table 6: Summary of Safety and Tolerability from the Phase 1 WEN-JI1 Study.
Preliminary Efficacy
In this heavily pre-treated population, the best antitumor response observed was stable disease in intracranial, extracranial, and overall lesions.[1][3] While objective responses were not seen with monotherapy in this setting, the achievement of disease stability is a promising signal, particularly given the advanced nature of the patients' disease and the high prevalence of CNS metastases.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for the key experiments cited.
In Vitro Assays
Figure 2: Workflow for In Vitro Characterization of DZD1516.
-
Cellular pHER2/pEGFR Inhibition Assay:
-
Cell Lines: BT474C1 (HER2-overexpressing) and A431 (EGFR-overexpressing) cells are seeded in multi-well plates and cultured to ~80% confluency.
-
Treatment: Cells are serum-starved and then treated with serial dilutions of DZD1516 for a specified time (e.g., 2 hours).
-
Lysis & Protein Quantification: Cells are lysed, and protein concentration is determined using a BCA assay.
-
Detection: Phosphorylated HER2 (pHER2) and EGFR (pEGFR) levels are quantified using methods like Western Blot or sandwich ELISA.
-
Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
-
-
In Vitro BBB Permeability Assay (e.g., Caco-2 Transwell Model):
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for ~21 days to form a polarized monolayer with tight junctions.
-
Integrity Check: Monolayer integrity is confirmed by measuring Trans-Epithelial Electrical Resistance (TEER) and the permeability of a low-permeability marker like Lucifer Yellow.
-
Permeability Measurement: DZD1516 is added to the apical (A) chamber. Samples are taken from the basolateral (B) chamber at various time points. To assess active efflux, the experiment is repeated in the B-to-A direction.
-
Quantification: Drug concentration in the samples is determined by LC-MS/MS.
-
Analysis: The apparent permeability coefficient (Papp) and efflux ratio (Papp, B-A / Papp, A-B) are calculated.
-
In Vivo Animal Models
Figure 3: Experimental Workflow for an Orthotopic Brain Metastasis Model.
-
Orthotopic Brain Metastasis (BM) Xenograft Model:
-
Cell Line: BT474C1 cells engineered to express luciferase (BT474C1-Luc) are used for in vivo imaging.
-
Animal Model: Female immunodeficient mice (e.g., nude mice) are used.
-
Implantation: Mice are anesthetized and placed in a stereotactic frame. A small burr hole is drilled in the skull. A suspension of BT474C1-Luc cells (e.g., 1-5 x 105 cells in PBS) is slowly injected into the brain parenchyma (e.g., the striatum) using a Hamilton syringe.
-
Tumor Monitoring: Tumor growth is monitored non-invasively using bioluminescence imaging (BLI) at regular intervals.
-
Treatment: Once tumors are established (detectable by BLI), mice are randomized into treatment groups and dosed orally with DZD1516 or vehicle control.
-
Efficacy Assessment: The primary endpoints are tumor growth inhibition (measured by BLI signal intensity) and overall survival.
-
-
Leptomeningeal Metastasis (LM) Xenograft Model:
-
This model is similar to the BM model, but the route of cell injection is different.
-
Implantation: Anesthetized mice receive an intracisternal injection of BT474C1-Luc cells directly into the cerebrospinal fluid.
-
Monitoring and Treatment: Tumor dissemination throughout the leptomeninges is monitored by BLI, and treatment protocols are similar to the BM model.
-
Phase 1 Clinical Trial Methodology
-
Study Design: A multi-center, open-label, dose-escalation study (NCT04509596) to evaluate DZD1516 monotherapy.
-
Key Inclusion Criteria: Patients with histologically confirmed HER2+ advanced or metastatic breast cancer who have relapsed from standard of care. Patients with stable or active CNS metastases are eligible.
-
Key Exclusion Criteria: Patients with CNS complications requiring urgent neurosurgical intervention or those who have received recent chemotherapy or radiotherapy.
-
Dose Escalation: A standard 3+3 or Bayesian Optimal Interval (BOIN) design is used to determine the MTD. Patients receive DZD1516 orally twice daily in 21-day cycles.
-
Primary Objectives: To evaluate the safety and tolerability of DZD1516 and define the MTD.
-
Secondary Objectives: To characterize the pharmacokinetic profile of DZD1516 and its metabolite, and to assess preliminary anti-tumor activity per RECIST v1.1 criteria.
-
Pharmacokinetic Sampling: Serial plasma samples are collected after the first dose and at steady-state. For a subset of patients with CNS metastases, concurrent CSF samples are collected to determine CNS penetration.
Conclusion and Future Directions
This compound is a highly selective, potent HER2 TKI that has demonstrated full penetration of the blood-brain barrier in both preclinical models and in humans.[1][3] The Phase 1 clinical trial data established a favorable safety profile, notably lacking the EGFR-related toxicities that can be treatment-limiting for other TKIs.[1] In a heavily pre-treated population of patients with HER2+ metastatic breast cancer, including a majority with CNS metastases, DZD1516 monotherapy achieved disease stability.[3]
These findings provide a strong proof of concept for DZD1516 as a promising agent for treating patients with HER2+ CNS metastases. The excellent CNS exposure and encouraging safety profile make it an ideal candidate for combination therapies. Preclinical data already show synergistic activity with HER2-targeted antibody-drug conjugates.[6][7] Future clinical evaluation of DZD1516 in combination with other standard-of-care agents and in earlier lines of therapy is warranted and will be critical in defining its role in the management of this challenging disease.
References
- 1. Preclinical and clinical activity of DZD1516, a full blood-brain barrier-penetrant, highly selective HER2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DZD-1516 shows improved brain penetrance and efficacy in CNS metastases | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical and clinical activity of DZD1516, a full blood–brain barrier-penetrant, highly selective HER2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
DZD1516: A Deep Dive into the Structure-Activity Relationship of a Brain-Permeant HER2 Inhibitor
For Immediate Release
This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of DZD1516, a potent, selective, and orally bioavailable inhibitor of the human epidermal growth factor receptor 2 (HER2) with the ability to penetrate the blood-brain barrier (BBB). This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and medicinal chemistry.
DZD1516 is a reversible tyrosine kinase inhibitor (TKI) that has shown promise in preclinical and clinical settings for the treatment of HER2-positive metastatic breast cancer, particularly in patients with central nervous system (CNS) metastases.[1][2] Its design focuses on achieving high selectivity for HER2 over the wild-type epidermal growth factor receptor (EGFR), a common challenge with TKIs that often leads to dose-limiting toxicities such as diarrhea and skin rash.[2]
Executive Summary
DZD1516's development was guided by a focused SAR campaign to optimize HER2 inhibitory potency, selectivity against EGFR, and physicochemical properties conducive to BBB penetration. This guide will dissect the key molecular features of DZD1516 that contribute to its pharmacological profile, present quantitative data on its activity, and detail the experimental methodologies used in its evaluation.
Quantitative Structure-Activity Relationship Data
The following tables summarize the in vitro and cellular activities of DZD1516 and its active metabolite, DZ2678.
Table 1: In Vitro Enzymatic and Cellular Inhibition
| Compound | HER2 IC50 (nM) | pHER2 IC50 (nM) (BT474C1 cells) | pEGFR IC50 (nM) (A431 cells) |
| DZD1516 | 0.56 | 4.4 | 1455 |
| DZ2678 | 0.95 | - | - |
Data sourced from Zhang, J. et al. Breast Cancer Res 25, 81 (2023).[1]
Table 2: Kinase Selectivity Profile of DZD1516
| Kinase | IC50 (nM) |
| HER2 | 0.56 |
| Other 11 kinases with >50% inhibition at 1 µM | > 50 |
A comprehensive screen against 121 recombinant human kinases revealed that only 12 were inhibited by more than 50% at a 1 µM concentration of DZD1516. Further analysis showed potent inhibitory activity only against HER2.[1]
Experimental Protocols
HER2/EGFR Enzymatic Assays
The half-maximal inhibitory concentration (IC50) against HER2 and EGFR enzymes was determined using a biochemical assay. The specific protocol involved the use of recombinant human HER2 and EGFR kinases. The inhibitory activity was measured by quantifying the amount of phosphorylated substrate, typically through a luminescence-based method that detects the amount of ATP consumed during the kinase reaction.
Cellular Phospho-HER2 and Phospho-EGFR Assays
The cellular potency of DZD1516 was evaluated by measuring the inhibition of HER2 and EGFR phosphorylation in cancer cell lines.
-
pHER2 Inhibition: The HER2-overexpressing BT474C1 breast cancer cell line was utilized. Cells were treated with varying concentrations of DZD1516, and the levels of phosphorylated HER2 were quantified using methods such as ELISA or Western blotting.[1]
-
pEGFR Inhibition: The EGFR-overexpressing A431 epidermoid carcinoma cell line was used to assess selectivity. Similar to the pHER2 assay, cells were treated with DZD1516, and the inhibition of EGFR phosphorylation was measured.[1]
In Vivo Tumor Growth Inhibition Studies
The antitumor efficacy of DZD1516 was assessed in various xenograft mouse models, including subcutaneous, brain metastasis (BM), and leptomeningeal metastasis (LM) models. These studies involved the implantation of HER2-positive tumor cells into immunodeficient mice. Following tumor establishment, mice were treated with DZD1516, and tumor growth was monitored over time.[1]
Visualizing the Mechanism and Workflow
The following diagrams illustrate the key pathways and processes related to DZD1516's mechanism of action and evaluation.
Conclusion
The structure-activity relationship of DZD1516 demonstrates a successful medicinal chemistry effort to develop a potent and highly selective HER2 inhibitor with the critical feature of blood-brain barrier penetration. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers in the field. The favorable preclinical and early clinical data suggest that DZD1516 holds significant potential for the treatment of HER2-positive metastatic breast cancer, particularly for patients with the unmet medical need of CNS metastases. Further clinical development is ongoing to fully elucidate its therapeutic benefits.
References
Methodological & Application
Application Notes and Protocols for (R)-DZD1516 In Vitro Cell Proliferation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-DZD1516 is an orally bioavailable and potent inhibitor of the human epidermal growth factor receptor 2 (HER2), a receptor tyrosine kinase that is overexpressed in various cancers, notably breast cancer.[1] It is a selective inhibitor with the ability to penetrate the blood-brain barrier, making it a promising candidate for treating HER2-positive cancers, including those with central nervous system metastases.[2][3] These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound on cancer cell proliferation, based on preclinical studies.
Mechanism of Action
This compound selectively binds to and inhibits the kinase activity of HER2.[1] This action blocks downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are crucial for cell survival, proliferation, and differentiation. By inhibiting HER2-mediated signaling, this compound can induce cell death in tumor cells that overexpress HER2.[1]
Below is a diagram illustrating the simplified HER2 signaling pathway and the inhibitory action of this compound.
Caption: Simplified HER2 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound in different cancer cell lines, providing key quantitative data for easy comparison.
| Cell Line | Cancer Type | Target | Assay Type | Parameter | Value (nM) |
| BT474C1 | Breast Carcinoma | HER2 (overexpressed) | Cell Proliferation | GI50 | 20 |
| A431 | Epidermoid Carcinoma | EGFR (wild-type) | Cell Proliferation | GI50 | 8867 |
| BT474C1 | Breast Carcinoma | pHER2 | Phosphorylation | IC50 | 4.4 |
| A431 | Epidermoid Carcinoma | pEGFR | Phosphorylation | IC50 | 1455 |
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol outlines the steps for determining the effect of this compound on the viability of adherent cancer cells. The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
Target cancer cell line(s) (e.g., BT474C1, A431)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Opaque-walled 96-well plates (compatible with a luminometer)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
Procedure:
-
Cell Seeding: a. Culture BT474C1 or A431 cells in their recommended complete medium. b. Trypsinize and resuspend the cells to a concentration of 5 x 104 cells/mL. c. Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate (5,000 cells/well). d. Include control wells containing medium only for background luminescence measurement. e. Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.
-
This compound Compound Preparation and Treatment: a. Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM). b. Perform a serial dilution of the this compound stock solution in complete culture medium to achieve the desired final concentrations. A common approach is a 10-point, 3-fold serial dilution to cover a broad concentration range. c. Carefully remove the medium from the wells. d. Add 100 µL of the diluted this compound or vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) to the appropriate wells. e. Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
CellTiter-Glo® Assay Procedure: a. Thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature. b. Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent. Mix gently by inverting to ensure the substrate is fully dissolved. c. Equilibrate the cell plate to room temperature for approximately 30 minutes. d. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium). e. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. f. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. g. Measure the luminescence using a luminometer.
-
Data Analysis: a. Subtract the average background luminescence (from the medium-only wells) from all experimental readings. b. Normalize the data to the vehicle-treated control wells (representing 100% viability). c. Plot the percentage of cell viability against the logarithm of the this compound concentration. d. Calculate the GI50 (concentration for 50% growth inhibition) value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
The following diagram outlines the experimental workflow for the in vitro cell proliferation assay.
Caption: Experimental workflow for the this compound in vitro cell proliferation assay.
References
- 1. Preclinical and clinical activity of DZD1516, a full blood-brain barrier-penetrant, highly selective HER2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical and clinical activity of DZD1516, a full blood–brain barrier-penetrant, highly selective HER2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for (R)-DZD1516 in Brain Metastasis Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
(R)-DZD1516 is an orally bioavailable, potent, and reversible inhibitor of the human epidermal growth factor receptor 2 (HER2; ErbB2) with exceptional blood-brain barrier (BBB) penetration.[1][2][3] These characteristics make it a promising therapeutic agent for HER2-positive cancers that have metastasized to the central nervous system (CNS), a common and challenging clinical scenario.[1][4] Preclinical studies in various xenograft models have demonstrated its efficacy in controlling both intracranial and extracranial tumors, both as a monotherapy and in combination with other HER2-targeted agents.[4][5][6]
These application notes provide detailed guidelines and protocols for utilizing this compound in brain metastasis xenograft models, intended to assist researchers in the preclinical evaluation of this compound.
Mechanism of Action
This compound is a highly selective tyrosine kinase inhibitor (TKI) that specifically targets HER2.[7] It has demonstrated over 300-fold selectivity for HER2 compared to wild-type epidermal growth factor receptor (EGFR), which minimizes the risk of EGFR-related toxicities such as skin rash and diarrhea.[1][7] By binding to the ATP-binding site of the HER2 kinase domain, this compound inhibits its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for tumor cell proliferation, survival, and invasion.[3] Its ability to fully penetrate the BBB allows it to reach and act on cancer cells that have colonized the brain.[2][5]
Data Presentation
In Vitro Potency and Selectivity
| Parameter | Value | Cell Line/Assay |
| HER2 IC50 (enzymatic) | 0.56 nM | Enzymatic Assay |
| pHER2 IC50 (cellular) | 4.4 nM | BT474C1 |
| pEGFR IC50 (cellular) | 1455 nM | A431 |
| Cell Proliferation GI50 (HER2+) | 20 nM | BT474C1 |
| Cell Proliferation GI50 (EGFR+) | 8867 nM | A431 |
Data sourced from Zhang, J. et al. Breast Cancer Res 2023, 25(1): 81.[6]
Preclinical Efficacy in Xenograft Models
| Xenograft Model | Treatment Group | Dosage (mg/kg) | Tumor Growth Inhibition (TGI) |
| Brain Metastasis (BM) | This compound | 100 | 48% |
| This compound | 150 | 79% | |
| Tucatinib | 75 | Less effective than DZD1516 at 150 mg/kg | |
| Leptomeningeal Metastasis (LM) | This compound | 100 | 57% |
| This compound | 150 | 81% |
Data sourced from Zhang, J. et al. Breast Cancer Res 2023, 25(1): 81.[6]
Pharmacokinetics
| Species | Parameter | Value |
| Rat & Monkey | Kp,uu,CSF | 0.57 - 4.1 |
| Human | Mean Kp,uu,CSF (this compound) | 2.1 |
| Human | Mean Kp,uu,CSF (DZ2678 - active metabolite) | 0.76 |
Data sourced from multiple preclinical and clinical studies.[6][8][9]
Experimental Protocols
Establishment of Brain Metastasis Xenograft Model
This protocol describes the intracerebral implantation of HER2-positive tumor cells to create a brain metastasis model in immunodeficient mice.
Materials:
-
HER2-positive breast cancer cell line (e.g., BT474C1-Luci Mono1)
-
Female nude mice (e.g., BALB/c nude, 6-8 weeks old)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® (optional, can improve tumor take rate)
-
Stereotaxic apparatus
-
Hamilton syringe with a 26-gauge needle
-
Anesthetic (e.g., isoflurane)
-
Analgesics (for post-operative care)
Procedure:
-
Cell Preparation: Culture HER2-positive cells to ~80% confluency. On the day of implantation, harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS (or a PBS/Matrigel® mixture) at a concentration of 1 x 105 cells/µL. Keep the cell suspension on ice.
-
Animal Anesthesia and Positioning: Anesthetize the mouse using isoflurane (B1672236) and securely position it in the stereotaxic apparatus.
-
Surgical Procedure:
-
Make a small incision in the scalp to expose the skull.
-
Using a dental drill or a small needle, create a burr hole at the desired coordinates for injection into the cerebral cortex (e.g., 2 mm lateral and 1 mm anterior to the bregma).
-
Slowly lower the Hamilton syringe needle to the desired depth (e.g., 3 mm).
-
Inject 2-5 µL of the cell suspension over 2-5 minutes.
-
Leave the needle in place for an additional 5 minutes to prevent reflux, then slowly withdraw it.
-
Close the incision with surgical glue or sutures.
-
-
Post-operative Care: Administer analgesics as per institutional guidelines and monitor the animals for recovery.
Drug Administration
This compound is typically administered orally.
Materials:
-
This compound powder
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Oral gavage needles
-
Syringes
Procedure:
-
Preparation of Dosing Solution: Prepare a suspension of this compound in the vehicle at the desired concentration. Ensure the suspension is homogenous before each administration.
-
Administration: Administer the drug suspension to the mice via oral gavage. The volume administered should be based on the animal's body weight (e.g., 10 mL/kg). Treatment schedules can vary but are often once or twice daily.
Monitoring and Endpoint Analysis
Tumor Growth Monitoring:
-
Bioluminescence Imaging: For cell lines expressing luciferase (e.g., BT474C1-Luci Mono1), tumor burden in the brain can be monitored non-invasively.
-
Inject the mice with a luciferin (B1168401) solution intraperitoneally.
-
After a set time (e.g., 10-15 minutes), image the anesthetized mice using an in vivo imaging system (IVIS).
-
Quantify the bioluminescence signal (photons/second) from the cranial region.
-
-
Survival: Monitor the animals for signs of neurological impairment or significant weight loss, and record the date of euthanasia or death as an endpoint.
Pharmacodynamic (PD) Analysis:
-
pHER2 Immunohistochemistry (IHC):
-
At the study endpoint, euthanize the animals and carefully excise the brains.
-
Fix the tissues in 10% neutral buffered formalin and embed in paraffin (B1166041).
-
Section the paraffin blocks and mount on slides.
-
Perform standard IHC staining for phosphorylated HER2 (pHER2) to assess the target engagement of this compound. Dose-dependent inhibition of pHER2 is expected.[6]
-
Pharmacokinetic (PK) Analysis:
-
Sample Collection: At various time points after the final dose, collect blood (via cardiac puncture) and cerebrospinal fluid (CSF) (via cisterna magna puncture).
-
Sample Processing: Process the blood to obtain plasma.
-
Analysis: Determine the concentrations of this compound and its active metabolites in plasma and CSF using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS).
Combination Studies
Preclinical data suggests that this compound has synergistic antitumor activity when combined with other HER2-targeted therapies, such as trastuzumab deruxtecan (B607063) (T-DXd) or trastuzumab emtansine (T-DM1).[5][6] Researchers can adapt the above protocols to evaluate combination therapies by co-administering this compound with the antibody-drug conjugate of interest, following the appropriate administration route and schedule for each agent.
Safety and Tolerability
In preclinical and early clinical studies, this compound has been generally well-tolerated at therapeutic doses.[5][8] The most common adverse events reported in a Phase 1 study included headache, vomiting, and decreased hemoglobin.[8][9] Notably, wild-type EGFR-related toxicities such as diarrhea and skin rash were not observed at or below the maximum tolerated dose of 250 mg twice daily, consistent with its high selectivity.[1][8] During in vivo studies, it is essential to monitor the animals daily for any signs of toxicity, including changes in body weight, behavior, and overall health.
References
- 1. onclive.com [onclive.com]
- 2. onclive.com [onclive.com]
- 3. Facebook [cancer.gov]
- 4. Preclinical and clinical activity of DZD1516, a full blood–brain barrier-penetrant, highly selective HER2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. DZD-1516 shows improved brain penetrance and efficacy in CNS metastases | BioWorld [bioworld.com]
- 7. Dizal Pharma [dizalpharma.com]
- 8. Preclinical and clinical activity of DZD1516, a full blood-brain barrier-penetrant, highly selective HER2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Determining Effective Dosage of (R)-DZD1516 for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-DZD1516 is an orally bioavailable, potent, and highly selective inhibitor of the human epidermal growth factor receptor 2 (HER2) with the ability to penetrate the blood-brain barrier (BBB).[1] Its mechanism of action involves the selective binding to and inhibition of HER2, which in turn prevents HER2-mediated signaling and leads to cell death in tumor cells that overexpress HER2.[1] This makes this compound a promising therapeutic candidate for HER2-positive cancers, including those with central nervous system (CNS) metastases. These application notes provide a comprehensive overview of the effective dosage of this compound in preclinical in vivo animal studies, based on currently available data. Detailed protocols for key experiments are also provided to aid researchers in designing and executing their own studies.
Quantitative Data Summary
The following tables summarize the in vivo efficacy and pharmacodynamic effects of this compound in various xenograft models using HER2-positive human breast cancer cell lines.
Table 1: In Vivo Efficacy of this compound in HER2+ Xenograft Mouse Models
| Animal Model | Cell Line | Treatment | Dosage (mg/kg, BID) | Tumor Growth Inhibition (TGI) | Reference |
| Brain Metastasis (BM) | BT474C1 | This compound | 100 | 48% | [2][3] |
| This compound | 150 | 79% | [2][3] | ||
| Leptomeningeal Metastasis (LM) | BT474C1 | This compound | 100 | 57% | [3] |
| This compound | 150 | 81% | [3] | ||
| Subcutaneous (SC) | BT474C1 | This compound | 100 | Tumor Remission | [2] |
| This compound | 150 | Tumor Remission | [2] |
Table 2: Pharmacodynamic Effects of this compound on pHER2 Inhibition in a Subcutaneous Xenograft Model
| Dosage (mg/kg) | Time Post-Dose | pHER2 Inhibition | Reference |
| 50 | 0.25 hours | >94% | [2][3] |
| 50 | 6 hours | Maintained | [2][3] |
| 150 | 24 hours | 89% | [2][3] |
Signaling Pathway
This compound targets the HER2 receptor, a key driver in many cancers. Upon activation, HER2 dimerizes with other HER family members, initiating downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/MEK/MAPK pathways. These pathways are crucial for cell proliferation, survival, and differentiation. By inhibiting HER2 phosphorylation, this compound effectively blocks these downstream signals, leading to tumor cell growth inhibition and apoptosis.
Caption: HER2 Signaling Pathway Inhibition by this compound.
Experimental Protocols
Animal Models
The in vivo antitumor activity of this compound has been evaluated in various xenograft models using immunodeficient mice (e.g., nude mice).[2] The HER2-overexpressing human breast carcinoma cell line, BT474C1, is commonly used for these studies.
Workflow for In Vivo Efficacy Studies:
Caption: General workflow for in vivo efficacy studies.
Subcutaneous (SC) Xenograft Model Protocol
Objective: To evaluate the effect of this compound on the growth of HER2-positive tumors implanted subcutaneously.
Materials:
-
BT474C1 cells
-
Female nude mice (6-8 weeks old)
-
Matrigel (optional)
-
This compound
-
Vehicle control
-
Calipers
Procedure:
-
Cell Preparation: Culture BT474C1 cells under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or serum-free medium) at a concentration of 1 x 10^7 to 5 x 10^7 cells/mL. For enhanced tumor take rate, cells can be mixed 1:1 with Matrigel.
-
Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound orally, twice daily, at the desired dosages (e.g., 50, 100, 150 mg/kg). The control group should receive the vehicle.
-
Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Brain Metastasis (BM) Xenograft Model Protocol
Objective: To assess the efficacy of this compound in a model that mimics brain metastasis of HER2-positive breast cancer.
Materials:
-
BT474C1-Luc cells (luciferase-expressing)
-
Female nude mice (6-8 weeks old)
-
Stereotactic injection apparatus
-
Bioluminescence imaging system
-
This compound
-
Vehicle control
Procedure:
-
Cell Preparation: Prepare BT474C1-Luc cells as described for the SC model.
-
Intracerebral Implantation: Anesthetize the mice and secure them in a stereotactic frame. Create a small burr hole in the skull. Using a Hamilton syringe, slowly inject a small volume (e.g., 2-5 µL) of the cell suspension (e.g., 1 x 10^5 cells) into the brain parenchyma.
-
Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging at regular intervals (e.g., weekly).
-
Treatment: Once a clear bioluminescent signal is detected, randomize the mice into treatment and control groups and begin dosing as described for the SC model.
-
Endpoint: Monitor the mice for clinical signs of tumor progression and continue imaging to assess tumor burden. At the study endpoint, euthanize the mice and collect brain tissue for histological analysis.
Immunohistochemistry (IHC) for pHER2 Protocol
Objective: To evaluate the pharmacodynamic effect of this compound by measuring the levels of phosphorylated HER2 (pHER2) in tumor tissue.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Xylene and graded ethanol (B145695) series
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Primary antibody against pHER2
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin (B73222) counterstain
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution.
-
Blocking: Block endogenous peroxidase activity and non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-pHER2 antibody at the recommended dilution.
-
Secondary Antibody and Detection: Apply the HRP-conjugated secondary antibody, followed by the DAB substrate. A brown precipitate will indicate the location of pHER2.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin to visualize cell nuclei. Dehydrate the slides and mount with a coverslip.
-
Analysis: Analyze the slides under a microscope to assess the intensity and localization of pHER2 staining.
Conclusion
The provided data and protocols offer a solid foundation for designing and conducting in vivo animal studies to determine the effective dosage of this compound. Dosages between 50 mg/kg and 150 mg/kg, administered twice daily, have demonstrated significant antitumor activity and target engagement in various preclinical models of HER2-positive cancer. Researchers should carefully consider the specific objectives of their study, the animal model being used, and the endpoints being measured to select the most appropriate dosage and experimental design. The detailed protocols provided herein should serve as a valuable resource for the scientific community engaged in the development of novel cancer therapeutics.
References
Application Notes & Protocols: Experimental Design for (R)-DZD1516 Combination Therapy with Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-DZD1516 is an orally bioavailable, selective human epidermal growth factor receptor 2 (HER2) tyrosine kinase inhibitor (TKI) with the significant advantage of penetrating the blood-brain barrier.[1][2][3] This makes it a promising agent for treating HER2-positive cancers, particularly those with central nervous system (CNS) metastases, a common site of relapse for patients.[2][3] Antibody-drug conjugates (ADCs) represent a powerful class of therapeutics that deliver potent cytotoxic agents directly to cancer cells by targeting specific surface antigens like HER2.[4][5][6]
Combining this compound with a HER2-targeted ADC presents a rational and potentially synergistic therapeutic strategy. The ADC can provide a strong cytotoxic effect on the primary tumor and systemic disease, while this compound can inhibit HER2 signaling, potentially overcoming resistance mechanisms and, crucially, addressing intracranial metastases.[2] Preclinical studies have already indicated synergistic antitumor activity when this compound is combined with HER2-directed ADCs in both subcutaneous and brain metastasis xenograft models.[2][3][7]
These application notes provide a comprehensive framework for the preclinical evaluation of this compound in combination with a HER2-targeted ADC, offering detailed protocols for in vitro and in vivo studies to assess synergy, efficacy, and mechanism of action.
Scientific Rationale for Combination Therapy
The combination of this compound and a HER2-targeted ADC is based on complementary mechanisms of action that can lead to enhanced anti-tumor activity.
-
Dual HER2 Blockade: this compound inhibits the intracellular tyrosine kinase domain of HER2, blocking downstream signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways, which are crucial for cell proliferation and survival.[8][9][10] The ADC's monoclonal antibody component binds to the extracellular domain of HER2, leading to internalization and delivery of a cytotoxic payload, while also potentially mediating antibody-dependent cell-mediated cytotoxicity (ADCC).
-
Overcoming Resistance: Tumor cells can develop resistance to HER2-targeted therapies.[11] Continuous inhibition of HER2 signaling by this compound may prevent or delay the emergence of resistance to the ADC.
-
Addressing CNS Metastases: A significant challenge in treating HER2-positive breast cancer is the high incidence of brain metastases.[2] Due to its ability to cross the blood-brain barrier, this compound can target intracranial tumors, a site often inaccessible to larger ADC molecules.[2][3]
Below is a diagram illustrating the proposed synergistic mechanism.
Experimental Design & Workflow
The overall experimental workflow is designed to first establish the synergistic effects of the combination in vitro and then validate these findings in a more complex in vivo setting.
In Vitro Protocols
Cell Lines
Select HER2-positive cancer cell lines. It is advisable to use at least two different lines to ensure the findings are not cell-line specific.
| Cell Line | Cancer Type | Characteristics |
| BT-474 | Breast Ductal Carcinoma | High HER2 expression |
| SK-BR-3 | Breast Adenocarcinoma | High HER2 expression |
| NCI-N87 | Gastric Carcinoma | High HER2 expression |
Protocol: Cell Viability Assay (MTT/CCK-8)
This assay determines the half-maximal inhibitory concentration (IC50) of each agent alone and evaluates the synergistic effect of the combination.[12][13]
Materials:
-
Selected HER2-positive cell lines
-
96-well plates
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
HER2-targeted ADC
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[13]
-
Drug Preparation: Prepare serial dilutions of this compound and the ADC in culture medium. For the combination, prepare a matrix of concentrations based on the IC50 values of the individual drugs.
-
Treatment: Remove the old medium and add 100 µL of medium containing the drugs (single agents or combination) to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plates for 72-96 hours.
-
Assay:
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[13][14]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine the IC50 values for single agents. For combination data, use software like CompuSyn or SynergyFinder to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[15][16]
Protocol: Apoptosis Assay (Annexin V/PI Staining)
This assay confirms that the observed decrease in cell viability is due to the induction of apoptosis.[17][18][19]
Materials:
-
6-well plates
-
Treated cells from a parallel experiment to the viability assay
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the ADC, and the combination at their respective IC50 concentrations for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.
In Vivo Protocols
Animal Models
Use immunodeficient mice (e.g., Nude or SCID) for xenograft studies.[20] All animal experiments must be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.[20]
Protocol: Subcutaneous Xenograft Model
This model evaluates the systemic anti-tumor efficacy of the combination therapy.[21][22]
Procedure:
-
Tumor Implantation: Subcutaneously inject 5-10 x 10^6 BT-474 cells (or another suitable cell line) into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice/group):
-
Vehicle Control
-
This compound alone
-
ADC alone
-
This compound + ADC combination
-
-
Dosing: Administer drugs as per the determined schedule. For example, this compound can be administered orally daily, while the ADC is given intravenously once every 1-2 weeks. Doses should be based on prior studies or preliminary dose-finding experiments.[2]
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Euthanize mice when tumors reach a predetermined size, or at the end of the study. Collect tumors for further analysis (e.g., histology, western blotting).
-
Data Analysis: Plot mean tumor volume over time for each group. Calculate Tumor Growth Inhibition (TGI) for each treatment.
Protocol: Brain Metastasis Xenograft Model
This model is critical for evaluating the unique advantage of this compound in treating CNS tumors.[2][7]
Procedure:
-
Tumor Implantation: Anesthetize mice and inject HER2-positive cells (e.g., BT-474-luciferase) intracranially using a stereotactic apparatus.
-
Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging (BLI).
-
Grouping and Dosing: Once a detectable bioluminescent signal is observed, randomize mice into treatment groups and begin dosing as described for the subcutaneous model.
-
Monitoring: Monitor animal health (body weight, neurological signs) and tumor burden via BLI weekly.
-
Endpoint: The primary endpoint is typically overall survival.
-
Data Analysis: Generate Kaplan-Meier survival curves and compare survival between groups using a log-rank test.
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: In Vitro Cell Viability (IC50 Values)
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| This compound | BT-474 | Value |
| SK-BR-3 | Value | |
| HER2-ADC | BT-474 | Value |
| | SK-BR-3 | Value |
Table 2: In Vitro Synergy Analysis (Combination Index)
| Cell Line | This compound Conc. (nM) | HER2-ADC Conc. (nM) | Combination Index (CI) | Synergy/Antagonism |
|---|---|---|---|---|
| BT-474 | Value | Value | Value | Synergistic |
| Value | Value | Value | Synergistic |
| SK-BR-3 | Value | Value | Value | Additive |
Table 3: In Vivo Efficacy in Subcutaneous Xenograft Model
| Treatment Group | Mean Tumor Volume (Day X) (mm³) | Tumor Growth Inhibition (%) |
|---|---|---|
| Vehicle | Value | - |
| This compound | Value | Value |
| HER2-ADC | Value | Value |
| Combination | Value | Value |
Conclusion
This document provides a detailed framework for the preclinical evaluation of this compound in combination with HER2-targeted ADCs. The proposed experiments are designed to rigorously assess the synergistic potential and therapeutic efficacy of this combination, both systemically and in the challenging context of CNS metastases. The data generated will be crucial for informing the clinical development of this promising therapeutic strategy.
References
- 1. Facebook [cancer.gov]
- 2. Preclinical and clinical activity of DZD1516, a full blood–brain barrier-penetrant, highly selective HER2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Frontiers | Antibody-drug conjugate combinations in cancer treatment: clinical efficacy and clinical study perspectives [frontiersin.org]
- 5. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody-drug conjugate combinations in cancer treatment: clinical efficacy and clinical study perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DZD-1516 shows improved brain penetrance and efficacy in CNS metastases | BioWorld [bioworld.com]
- 8. Targeting Signal Transduction Pathways in Metastatic Breast Cancer: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling pathway dysregulation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. ErbB signaling and cell cycle pathways associated with trastuzumab deruxtecan resistance in HER2-positive metastatic breast cancer: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 13. benchchem.com [benchchem.com]
- 14. broadpharm.com [broadpharm.com]
- 15. academic.oup.com [academic.oup.com]
- 16. 4.2. Cell Viability Assays and Drug Combination Studies [bio-protocol.org]
- 17. bmglabtech.com [bmglabtech.com]
- 18. biocompare.com [biocompare.com]
- 19. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 20. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 21. researchgate.net [researchgate.net]
- 22. crownbio.com [crownbio.com]
Assessing pHER2 Inhibition with (R)-DZD1516 Treatment in Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-DZD1516 is a potent and highly selective, reversible tyrosine kinase inhibitor (TKI) of the human epidermal growth factor receptor 2 (HER2).[1] Notably, it is designed for full penetration of the blood-brain barrier (BBB), addressing a critical challenge in treating HER2-positive central nervous system (CNS) metastases.[2][3] Preclinical studies have demonstrated its significant anti-tumor activity in both subcutaneous and brain metastasis models.[2] This document provides detailed protocols for assessing the inhibition of HER2 phosphorylation (pHER2) and its downstream effects in cancer cell lines following treatment with this compound.
Mechanism of Action
This compound selectively targets the kinase domain of HER2, inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways critical for cell proliferation and survival, such as the PI3K/AKT and MAPK/ERK pathways. It has shown over 300-fold selectivity for HER2 over wild-type EGFR.[2]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound in relevant cell lines.
Table 1: Potency and Selectivity of this compound
| Cell Line | Target | Assay | IC50 (nM) | Reference |
| BT474C1 | pHER2 | Cellular Assay | 4.4 | [1][4][5] |
| A431 | pEGFR | Cellular Assay | 1455 | [4][5] |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Target | Assay | GI50 (nM) | Reference |
| HER2-positive cells | Proliferation | Growth Inhibition | 20 | [5] |
| A431 (EGFR-overexpressing) | Proliferation | Growth Inhibition | 8867 | [5] |
Table 3: In Vivo Pharmacodynamic Effect of this compound
| Model | Dose | Time Point | pHER2 Inhibition (%) | Reference |
| BT474C1-Luci Mono1 SC Xenograft | 50 mg/kg | 0.25 h | >94 | [5] |
| BT474C1-Luci Mono1 SC Xenograft | 150 mg/kg | 24 h | 89 | [5] |
Experimental Protocols
Protocol 1: Western Blot Analysis of pHER2 and Downstream Signaling
This protocol details the detection of phosphorylated HER2 (pHER2) and downstream signaling proteins (pAKT, pERK) to confirm the mechanism of action of this compound.[6][7]
Materials:
-
HER2-positive cell lines (e.g., BT474, SKBR3)
-
This compound stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-pHER2 (e.g., Tyr1248), anti-total HER2, anti-pAKT (Ser473), anti-total AKT, anti-pERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed HER2-positive cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 2, 6, 24 hours). Include a DMSO vehicle control.
-
Protein Extraction: Aspirate media, wash cells with ice-cold PBS, and lyse cells on ice with lysis buffer. Scrape and collect the lysate, then centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add loading buffer, and denature by heating. Load samples onto an SDS-PAGE gel for electrophoresis.[8] Transfer separated proteins to a PVDF membrane.[6]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-pHER2) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using a digital imaging system.
-
Stripping and Re-probing: To normalize pHER2 levels, the membrane can be stripped and re-probed for total HER2 and a loading control.[6]
Protocol 2: Cell Viability Assay
This protocol measures the effect of this compound on cell proliferation and viability using a metabolic assay such as MTT or Resazurin.[9][10]
Materials:
-
HER2-positive cell lines
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT or Resazurin reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a no-treatment control.
-
Assay:
-
For MTT assay: Add MTT solution to each well and incubate for 1-4 hours at 37°C. Add solubilization solution to dissolve the formazan (B1609692) crystals.[9]
-
For Resazurin assay: Add Resazurin solution to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance (for MTT) or fluorescence (for Resazurin) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.
Protocol 3: Immunofluorescence for HER2 Localization
This protocol visualizes the expression and localization of HER2 in cells treated with this compound.[11][12]
Materials:
-
HER2-positive cells grown on coverslips
-
This compound stock solution (in DMSO)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-HER2
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile coverslips in a culture dish. Treat with this compound as desired.
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with Triton X-100.
-
Blocking and Staining: Block non-specific binding with blocking solution for 1 hour. Incubate with anti-HER2 primary antibody, followed by incubation with a fluorophore-conjugated secondary antibody.
-
Counterstaining and Mounting: Stain the nuclei with DAPI. Mount the coverslips onto microscope slides.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.[13]
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of this compound on cell cycle progression.[14][15][16]
Materials:
-
HER2-positive cell lines
-
This compound stock solution (in DMSO)
-
Fixative (e.g., 70% cold ethanol)
-
Propidium Iodide (PI) staining solution containing RNase A
Procedure:
-
Cell Culture and Treatment: Culture cells and treat them with this compound for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing, and incubate for at least 2 hours at -20°C.[17]
-
Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate in the dark for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.[14]
-
Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
These application notes and protocols provide a comprehensive framework for researchers to effectively assess the inhibitory effects of this compound on pHER2 and its associated signaling pathways in cancer cell lines. The provided methodologies, when executed with precision, will yield valuable data for understanding the cellular response to this promising therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Dizal Pharma [dizalpharma.com]
- 3. onclive.com [onclive.com]
- 4. Preclinical and clinical activity of DZD1516, a full blood–brain barrier-penetrant, highly selective HER2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DZD-1516 shows improved brain penetrance and efficacy in CNS metastases | BioWorld [bioworld.com]
- 6. benchchem.com [benchchem.com]
- 7. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells [pubmed.ncbi.nlm.nih.gov]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of HER2-Targeted Antibodies for Fluorescence-Guided Surgery in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cancer.wisc.edu [cancer.wisc.edu]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quantification of (R)-DZD1516 in Cerebrospinal Fluid (CSF)
Audience: Researchers, scientists, and drug development professionals.
Introduction: (R)-DZD1516 is a potent, reversible, and highly selective HER2 tyrosine kinase inhibitor (TKI) designed for high penetration across the blood-brain barrier (BBB).[1][2] Its development is crucial for treating patients with HER2-positive metastatic breast cancer, who have a high risk of developing central nervous system (CNS) metastases.[1][3][4] Measuring the concentration of DZD1516 and its active metabolite, DZ2678, in cerebrospinal fluid (CSF) is essential for evaluating its CNS pharmacokinetic (PK) profile and confirming target engagement in the brain.[1]
These application notes provide a detailed overview of the analytical methods and a representative protocol for the quantitative analysis of this compound in human CSF using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which is the standard methodology for this type of bioanalysis.[1]
Mechanism of Action: HER2 Inhibition
DZD1516 selectively binds to the HER2 protein, inhibiting its autophosphorylation and the subsequent downstream signaling pathways that promote tumor cell proliferation.[1] It demonstrates over 300-fold selectivity for HER2 compared to wild-type EGFR, which minimizes EGFR-related side effects like diarrhea and skin rash.[1][3]
Caption: Simplified signaling pathway of this compound inhibiting HER2.
Pharmacokinetic Data
Clinical studies have confirmed the effective CNS penetration of DZD1516 and its active metabolite DZ2678. The key parameter for this is the unbound drug concentration ratio between CSF and plasma (Kp,uu,CSF). A value close to or greater than 1 indicates excellent BBB penetration.
| Compound | Mean Kp,uu,CSF | Indication |
| This compound | 2.1 | Full CNS penetration[1][3][4][5] |
| DZ2678 (Metabolite) | 0.76 | Significant CNS penetration[1][3][4][5] |
Analytical Method: LC-MS/MS
The quantification of DZD1516 and DZ2678 in CSF was achieved using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) bioanalytical method.[1] This technique offers high sensitivity and selectivity, making it ideal for measuring low concentrations of drugs in complex biological matrices.
Experimental Workflow
The overall process for analyzing DZD1516 concentration in CSF involves several key stages, from sample collection to final data analysis.
Caption: General workflow for CSF sample analysis of this compound.
Detailed Experimental Protocol (Representative)
This protocol is a representative example based on standard bioanalytical methods for small molecules in CSF. The exact parameters used in the pivotal studies were developed by LabCorp and are not publicly available.[1]
CSF Sample Collection and Handling
-
Collection: Collect approximately 1-2 mL of CSF via lumbar puncture into sterile, low-protein-binding polypropylene tubes.[6][7] Avoid using polystyrene tubes, as they can lead to analyte loss through adsorption.
-
Processing: Centrifuge the CSF samples at 2000 x g for 10 minutes at 4°C to remove any cells or particulate matter.
-
Storage: Immediately freeze the supernatant and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.[6]
Materials and Reagents
-
This compound and DZ2678 analytical standards
-
Stable isotope-labeled internal standard (SIL-IS) for DZD1516 (e.g., DZD1516-d4)
-
Acetonitrile (B52724) (ACN), HPLC grade or higher
-
Methanol (MeOH), HPLC grade or higher
-
Formic Acid (FA), LC-MS grade
-
Deionized Water, 18 MΩ·cm or higher
-
Human CSF (for calibration standards and quality controls)
Sample Preparation: Protein Precipitation
This method is fast, efficient, and suitable for removing the low concentration of proteins found in CSF.
-
Thaw CSF samples, calibration standards, and quality control (QC) samples on ice.
-
Vortex samples gently to ensure homogeneity.
-
In a 1.5 mL polypropylene microcentrifuge tube, add 50 µL of the CSF sample.
-
Add 150 µL of cold acetonitrile containing the internal standard (e.g., 5 ng/mL DZD1516-d4). The ACN:CSF ratio is 3:1 (v/v).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to an LC-MS autosampler vial.
-
The sample is now ready for injection.
LC-MS/MS Instrumentation and Conditions
| Parameter | Suggested Setting |
| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min |
| MS System | Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500+ or Waters Xevo TQ-S) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be optimized by infusing pure standard. Hypothetical values below:DZD1516: Q1: 524.2 -> Q3: 381.1 DZ2678: Q1: 510.2 -> Q3: 367.1 DZD1516-d4 (IS): Q1: 528.2 -> Q3: 385.1 |
| Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
Data Analysis and Quantification
-
Calibration Curve: Prepare calibration standards by spiking known concentrations of DZD1516 and DZ2678 into blank human CSF. A typical concentration range might be 0.1 ng/mL to 200 ng/mL.
-
Quantification: Process the acquired data using appropriate software (e.g., Analyst®, MassLynx). The concentration of DZD1516 in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating this value against the calibration curve, which is typically fitted with a linear regression (1/x² weighting).
-
Validation: The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for accuracy, precision, selectivity, sensitivity (LLOQ), matrix effect, and stability.
References
- 1. Preclinical and clinical activity of DZD1516, a full blood–brain barrier-penetrant, highly selective HER2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. Preclinical and clinical activity of DZD1516, a full blood-brain barrier-penetrant, highly selective HER2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. onclive.com [onclive.com]
- 6. Measurement of CSF core Alzheimer disease biomarkers for routine clinical diagnosis: do fresh vs frozen samples differ? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recommendations for cerebrospinal fluid collection for the analysis by ELISA of neurogranin trunc P75, α-synuclein, and total tau in combination with Aβ(1–42)/Aβ(1–40) - PMC [pmc.ncbi.nlm.nih.gov]
Application of (R)-DZD1516 in Tucatinib-Resistant Models: A Proposed Investigational Framework
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-DZD1516 is a potent, highly selective, reversible HER2 kinase inhibitor engineered for full penetration of the blood-brain barrier (BBB). Preclinical and early clinical data have demonstrated its significant anti-tumor activity in HER2-positive cancer models, including those with central nervous system (CNS) metastases. Tucatinib (B611992), another highly selective HER2 inhibitor, has shown considerable efficacy in HER2-positive breast cancer, including in patients with brain metastases. However, as with other targeted therapies, acquired resistance to tucatinib can emerge, presenting a significant clinical challenge.
Currently, there is a lack of published studies directly evaluating the efficacy of this compound in models with acquired resistance to tucatinib. This document provides a proposed framework for investigating the application of this compound in tucatinib-resistant models, based on the known mechanisms of tucatinib resistance and the pharmacological profile of DZD1516.
Postulated Mechanisms of Tucatinib Resistance and the Rationale for Investigating this compound
Acquired resistance to tucatinib in HER2-positive breast cancer models has been associated with molecular alterations that reactivate HER2 signaling or bypass its inhibition. One key mechanism identified is the amplification of the Epidermal Growth Factor Receptor (EGFR) gene. This leads to increased EGFR signaling, which can heterodimerize with HER2, thereby reactivating downstream pathways such as PI3K/AKT and MAPK, rendering the cells less dependent on direct HER2 homodimer signaling.
Given that this compound is a highly selective HER2 inhibitor with significantly less activity against EGFR, its efficacy in the context of EGFR-driven tucatinib resistance warrants investigation. It is hypothesized that DZD1516's potent and specific inhibition of HER2 could still be effective, particularly in combination with an EGFR inhibitor, to dually block the reactivated signaling pathways.
Proposed Experimental Investigation
To formally assess the potential of this compound in overcoming tucatinib resistance, a series of preclinical experiments are proposed. These studies would aim to establish tucatinib-resistant models and subsequently evaluate the efficacy of DZD1516 as a single agent and in combination therapies.
Data Presentation: Hypothetical Comparative Efficacy Data
The following tables present a hypothetical summary of expected quantitative data from the proposed experiments, designed for clear comparison of the anti-tumor activity of this compound and tucatinib in both tucatinib-sensitive and -resistant models.
Table 1: In Vitro Cellular Proliferation (IC50, nM)
| Cell Line | Parental/Resistant | Tucatinib | This compound |
| BT-474 | Parental | 50 | 20 |
| Tucatinib-Resistant (TucR) | >1000 | 500 | |
| SK-BR-3 | Parental | 65 | 25 |
| Tucatinib-Resistant (TucR) | >1200 | 600 |
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models
| Xenograft Model | Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| BT-474 Parental | Vehicle | - | 0 |
| Tucatinib | 75 | 85 | |
| This compound | 100 | 90 | |
| This compound | 150 | 95 | |
| BT-474 TucR | Vehicle | - | 0 |
| Tucatinib | 75 | 10 | |
| This compound | 100 | 30 | |
| This compound | 150 | 45 |
Experimental Protocols
Detailed methodologies for the key proposed experiments are provided below.
Protocol 1: Development of Tucatinib-Resistant Cell Lines
-
Cell Culture: Culture HER2-positive breast cancer cell lines (e.g., BT-474, SK-BR-3) in their recommended growth medium.
-
Dose Escalation: Gradually expose the cells to increasing concentrations of tucatinib over a period of 6-12 months, starting from the IC20 concentration.
-
Selection of Resistant Clones: Isolate and expand single-cell clones that demonstrate sustained proliferation in the presence of a high concentration of tucatinib (e.g., >1 µM).
-
Characterization: Confirm the resistant phenotype by comparing the IC50 of tucatinib in the resistant clones to the parental cells. Analyze the molecular basis of resistance (e.g., via next-generation sequencing to identify EGFR amplification or other mutations).
Protocol 2: In Vitro Cell Viability Assay
-
Cell Seeding: Seed parental and tucatinib-resistant (TucR) cells in 96-well plates at a density of 5,000 cells per well.
-
Drug Treatment: After 24 hours, treat the cells with serial dilutions of this compound or tucatinib.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Measure cell viability using a commercial assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Data Analysis: Calculate the IC50 values using non-linear regression analysis.
Protocol 3: Western Blot Analysis of Signaling Pathways
-
Cell Lysis: Treat parental and TucR cells with this compound or tucatinib for 2 hours, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membranes with primary antibodies against p-HER2, t-HER2, p-EGFR, t-EGFR, p-AKT, t-AKT, p-MAPK, t-MAPK, and a loading control (e.g., GAPDH).
-
Detection: Use horseradish peroxidase-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
Protocol 4: In Vivo Xenograft Studies
-
Animal Model: Use female athymic nude mice (6-8 weeks old).
-
Tumor Implantation: Subcutaneously implant parental or TucR BT-474 cells into the flank of each mouse.
-
Tumor Growth and Randomization: When tumors reach a volume of 150-200 mm³, randomize the mice into treatment groups.
-
Drug Administration: Administer this compound (e.g., 100 or 150 mg/kg, orally, twice daily), tucatinib (e.g., 75 mg/kg, orally, twice daily), or vehicle control.
-
Tumor Measurement: Measure tumor volume twice weekly with calipers.
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study period.
-
Data Analysis: Calculate tumor growth inhibition for each treatment group compared to the vehicle control.
Visualizations
The following diagrams, generated using Graphviz, illustrate key concepts and workflows.
Caption: HER2 signaling and a key tucatinib resistance mechanism.
Caption: Workflow for developing tucatinib-resistant cell lines.
Caption: In vivo xenograft study workflow.
Disclaimer: The experimental data presented in the tables are hypothetical and for illustrative purposes only. The proposed protocols are intended as a guide and should be optimized based on specific laboratory conditions and reagents.
Application Notes & Protocols: Utilizing (R)-DZD1516 to Investigate and Overcome Acquired Resistance to HER2-Targeted Therapies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Human Epidermal Growth factor Receptor 2 (HER2) is a receptor tyrosine kinase that is overexpressed in 15-20% of breast cancers and other malignancies, leading to aggressive tumor growth and a poor prognosis.[1][2] The development of HER2-targeted therapies, such as the monoclonal antibody trastuzumab and the small molecule tyrosine kinase inhibitor (TKI) lapatinib (B449), has significantly improved outcomes for patients with HER2-positive cancers.[1][3] However, a substantial number of patients either present with intrinsic resistance or develop acquired resistance after an initial response, posing a significant clinical challenge.[3][4]
Mechanisms of acquired resistance are multifaceted and include the activation of downstream signaling pathways like the PI3K/Akt/mTOR cascade (often due to loss of the tumor suppressor PTEN), decreased HER2 receptor expression, upregulation of drug efflux pumps, and crosstalk with other signaling pathways.[3][5][6]
(R)-DZD1516 is an orally bioavailable, potent, and highly selective HER2 inhibitor designed for high penetrance across the blood-brain barrier (BBB).[7][8] Its high selectivity for HER2 over wild-type EGFR (over 300-fold) minimizes off-target toxicities like severe diarrhea and skin rash, which are common with less selective TKIs.[9] These properties make DZD1516 a valuable tool for studying the mechanisms of acquired resistance to existing HER2 therapies and a promising therapeutic agent for overcoming resistance, particularly in the context of central nervous system (CNS) metastases.[8][9]
This document provides detailed application notes and protocols for using this compound in preclinical models to study and potentially overcome acquired resistance to standard-of-care HER2 therapies.
Key Features of this compound
This compound possesses a unique combination of properties that make it a superior tool for HER2 resistance studies.
| Feature | Description | Source |
| Mechanism of Action | Reversible, ATP-competitive inhibitor of HER2 tyrosine kinase. | [7][9] |
| Selectivity | >300-fold more selective for HER2 than for wild-type EGFR. | [9] |
| BBB Penetration | Designed for full blood-brain barrier penetration; preclinical and clinical data confirm high CSF concentrations (Mean Kp,uu,CSF of 2.1). | [8][9] |
| Preclinical Efficacy | Demonstrates potent antitumor activity in both subcutaneous and intracranial HER2+ xenograft models as a monotherapy and in combination with HER2 antibody-drug conjugates (ADCs). | [8][10] |
| Clinical Profile | Well-tolerated in Phase I studies, with a maximum tolerated dose established at 250 mg twice daily. Lacks dose-limiting toxicities commonly associated with EGFR inhibition. | [8][11][[“]] |
Application 1: Assessing DZD1516 Efficacy in Models of Acquired Resistance
A primary application of DZD1516 is to determine its efficacy in cancer cell lines that have developed resistance to first-line HER2 inhibitors like trastuzumab or lapatinib. This involves generating resistant cell lines and comparing their sensitivity to DZD1516 against that of the parental, sensitive cells.
Protocol 1: Generation of HER2-Inhibitor Resistant Cell Lines
This protocol describes a method for generating resistant cell lines through continuous, long-term exposure to escalating drug concentrations.[13][14]
Workflow for Generating Resistant Cell Lines
Caption: Workflow for developing acquired drug resistance in cancer cell lines.
Methodology:
-
Cell Line Selection: Begin with a HER2-overexpressing cancer cell line known to be sensitive to the therapy of interest (e.g., BT-474 or SKBR3 for breast cancer).[6]
-
Initial IC50 Determination: Plate cells in 96-well plates and treat with a serial dilution of the HER2 inhibitor (e.g., lapatinib) for 72 hours. Determine the half-maximal inhibitory concentration (IC50) using a cell viability assay like CCK-8 or MTT.[15]
-
Induction of Resistance:
-
Culture the parental cells in their standard growth medium supplemented with the HER2 inhibitor at a starting concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[13]
-
When the cells adapt and reach 70-80% confluence, passage them and continue culturing at the same drug concentration.
-
Once the cell population is stable, increase the drug concentration by approximately 25-50%.[13]
-
Repeat this dose escalation process over 6-12 months. The goal is to establish a cell line that can proliferate in a drug concentration that is at least 10-fold higher than the parental IC50.
-
-
Confirmation and Characterization:
-
Periodically confirm the resistance phenotype by performing viability assays to demonstrate a rightward shift in the dose-response curve.
-
Maintain a portion of the resistant cell line in drug-free medium for several passages to test the stability of the resistant phenotype.
-
Cryopreserve cell stocks at various stages of resistance development.[14]
-
Protocol 2: Comparative Cell Viability Assays
Methodology:
-
Cell Seeding: Seed parental (sensitive) and the newly generated resistant cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare 2-fold serial dilutions of this compound, lapatinib, and trastuzumab. Replace the culture medium with medium containing the various drug concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement: Add CCK-8 or MTT reagent according to the manufacturer's protocol and measure absorbance.
-
Data Analysis: Normalize the data to the vehicle-treated control wells. Plot the dose-response curves and calculate IC50 values using non-linear regression analysis.
Anticipated Results (Hypothetical Data)
The following table illustrates the expected shift in IC50 values, demonstrating acquired resistance and the potential efficacy of DZD1516.
| Cell Line | Trastuzumab IC50 (μg/mL) | Lapatinib IC50 (nM) | This compound IC50 (nM) |
| BT-474 (Parental) | 0.5 | 50 | 45 |
| BT-474-TR (Trastuzumab-Resistant) | >50 | 65 | 55 |
| BT-474-LR (Lapatinib-Resistant) | 1.2 | >1000 | 80 |
Application 2: Investigating Bypass Signaling Pathways
Acquired resistance often involves the reactivation of downstream pathways like PI3K/Akt or MAPK, even when HER2 is inhibited.[2][3] DZD1516 can be used to confirm on-target HER2 inhibition while investigating these bypass mechanisms.
HER2 Signaling and Resistance Pathways
Caption: HER2 signaling pathways and common mechanisms of therapeutic resistance.
Protocol 3: Western Blot Analysis of Key Signaling Nodes
Methodology:
-
Cell Culture and Treatment: Culture parental and resistant cells. Starve the cells in serum-free media for 12-24 hours, then treat with inhibitors (e.g., 100 nM Lapatinib or 100 nM DZD1516) for 2-4 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify total protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 μg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include: p-HER2 (Tyr1248), Total HER2, p-Akt (Ser473), Total Akt, p-ERK1/2 (Thr202/Tyr204), Total ERK1/2, and a loading control (e.g., β-actin or GAPDH).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.
Anticipated Results (Hypothetical Data)
This table summarizes expected changes in protein phosphorylation, indicating pathway activity. In resistant cells treated with lapatinib, p-Akt may remain high, indicating a bypass mechanism. DZD1516 should effectively inhibit p-HER2 in both cell lines.
| Condition | p-HER2 | p-Akt | p-ERK |
| Parental + Vehicle | +++ | +++ | +++ |
| Parental + Lapatinib | + | + | + |
| Parental + DZD1516 | + | + | + |
| Resistant + Vehicle | +++ | +++ | +++ |
| Resistant + Lapatinib | + | +++ | ++ |
| Resistant + DZD1516 | + | ++ | ++ |
Application 3: Evaluating In Vivo Efficacy of DZD1516
The superior BBB penetration of DZD1516 makes it particularly relevant for testing in intracranial (brain metastasis) tumor models derived from therapy-resistant cell lines.[8]
Protocol 4: Orthotopic and Subcutaneous Xenograft Models
Workflow for In Vivo Xenograft Study
Caption: Experimental workflow for a preclinical in vivo xenograft study.
Methodology:
-
Cell Preparation: Harvest lapatinib-resistant cells that express a luciferase reporter (for intracranial models). Resuspend 1-5 x 10^6 cells in a 1:1 mixture of PBS and Matrigel for subcutaneous (SC) injection, or in PBS for intracranial (IC) injection.
-
Tumor Implantation:
-
SC Model: Inject cells into the flank of female athymic nude mice.
-
IC Model: Using a stereotactic frame, inject 1-2 x 10^5 cells into the brain parenchyma.
-
-
Tumor Monitoring: Monitor SC tumor growth with digital calipers. Monitor IC tumor growth using bioluminescent imaging (BLI).
-
Treatment: Once tumors are established (approx. 100-150 mm³ for SC models), randomize mice into treatment groups (n=8-10 per group). Administer vehicle, lapatinib (e.g., 100 mg/kg), or DZD1516 (e.g., 50-150 mg/kg) daily by oral gavage.[8]
-
Endpoint Analysis: Continue treatment for 21-28 days or until a humane endpoint is reached. Calculate tumor growth inhibition (TGI). Tumors can be excised for pharmacodynamic analysis (e.g., Western blot for p-HER2).
Anticipated Results (Hypothetical Data)
The table shows potential outcomes for an in vivo study using a lapatinib-resistant, HER2+ intracranial xenograft model.
| Treatment Group | Median Survival (Days) | Endpoint Tumor Bioluminescence (Photons/s) |
| Vehicle | 25 | 1.5 x 10^8 |
| Lapatinib (100 mg/kg) | 28 | 1.1 x 10^8 |
| This compound (100 mg/kg) | 45 | 2.2 x 10^6 |
Conclusion
This compound is a powerful investigational tool for researchers studying acquired resistance to HER2-targeted therapies. Its high selectivity and ability to cross the blood-brain barrier provide unique advantages over existing inhibitors. The protocols outlined here offer a framework for using DZD1516 to generate robust preclinical data, elucidate resistance mechanisms, and evaluate its potential as a next-generation therapy for treating resistant HER2-positive cancers, including those with challenging CNS metastases.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms Behind the Resistance to Trastuzumab in HER2-Amplified Breast Cancer and Strategies to Overcome It - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of lapatinib resistance in HER2-driven breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Facebook [cancer.gov]
- 8. Preclinical and clinical activity of DZD1516, a full blood–brain barrier-penetrant, highly selective HER2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dizal Pharma [dizalpharma.com]
- 10. onclive.com [onclive.com]
- 11. researchgate.net [researchgate.net]
- 12. consensus.app [consensus.app]
- 13. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 14. researchgate.net [researchgate.net]
- 15. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for Evaluating the Synergistic Effects of DZD1516 with Trastuzumab Deruxtecan
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols to evaluate the synergistic anti-cancer effects of DZD1516, a blood-brain barrier (BBB) penetrant and highly selective human epidermal growth factor receptor 2 (HER2) inhibitor, in combination with trastuzumab deruxtecan (B607063) (T-DXd), a HER2-directed antibody-drug conjugate.[1][2][3][4][5] Preclinical evidence suggests that combining these two agents may offer enhanced anti-tumor activity, particularly in HER2-positive cancers and those with central nervous system (CNS) metastases.[1][4][6] These protocols are designed for researchers in oncology and drug development to assess this potential synergy in vitro.
DZD1516 is an orally bioavailable inhibitor of the HER2 receptor tyrosine kinase.[2] Its ability to cross the BBB makes it a promising agent for treating brain metastases.[2][3][4] DZD1516 selectively binds to and inhibits HER2, preventing downstream signaling and leading to cell death in HER2-expressing tumor cells.[2]
Trastuzumab deruxtecan (T-DXd) is an antibody-drug conjugate composed of a humanized anti-HER2 monoclonal antibody (trastuzumab) linked to a topoisomerase I inhibitor payload (deruxtecan).[7][8][9][10] After binding to HER2 on tumor cells, T-DXd is internalized, and the cytotoxic payload is released, causing DNA damage and apoptosis.[8][9][10] It also exerts a "bystander effect," killing neighboring tumor cells regardless of their HER2 expression status.[7][8]
Key Experimental Protocols
This section details the methodologies for essential in vitro assays to characterize the synergistic potential of DZD1516 and trastuzumab deruxtecan.
Cell Viability Assay (MTT Assay)
This assay determines the effect of drug treatments on cell proliferation and viability.
a. Materials:
-
HER2-positive breast cancer cell lines (e.g., SK-BR-3, BT-474, or a brain-seeking line like UACC-893).[11][12]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin).
-
DZD1516 and Trastuzumab Deruxtecan.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (Dimethyl sulfoxide).
-
96-well plates.
-
Microplate reader.
b. Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of DZD1516 and trastuzumab deruxtecan, both individually and in combination at fixed ratios (e.g., 1:1, 1:2, 2:1 based on their respective IC50 values).
-
Remove the culture medium and add 100 µL of medium containing the different drug concentrations to the respective wells. Include wells with untreated cells as a control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the induction of apoptosis and necrosis following drug treatment.
a. Materials:
-
HER2-positive breast cancer cells.
-
DZD1516 and Trastuzumab Deruxtecan.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
6-well plates.
-
Flow cytometer.
b. Protocol:
-
Seed cells in 6-well plates and treat with IC50 concentrations of DZD1516, trastuzumab deruxtecan, and their combination for 48 hours. Include an untreated control.
-
Harvest the cells (including floating cells in the supernatant) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.[7][8][13][14]
Western Blot Analysis of HER2 Signaling Pathway
This technique is used to assess changes in the protein expression and phosphorylation status of key components of the HER2 signaling pathway.
a. Materials:
-
HER2-positive breast cancer cells.
-
DZD1516 and Trastuzumab Deruxtecan.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-HER2, anti-p-HER2, anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, and anti-GAPDH or β-actin as a loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
b. Protocol:
-
Treat cells with DZD1516, trastuzumab deruxtecan, and their combination for the desired time points (e.g., 24 or 48 hours).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Synergy Analysis: Checkerboard Assay and Combination Index (CI)
The synergistic, additive, or antagonistic effects of the drug combination will be determined using the checkerboard assay and calculating the Combination Index (CI) based on the Chou-Talalay method.[6][15][16]
a. Experimental Design (Checkerboard Assay):
-
In a 96-well plate, create a dose-response matrix where concentrations of DZD1516 are serially diluted along the x-axis and concentrations of trastuzumab deruxtecan are serially diluted along the y-axis.[2][17][18][19]
-
This design allows for the testing of each drug alone and in multiple combination concentrations.
-
Perform a cell viability assay (e.g., MTT) after 72 hours of incubation.
b. Data Analysis (Combination Index):
-
Determine the IC50 (the concentration that inhibits 50% of cell growth) for each drug individually.
-
Use software like CompuSyn to analyze the dose-response data from the checkerboard assay.
-
The software will calculate the Combination Index (CI) for different effect levels (e.g., 50%, 75%, and 90% inhibition).
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: IC50 Values of DZD1516 and Trastuzumab Deruxtecan in HER2-Positive Cell Lines
| Cell Line | DZD1516 IC50 (nM) | Trastuzumab Deruxtecan IC50 (ng/mL) |
| SK-BR-3 | ||
| BT-474 | ||
| UACC-893 |
Table 2: Percentage of Apoptotic Cells after Treatment
| Treatment | Cell Line | % Early Apoptosis | % Late Apoptosis/Necrosis |
| Control | SK-BR-3 | ||
| DZD1516 | SK-BR-3 | ||
| T-DXd | SK-BR-3 | ||
| Combination | SK-BR-3 | ||
| ... | ... |
Table 3: Combination Index (CI) Values for DZD1516 and Trastuzumab Deruxtecan
| Cell Line | Effect Level (Fa) | Combination Index (CI) | Interpretation |
| SK-BR-3 | 0.50 (50% inhibition) | ||
| 0.75 (75% inhibition) | |||
| 0.90 (90% inhibition) | |||
| ... | ... |
Visualizations
Signaling Pathway
Caption: HER2 signaling pathway and points of inhibition by DZD1516 and Trastuzumab Deruxtecan.
Experimental Workflow
Caption: Workflow for evaluating the synergy of DZD1516 and Trastuzumab Deruxtecan.
References
- 1. benchchem.com [benchchem.com]
- 2. Diagonal Method to Measure Synergy Among Any Number of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Cellular viability assay [bio-protocol.org]
- 6. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical Models of Brain Metastases in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. bosterbio.com [bosterbio.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Video: High-throughput Identification of Synergistic Drug Combinations by the Overlap2 Method [jove.com]
- 18. emerypharma.com [emerypharma.com]
- 19. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Aqueous Solubility of (R)-DZD1516
This guide provides researchers, scientists, and drug development professionals with solutions to common solubility challenges encountered with (R)-DZD1516 in aqueous buffers. The following frequently asked questions (FAQs) and troubleshooting advice are designed to facilitate seamless experimental workflows.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What is happening?
This is a common issue for many small molecule kinase inhibitors, which are often lipophilic (fat-soluble) and have low aqueous solubility.[1] When a concentrated stock solution in a strong organic solvent like DMSO is diluted into an aqueous buffer, the abrupt change in solvent polarity causes the compound to exceed its solubility limit and precipitate, or "crash out," of the solution.[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution in an organic solvent. For this compound, Dimethyl Sulfoxide (DMSO) is a suitable solvent, capable of dissolving the compound at a concentration of 100 mg/mL (182.63 mM).[2] It is crucial to use newly opened, anhydrous DMSO as hygroscopic (water-absorbing) DMSO can negatively impact solubility.[2]
Q3: How can I improve the solubility of this compound in my aqueous experimental buffer?
Several strategies can be employed to improve the aqueous solubility of this compound:
-
Lower the Final Concentration: The simplest approach is to work with a lower final concentration of the inhibitor in your assay.[3]
-
Use Co-solvents and Surfactants: For in vitro experiments, specific formulations have been shown to be effective. These often involve a combination of solvents and surfactants to maintain the compound in solution. For example, a mixture of DMSO, PEG300, and Tween-80 in saline can achieve a concentration of 2.5 mg/mL.[2]
-
Adjust the Buffer pH: The solubility of many kinase inhibitors is pH-dependent, particularly for weakly basic compounds.[1] Lowering the pH of the aqueous buffer may increase the solubility of this compound, although the optimal pH for this specific compound is not publicly documented.
-
Sonication: If precipitation occurs, brief sonication in a water bath can help to break up small precipitates and re-dissolve the compound.[1][3] Gentle warming to 37°C may also be applied, but the stability of the compound at elevated temperatures should be considered.[1]
Q4: Are there established formulations for in vivo studies with this compound?
Yes, specific formulations have been developed to achieve a clear solution of this compound at 2.5 mg/mL for in vivo use. These typically involve a multi-component solvent system.[2] Please refer to the quantitative data table below for examples.
Q5: My solution of this compound becomes cloudy over time during my experiment. What should I do?
Cloudiness that develops over time suggests that the compound is slowly precipitating. This could be due to changes in temperature or interactions with other components in your assay medium.[3] To mitigate this, ensure a constant temperature is maintained throughout the experiment and consider re-evaluating your buffer composition for any components that might promote precipitation.[3] If possible, reducing the incubation time of your experiment could also be beneficial.[3]
Quantitative Data Summary
The following table summarizes established solvent formulations for achieving a clear solution of this compound.
| Formulation Component | Protocol 1 | Protocol 2 | Protocol 3 |
| This compound Concentration | 2.5 mg/mL (4.57 mM) | 2.5 mg/mL (4.57 mM) | 2.5 mg/mL (4.57 mM) |
| DMSO | 10% | 10% | 10% |
| PEG300 | 40% | - | - |
| Tween-80 | 5% | - | - |
| Saline | 45% | - | - |
| 20% SBE-β-CD in Saline | - | 90% | - |
| Corn Oil | - | - | 90% |
| Notes | Clear solution; requires sonication.[2] | Clear solution; requires sonication.[2] | Clear solution; requires sonication.[2] |
Experimental Protocols
Protocol for Preparing a 2.5 mg/mL Solution of this compound in a Multi-Component Buffer (Based on Protocol 1)
This protocol describes the step-by-step preparation of a 2.5 mg/mL solution of this compound suitable for in vivo or in vitro use, based on a commonly used formulation.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
PEG300
-
Tween-80
-
Saline solution
-
Sterile vials
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Prepare a Concentrated DMSO Stock:
-
Weigh the required amount of this compound powder.
-
Dissolve it in anhydrous DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure the powder is fully dissolved by vortexing. Gentle warming or brief sonication can be used if necessary.[2]
-
-
Stepwise Addition of Solvents:
-
For a final volume of 1 mL, begin with 400 µL of PEG300 in a sterile vial.
-
Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex until a homogenous solution is formed.
-
Add 450 µL of saline to the mixture to reach the final volume of 1 mL.
-
-
Final Solubilization:
-
Vortex the final mixture thoroughly.
-
If the solution is not completely clear, use an ultrasonic water bath to aid dissolution until a clear solution is achieved.[2]
-
-
Storage:
Visual Troubleshooting Guide
The following diagrams illustrate the troubleshooting workflow for addressing poor solubility of this compound.
Caption: Troubleshooting workflow for poor this compound solubility.
Caption: The process of precipitation and mitigation strategies.
References
identifying and mitigating off-target effects of (R)-DZD1516 in vitro
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating potential off-target effects of (R)-DZD1516 in vitro. This compound is a potent and highly selective, orally bioavailable inhibitor of the human epidermal growth factor receptor 2 (HER2) tyrosine kinase that can penetrate the blood-brain barrier.[1][2][3][4][5] While it has demonstrated high selectivity, understanding and addressing any potential off-target activity is crucial for the precise interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what is its in vitro potency?
A1: The primary target of this compound is the HER2 (also known as ErbB2) receptor tyrosine kinase.[2][5] It is a potent inhibitor with low nanomolar activity in enzymatic and cellular assays.
Q2: What is the known selectivity profile of this compound?
A2: this compound is a highly selective HER2 inhibitor. In a screening panel of 121 recombinant kinases, it showed limited off-target activity, with only 12 kinases being inhibited by more than 50%.[2] A key off-target with significantly lower potency is the epidermal growth factor receptor (EGFR). This compound demonstrates over 300-fold selectivity for HER2 compared to wild-type EGFR.[2][3]
Q3: Why am I observing unexpected phenotypes in my cell-based assays with this compound?
A3: Unexpected phenotypes could arise from several factors. While this compound is highly selective, at higher concentrations it may engage with less sensitive off-target kinases. Alternatively, the observed phenotype could be a downstream consequence of potent on-target HER2 inhibition, leading to complex signaling crosstalk. It is also important to rule out experimental variables such as inhibitor stability and concentration accuracy.
Q4: How can I confirm that the observed cellular effect is due to HER2 inhibition?
A4: To confirm that the observed effect is on-target, consider the following approaches:
-
Use a structurally unrelated HER2 inhibitor: If a different HER2 inhibitor produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Genetic knockdown or knockout: Employ techniques like siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate HER2 expression. The resulting phenotype should mimic the effects of this compound treatment.
-
Dose-response analysis: On-target effects should manifest at concentrations consistent with the IC50 for HER2 inhibition, while off-target effects will likely require higher concentrations.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Action |
| Inconsistent results between experiments | Inhibitor instability or improper storage. | Ensure this compound is stored according to the manufacturer's instructions. Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles. |
| Cell line variability or passage number. | Use cell lines from a reliable source and maintain a consistent passage number for your experiments. | |
| Observed effect only at high concentrations | Potential off-target activity. | Perform a dose-response curve to distinguish on- and off-target effects. Consider running a kinase screen to identify potential off-targets. |
| Compound solubility issues. | Verify the solubility of this compound in your culture medium. Precipitated compound will lead to inaccurate concentrations. | |
| No inhibition of HER2 signaling observed | Incorrect inhibitor concentration. | Confirm the concentration of your stock solution and the final concentration in your assay. |
| Inactive compound. | Test the activity of your this compound batch in a cell-free enzymatic assay with purified HER2 protein. | |
| Issues with the readout assay. | Ensure your antibodies for western blotting are specific and validated, and that your assay controls are working correctly. |
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound from published preclinical studies.
Table 1: In Vitro Potency of this compound
| Target/Cell Line | Assay Type | Metric | Value (nM) | Reference |
| HER2 | Enzymatic Assay | IC50 | 0.56 | [2][5] |
| pHER2 in BT474C1 cells | Cellular Assay | IC50 | 4.4 | [2][5] |
| pEGFR in A431 cells | Cellular Assay | IC50 | 1455 | [2][5] |
Table 2: In Vitro Cell Proliferation Inhibition of this compound
| Cell Line | Target Profile | Metric | Value (nM) | Reference |
| HER2-positive cells | HER2 overexpression | GI50 | 20 | [5] |
| A431 cells | EGFR overexpression | GI50 | 8867 | [5] |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling Assay
This protocol outlines a general method for screening this compound against a panel of purified recombinant kinases to identify potential off-targets.
Materials:
-
This compound stock solution (e.g., in DMSO).
-
A panel of purified, recombinant kinases.
-
Kinase-specific substrates.
-
ATP solution.
-
Kinase reaction buffer.
-
Multi-well plates.
-
Detection reagents (e.g., for fluorescence, luminescence, or radioactivity).
-
Plate reader.
Methodology:
-
Compound Preparation: Perform serial dilutions of this compound to create a range of concentrations for testing. A single high concentration (e.g., 1 or 10 µM) is often used for initial screening.
-
Assay Setup: In a multi-well plate, combine each kinase with its specific substrate and kinase reaction buffer.
-
Compound Incubation: Add the diluted this compound or vehicle control (e.g., DMSO) to the kinase reaction mixtures.
-
Reaction Initiation: Start the kinase reaction by adding ATP. Incubate the plates for a predetermined time at an appropriate temperature to allow for substrate phosphorylation.
-
Reaction Termination and Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method.
-
Data Analysis: Calculate the percentage of kinase activity inhibited by this compound relative to the vehicle control. Results are typically expressed as percent inhibition or as IC50 values for significant interactions.
Protocol 2: Western Blotting for On-Target and Off-Target Signaling
This protocol can be used to assess the effect of this compound on the phosphorylation status of HER2 and potential off-targets like EGFR in a cellular context.
Materials:
-
HER2-overexpressing cell line (e.g., BT474C1) and EGFR-overexpressing cell line (e.g., A431).
-
This compound.
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies (e.g., anti-pHER2, anti-total HER2, anti-pEGFR, anti-total EGFR, anti-pAKT, anti-total AKT, anti-pERK, anti-total ERK, and a loading control like anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Protein electrophoresis and transfer equipment.
-
Imaging system.
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle control for a specified duration.
-
Cell Lysis: Wash the cells with cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the desired primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels and the loading control.
Visualizations
Caption: Simplified HER2 signaling pathway leading to cell proliferation and survival.
Caption: A general workflow for identifying and validating off-target effects of a kinase inhibitor.
Caption: A logical flow for troubleshooting unexpected experimental outcomes with this compound.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. Preclinical and clinical activity of DZD1516, a full blood–brain barrier-penetrant, highly selective HER2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dizal Pharma [dizalpharma.com]
- 4. researchgate.net [researchgate.net]
- 5. DZD-1516 shows improved brain penetrance and efficacy in CNS metastases | BioWorld [bioworld.com]
managing adverse events like headache and vomiting in preclinical models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing adverse events like headache and vomiting in preclinical models.
I. Troubleshooting & FAQs: Vomiting and Nausea-Like Behavior
This section addresses common issues encountered when assessing vomiting in species like ferrets and nausea-like behavior (pica) in rodents.
Frequently Asked Questions (FAQs)
-
Q1: Why are my control animals (ferrets) showing significant vomiting after cisplatin (B142131) administration?
-
Q2: I am not observing a clear reduction in vomiting with my 5-HT3 antagonist test compound in the acute phase. What could be the reason?
-
A2: Several factors could be at play:
-
Dose and Timing: The dose of your compound may be too low, or the timing of administration relative to the cisplatin challenge may not be optimal. 5-HT3 receptor antagonists are most effective in the acute phase (the first 24 hours) of cisplatin-induced emesis.[3][4]
-
Compound Potency: Your compound may have lower potency compared to established 5-HT3 antagonists like ondansetron (B39145).
-
Experimental Variability: Ensure consistent handling and dosing procedures across all animals to minimize variability.
-
-
-
Q3: My antiemetic compound works well in the acute phase but seems ineffective against delayed emesis. Is this normal?
-
A3: Yes, this is a known phenomenon. Delayed emesis (occurring 24-72 hours after cisplatin) is thought to be mediated by different pathways, primarily involving Substance P and neurokinin-1 (NK1) receptors, rather than serotonin.[4] Therefore, 5-HT3 antagonists are generally less effective in the delayed phase.[3][4] For delayed emesis, NK1 receptor antagonists like aprepitant (B1667566) are more effective.[5]
-
-
Q4: Why don't rats and mice vomit, and how can I assess nausea in these species?
-
A4: Rats and mice lack the neural pathways and anatomy required for the vomiting reflex. Instead, they exhibit a behavior called "pica," which is the consumption of non-nutritive substances like kaolin (B608303) (a type of clay).[6][7] This behavior is used as a surrogate marker for nausea and visceral malaise.[6] Increased kaolin consumption after administration of an emetogenic substance like cisplatin indicates a nausea-like state.[6][7]
-
-
Q5: The amount of kaolin consumed by my rats is highly variable between individuals in the same group. How can I reduce this variability?
-
A5: High variability in kaolin consumption is a common challenge. Here are some tips to minimize it:
-
Acclimation: Allow rats to acclimate to the cages and the presence of kaolin for several days before the experiment begins.
-
Baseline Measurement: Measure baseline kaolin intake for a few days before administering any compounds to ensure that there are no pre-existing differences between groups.
-
Stress Reduction: Minimize stress from handling and environmental disturbances, as stress can influence feeding behavior.
-
Palatability: Ensure the standard chow is palatable, so the choice to eat kaolin is more clearly driven by the induced malaise.
-
-
II. Troubleshooting & FAQs: Headache and Migraine-Like Pain
This section focuses on common challenges in preclinical models of headache and migraine, which primarily rely on behavioral assessments of pain in rodents.
Frequently Asked Questions (FAQs)
-
Q1: What is the purpose of using nitroglycerin (NTG) in a preclinical headache model?
-
A1: Nitroglycerin is a nitric oxide (NO) donor that reliably induces migraine-like symptoms in humans and headache-like behaviors in rodents.[8][9] It is used to create a model of hyperalgesia (increased sensitivity to pain) that can be used to test the efficacy of analgesic and anti-migraine compounds.[8][9]
-
-
Q2: I'm performing the von Frey test for mechanical allodynia, but my baseline readings are inconsistent. What can I do to improve this?
-
A2: Inconsistent baselines in von Frey testing are often due to procedural and environmental factors:
-
Habituation: Animals need to be thoroughly habituated to the testing environment and apparatus. This includes placing them on the mesh stand in the testing chambers for several sessions before taking baseline measurements.[10]
-
Experimenter Skill: The application of the von Frey filament requires a consistent technique. The filament should be applied perpendicularly to the paw surface with just enough force to cause it to bend.[11] Practice is essential to minimize inter-experimenter variability.
-
Animal Stress: Stress can significantly impact pain perception.[12] Ensure the testing room is quiet and has low lighting.[10] Handle the animals gently to minimize stress.
-
-
-
Q3: How do I distinguish between photophobia (light aversion) and general anxiety in the light/dark box test?
-
A3: This is a critical consideration as both can result in more time spent in the dark compartment. To differentiate, it's recommended to use an additional, light-independent anxiety test, such as the open field assay.[13] If a compound increases time in the light in the light/dark box but does not show anxiolytic effects in the open field test, the behavior is more likely related to a reduction in photophobia.
-
-
Q4: My test compound, a CGRP receptor antagonist, is not reversing NTG-induced hyperalgesia when given after the onset of pain. Why might this be?
-
A4: The timing of administration is crucial. Some studies suggest that CGRP receptor antagonists are more effective when given prophylactically (before the migraine-like state is induced) rather than as an abortive treatment after the pain has been established.[14] This may reflect the complex downstream signaling events that occur once a migraine attack is fully developed.
-
-
Q5: Are there sex differences to consider in preclinical headache models?
-
A5: Yes, this is an important consideration as migraine is more prevalent in women. Some preclinical studies have shown sex-specific differences in response to migraine triggers and treatments.[15] It is advisable to include both male and female animals in your studies and analyze the data accordingly.
-
III. Data Summary Tables
Table 1: Efficacy of Antiemetics in Cisplatin-Induced Emesis in Ferrets
| Compound | Dose | Cisplatin Dose | Observation Period | Emetic Events (Treated) | Emetic Events (Control) | % Reduction | Citation(s) |
| Aprepitant | 1 mg/kg, p.o. | 8 mg/kg, i.p. | 72 hours | Not specified | 371.8 ± 47.8 | Significant antagonism | [5] |
| Ondansetron | 1 mg/kg, i.p. | 10 mg/kg, i.p. | Not specified | Abolished | Not specified | ~100% | [16] |
| Ondansetron + Dexamethasone (B1670325) | 1 mg/kg, i.p. (O) + 1 mg/kg, i.p. (D) | 10 mg/kg, i.p. | 24 hours | Not specified | Not specified | 79% | [17] |
| Aprepitant + Ondansetron | 0.03 mg/kg, p.o. (A) + 0.3 mg/kg, p.o. (O) | 8 mg/kg, i.p. | 24-54 hours | Not specified | Not specified | 75% | [18] |
| 5-HT3 Antagonists (Overall) | Various | 5 mg/kg, i.p. | Day 1 (Acute) | Not specified | Not specified | 68% | [3] |
| 5-HT3 Antagonists (Overall) | Various | 5 mg/kg, i.p. | Day 2 (Delayed) | Not specified | Not specified | 67% | [3] |
Table 2: Assessment of Headache/Migraine-Like Pain in Rodent Models
| Model Inducer | Animal | Assay | Treatment | Paw Withdrawal Threshold/Frequency (Treated) | Paw Withdrawal Threshold/Frequency (Control) | Citation(s) |
| Nitroglycerin (NTG) | Rat | Orofacial Formalin Test | Olcegepant (2 mg/kg, i.p.) | Attenuated hyperalgesia | NTG-induced hyperalgesia | [19] |
| NTG | Mouse | Von Frey | Sumatriptan | Blocked acute hyperalgesia | NTG-induced hyperalgesia | [10] |
| Spontaneous Migraine-like Pain | Rat | Von Frey | Olcegepant (1 mg/kg, i.p.) | Significantly alleviated hypersensitivity | Spontaneous hypersensitivity | [20] |
| Umbellulone (UMB) + Stress | Mouse | Von Frey | Olcegepant | Fully blocked development of allodynia | UMB-induced allodynia | [14] |
IV. Detailed Experimental Protocols
Protocol 1: Von Frey Test for Mechanical Allodynia in Mice (Headache Model)
-
Objective: To assess tactile sensitivity in the periorbital or hindpaw region as a measure of headache-like pain.
-
Materials:
-
Von Frey filaments of varying forces (e.g., 0.008 g to 2 g)
-
Elevated mesh stand
-
Plexiglass testing boxes
-
Quiet, dimly lit testing room
-
-
Procedure:
-
Habituation: For at least two days prior to testing, place mice in the plexiglass boxes on the mesh stand for 15-20 minutes to acclimate them to the testing environment.[10]
-
Baseline Testing: On the test day, allow mice to habituate for another 15-20 minutes.
-
Filament Application (Hindpaw): Apply the von Frey filament from underneath the mesh to the plantar surface of the hindpaw. Start with a mid-range filament (e.g., 0.4 g).[10]
-
Apply the filament perpendicularly until it just bends, and hold for 1-3 seconds.[10]
-
A positive response is characterized by a sharp withdrawal, shaking, or licking of the paw.[10]
-
Filament Application (Periorbital): Apply the filament to the center of the face, between the eyes.[15] A positive response includes head withdrawal or swiping at the filament with a paw.[15]
-
Up-Down Method: Use the Dixon "up-down" method to determine the 50% withdrawal threshold. If there is a positive response, the next filament tested should be of a lower force. If there is no response, use the next filament with a higher force.[10][15]
-
Continue this pattern until a sequence of responses is established that allows for the calculation of the 50% withdrawal threshold using a statistical formula.
-
-
Troubleshooting:
-
High Variability: Ensure consistent filament application and adequate habituation.[10] Using a single, well-trained experimenter can reduce variability.
-
No Response: Check if the filaments are calibrated correctly and if the animals are healthy and not overly stressed.
-
Protocol 2: Kaolin Consumption (Pica) Assay in Rats (Nausea Model)
-
Objective: To measure the intake of kaolin clay as an index of nausea-like behavior.
-
Materials:
-
Kaolin clay pellets
-
Standard powdered rat chow
-
Cages equipped with separate hoppers for food and kaolin
-
Accurate scale for measuring food and kaolin intake
-
-
Procedure:
-
Acclimation: House rats individually and provide them with access to both standard chow and kaolin pellets for several days before the experiment to acclimate.
-
Baseline Measurement: For 2-3 days prior to dosing, measure the 24-hour consumption of both kaolin and chow to establish a stable baseline.
-
Dosing: Administer the test compound or vehicle, followed by the emetogenic stimulus (e.g., cisplatin, 6 mg/kg, i.p.).[6][7]
-
Measurement: Measure the amount of kaolin and food consumed at regular intervals (e.g., every 24 hours) for the duration of the study (typically 48-72 hours).[7]
-
Data Analysis: Calculate the cumulative kaolin intake for each animal. A significant increase in kaolin consumption in the emetogen-treated group compared to the vehicle control group indicates a nausea-like response.
-
-
Troubleshooting:
-
Low Kaolin Intake: Ensure the kaolin is fresh and presented in a way that is easily accessible to the rats.
-
Inconsistent Food Intake: Monitor for any signs of illness or stress that may affect overall food consumption, which can confound the interpretation of kaolin intake.
-
Protocol 3: Light/Dark Box Test in Mice (Photophobia Model)
-
Objective: To assess light-aversive behavior as a surrogate for photophobia in migraine models.
-
Materials:
-
Light/dark box apparatus (typically 2/3 light, 1/3 dark compartment)
-
Adjustable light source
-
Video tracking software
-
-
Procedure:
-
Pre-exposure/Habituation: To reduce novelty-induced anxiety, pre-expose the mice to the light/dark chamber for a session on one or two days prior to the actual test.[13]
-
Testing Environment: Conduct the test in a quiet room. Clean the apparatus thoroughly between animals to remove olfactory cues.
-
Procedure:
-
Administer the migraine-inducing substance (e.g., CGRP) or vehicle.[13]
-
Place the mouse in the center of the light compartment.
-
Allow the mouse to freely explore the apparatus for a set period (e.g., 10 minutes).
-
Record the session using video tracking software.
-
-
Data Analysis: The primary endpoint is the time spent in the dark compartment. An increase in the time spent in the dark is interpreted as light aversion/photophobia.[13] Other measures include the number of transitions between compartments and the latency to first enter the dark compartment.
-
-
Troubleshooting:
-
Floor Effects (all animals stay in the dark): The light intensity may be too high. Consider reducing the lux level.
-
Ceiling Effects (all animals stay in the light): The light may not be aversive enough. Increase the light intensity.
-
Confounding Anxiety: As mentioned in the FAQs, run a separate open field test to assess general anxiety levels.[13]
-
V. Signaling Pathways and Experimental Workflows
Chemotherapy-Induced Nausea and Vomiting (CINV) Signaling Pathway
Caption: Signaling pathway for chemotherapy-induced nausea and vomiting (CINV).
Preclinical Headache/Migraine Model Workflow
References
- 1. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cisplatin-induced emesis in the Ferret: a new animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Opportunities for the replacement of animals in the study of nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of three preclinical models for nausea and vomiting assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pica as an adaptive response: Kaolin consumption helps rats recover from chemotherapy-induced illness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Nitroglycerin as a model of migraine: Clinical and preclinical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitroglycerin induces hyperalgesia in rats--a time-course study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Animal Model of Chronic Migraine-Associated Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dural Stimulation and Periorbital von Frey Testing in Mice As a Preclinical Model of Headache - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pain and distress in animal research [greymattersjournal.org]
- 13. Investigating Migraine-Like Behavior using Light Aversion in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel, injury-free rodent model of vulnerability for assessment of acute and preventive therapies reveals temporal contributions of CGRP-receptor activation in migraine-like pain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dural Stimulation and Periorbital von Frey Testing in Mice As a Preclinical Model of Headache [jove.com]
- 16. Action of ondansetron and CP-99,994 to modify behavior and antagonize cisplatin-induced emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The actions of ondansetron and dexamethasone to antagonise cisplatin-induced emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Automated analysis of delayed emesis in the telemetered ferret: detection of synergistic effects of aprepitant and ondansetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Targeting CGRP via receptor antagonism and antibody neutralisation in two distinct rodent models of migraine-like pain - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the bioavailability of (R)-DZD1516 in oral administration studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on improving the oral bioavailability of (R)-DZD1516.
Troubleshooting Guides
This section addresses specific issues that may be encountered during oral administration studies of this compound, leading to suboptimal bioavailability.
Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Dosing
-
Possible Cause 1: Poor Aqueous Solubility. this compound may have limited solubility in gastrointestinal fluids, leading to a low dissolution rate, which is often a rate-limiting step for absorption.
-
Suggested Solutions:
-
Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases the surface area available for dissolution.[1][2] Techniques such as micronization and nanosizing can be employed.[2]
-
Formulation as an Amorphous Solid Dispersion (ASD): Dispersing this compound in a polymer matrix in an amorphous state can enhance its aqueous solubility and dissolution rate compared to the crystalline form.[1][3][4]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their solubility.[5][6]
-
-
-
Possible Cause 2: Low Permeability Across the Intestinal Epithelium. While preclinical data suggests good permeability for DZD1516, experimental conditions can influence this.[7] Factors in the formulation or the experimental model could be affecting transport across the gut wall.
-
Suggested Solutions:
-
Inclusion of Permeation Enhancers: Certain excipients can transiently increase the permeability of the intestinal membrane.[8]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance absorption by presenting the drug in a solubilized form and interacting with the intestinal membrane.[3][9][10]
-
-
-
Possible Cause 3: First-Pass Metabolism. The drug may be extensively metabolized in the liver or the intestinal wall before reaching systemic circulation.
-
Suggested Solutions:
-
Inhibition of Metabolic Enzymes: Co-administration with an inhibitor of the relevant metabolic enzymes (if known) can increase bioavailability. However, this approach has the potential for drug-drug interactions.
-
Lipid-Based Formulations: These can promote lymphatic transport, which bypasses the portal circulation and thus reduces first-pass metabolism in the liver.[9]
-
-
Issue 2: High Inter-Individual Variability in Pharmacokinetic Profiles
-
Possible Cause 1: Food Effects. The presence or absence of food can significantly alter the gastrointestinal environment (e.g., pH, motility, bile secretion), which can affect the dissolution and absorption of this compound.
-
Suggested Solutions:
-
Conduct Fed vs. Fasted State Pharmacokinetic Studies: This will help to understand the impact of food on the drug's absorption.
-
Develop a Robust Formulation: A formulation that provides consistent release and absorption profiles under different physiological conditions, such as a self-microemulsifying drug delivery system (SMEDDS), can mitigate food effects.[11]
-
-
-
Possible Cause 2: Formulation-Dependent Dissolution. The dissolution of the drug from the dosage form may not be uniform under different in vivo conditions.
-
Suggested Solutions:
-
Optimize the Formulation: Systematically evaluate the impact of different excipients (e.g., fillers, binders, disintegrants) on drug release.
-
Implement Quality Control for the Dosage Form: Ensure consistent manufacturing of the oral dosage form to minimize variability.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the first steps to take if I observe low oral bioavailability with this compound in my animal model?
A1: First, confirm the physicochemical properties of your this compound drug substance, such as its solubility and crystal form. Then, evaluate its permeability using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 cell-based assay.[12][13][14] This will help you to determine if the issue is primarily related to solubility or permeability, and guide your formulation strategy.
Q2: Which formulation strategies are most promising for a compound like this compound?
A2: Given that DZD1516 is a small molecule tyrosine kinase inhibitor, strategies that have been successful for similar molecules include:
-
Amorphous Solid Dispersions (ASDs): This is a common and effective method for improving the solubility and dissolution of poorly soluble drugs.[3][4]
-
Lipid-Based Drug Delivery Systems (LBDDS): These are particularly useful if the compound is lipophilic. They can improve solubility and may also enhance lymphatic absorption, reducing first-pass metabolism.[3][9][15] Examples include Self-Emulsifying Drug Delivery Systems (SEDDS).[10]
-
Nanosuspensions: Reducing the particle size to the nanometer range can significantly increase the dissolution rate.[2][3]
Q3: What in vitro tests can I use to screen different formulations for their potential to improve bioavailability?
A3: You can use a variety of in vitro tests to rank-order different formulations before moving into in vivo studies:
-
Dissolution Testing: Compare the dissolution rate of different formulations in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).
-
In Vitro Permeability Assays: Use PAMPA for a quick assessment of passive permeability or Caco-2 assays to evaluate both passive and active transport mechanisms.[12][13][14]
Q4: How do I select the right excipients for my formulation?
A4: The choice of excipients is critical and depends on your formulation strategy.
-
For ASDs , you would look at polymers like PVP, HPMC, or newer specialized polymers.[4]
-
For lipid-based systems , you would screen a range of oils, surfactants, and co-solvents to find a combination that can effectively solubilize the drug and form a stable emulsion upon dilution.[15]
-
Solubilizing agents like polyethylene (B3416737) glycol (PEG) and propylene (B89431) glycol can also be considered.[8]
-
Surfactants such as Tween 80 and sodium lauryl sulfate (B86663) can improve wetting and dissolution.[16]
Data Presentation
Table 1: Comparison of Formulation Strategies for Improving Oral Bioavailability
| Formulation Strategy | Mechanism of Action | Advantages | Disadvantages |
| Particle Size Reduction | Increases surface area for dissolution.[2] | Simple and cost-effective. | May not be sufficient for very poorly soluble compounds; risk of particle aggregation. |
| Amorphous Solid Dispersions | The drug is in a higher energy amorphous state, leading to increased solubility and dissolution.[1][3] | Significant improvement in solubility and bioavailability. | Potential for physical instability (recrystallization) over time. |
| Lipid-Based Systems (e.g., SEDDS) | The drug is dissolved in a lipid carrier and forms an emulsion in the GI tract, enhancing absorption.[9][10] | Can improve solubility and permeability; may reduce food effects and first-pass metabolism.[9] | Can be complex to formulate; potential for drug precipitation upon dispersion. |
| Complexation with Cyclodextrins | The hydrophobic drug molecule is encapsulated within the cyclodextrin (B1172386) cavity, forming a soluble complex.[5][6] | Effective for a wide range of drugs. | Can be expensive; may not be suitable for all drug molecules. |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation of the Donor Plate: Prepare a solution of this compound in a suitable buffer (e.g., PBS at pH 7.4) with a low percentage of a co-solvent like DMSO if necessary. Add this solution to the wells of the donor plate.[17]
-
Preparation of the Acceptor Plate: Fill the wells of the acceptor plate with buffer.[17]
-
Membrane Coating: Apply a lipid solution (e.g., lecithin (B1663433) in dodecane) to the filter membrane of the donor plate.[12][17]
-
Incubation: Place the donor plate into the acceptor plate, creating a "sandwich," and incubate for a defined period (e.g., 4-18 hours) at room temperature.[13][18]
-
Quantification: After incubation, measure the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculation of Permeability: Calculate the apparent permeability coefficient (Papp).
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on semipermeable filter supports for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[19]
-
Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).[19]
-
Transport Study (Apical to Basolateral): Add the this compound solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.[14][20]
-
Incubation: Incubate the plate at 37°C with gentle shaking.
-
Sampling: At predetermined time points, take samples from the basolateral chamber and analyze the concentration of this compound.
-
Bidirectional Transport (Optional): To assess active efflux, also perform the experiment in the basolateral to apical direction. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of efflux transporters.[19][21]
Protocol 3: In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Use a suitable rodent model (e.g., Sprague-Dawley rats).
-
Formulation Administration: Administer the this compound formulation orally via gavage at a specific dose. For comparison, an intravenous (IV) administration group is needed to determine absolute bioavailability.[22][23]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant.[23]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma, which is then stored at -80°C until analysis.[23]
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method like LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis.[23] Oral bioavailability (F%) is calculated as (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.[22]
Mandatory Visualization
Caption: Factors influencing the oral bioavailability of this compound.
Caption: Workflow for troubleshooting low oral bioavailability.
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. Excipients for solubility dissolution and permeation enhancement | PDF [slideshare.net]
- 9. upm-inc.com [upm-inc.com]
- 10. asianpharmtech.com [asianpharmtech.com]
- 11. pharmtech.com [pharmtech.com]
- 12. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 13. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 14. enamine.net [enamine.net]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. senpharma.vn [senpharma.vn]
- 17. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 18. bioassaysys.com [bioassaysys.com]
- 19. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 21. Caco-2 Permeability | Evotec [evotec.com]
- 22. sygnaturediscovery.com [sygnaturediscovery.com]
- 23. benchchem.com [benchchem.com]
why is (R)-DZD1516 less effective in EGFR-overexpressing cells
This technical support guide provides troubleshooting information and frequently asked questions regarding the efficacy of (R)-DZD1516, particularly in the context of EGFR-overexpressing cells.
Frequently Asked Questions (FAQs)
Q1: Why is this compound less effective in our EGFR-overexpressing cancer cell line?
A1: The reduced efficacy of this compound in EGFR-overexpressing cells is an expected outcome based on its mechanism of action. This compound is a highly selective inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2), not Epidermal Growth Factor Receptor (EGFR).[1][2][3] Preclinical studies have demonstrated that DZD1516 has a more than 300-fold selectivity for HER2 over wild-type EGFR.[1][4] This high selectivity is the primary reason for its diminished activity in cell lines where the dominant oncogenic driver is EGFR overexpression.
Q2: What is the expected difference in potency of this compound against HER2-overexpressing versus EGFR-overexpressing cells?
A2: A significant difference in potency is expected. In cellular assays, DZD1516 potently inhibits the phosphorylation of HER2 (pHER2) in HER2-overexpressing cell lines, while showing poor activity against EGFR phosphorylation (pEGFR) in EGFR-overexpressing cell lines.[4][5] For instance, the IC50 value for pHER2 downregulation in BT474C1 cells (HER2-overexpressing) was 4.4 nM, whereas the IC50 for pEGFR downregulation in A431 cells (EGFR-overexpressing) was 1455 nM.[4][5]
Q3: Are there any off-target effects on EGFR at higher concentrations of this compound?
A3: While this compound is highly selective for HER2, like any kinase inhibitor, off-target effects can be observed at sufficiently high concentrations. However, clinical and preclinical data indicate that at therapeutic doses, wild-type EGFR-related adverse effects, such as diarrhea and skin rash, have not been reported.[6][7][8] This clinical observation is consistent with the high in vitro selectivity for HER2 over EGFR.
Q4: We are not seeing the expected anti-proliferative effects in our cell line. How can we confirm if this is due to EGFR overexpression?
A4: To confirm that the lack of efficacy is due to the specific selectivity of this compound, we recommend the following troubleshooting steps:
-
Cell Line Characterization: Confirm the expression levels of HER2 and EGFR in your cell line using Western Blot or flow cytometry.
-
Use Control Cell Lines: Test the activity of this compound in a known HER2-overexpressing cell line (e.g., BT474C1) and a known EGFR-overexpressing, HER2-low cell line (e.g., A431) in parallel with your cell line.
-
Phosphorylation Status: Assess the phosphorylation status of HER2 and EGFR in your cell line with and without this compound treatment via Western Blot to directly measure target engagement.
Troubleshooting Guide
Issue: Lower than expected potency of this compound in our cancer cell line.
Potential Cause 1: Low or absent HER2 expression.
-
Troubleshooting Step: Quantify HER2 protein expression levels in your cell line using Western Blot or flow cytometry. Compare the expression level to a positive control cell line known to overexpress HER2 (e.g., BT474C1).
Potential Cause 2: Dominant EGFR signaling pathway.
-
Troubleshooting Step: Determine the EGFR expression and phosphorylation status in your cell line. If EGFR is highly expressed and phosphorylated, it is likely the primary driver of cell proliferation, and a HER2-selective inhibitor like this compound will have limited effect.
Potential Cause 3: Incorrect assay conditions.
-
Troubleshooting Step: Review your experimental protocol. Ensure that the concentration range of this compound is appropriate and that the treatment duration is sufficient to observe an effect. Refer to the provided standard protocols for guidance.
Quantitative Data Summary
The following table summarizes the in vitro potency of DZD1516 against HER2 and EGFR.
| Target | Cell Line | Assay | IC50 (nM) | Fold Selectivity (EGFR/HER2) |
| pHER2 | BT474C1 (HER2-overexpressing) | Cellular Phosphorylation | 4.4 | >300 |
| pEGFR | A431 (EGFR-overexpressing) | Cellular Phosphorylation | 1455 | |
| HER2 | - | Enzymatic Assay | 0.56 |
Data compiled from preclinical studies.[4][5]
Experimental Protocols
1. Western Blot for pHER2 and pEGFR Inhibition
-
Cell Seeding: Plate cells (e.g., BT474C1, A431, or your experimental cell line) in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with varying concentrations of this compound for 2-4 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against pHER2, total HER2, pEGFR, total EGFR, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Data Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
2. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for 72 hours.
-
Assay Procedure: Follow the manufacturer's instructions for the CellTiter-Glo® assay to measure ATP levels, which correlate with cell viability.
-
Data Analysis: Normalize the luminescence signal to vehicle-treated controls and plot the dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Visualizations
Caption: Selective inhibition of the HER2 signaling pathway by this compound.
Caption: Workflow for determining the selectivity of a kinase inhibitor.
References
- 1. onclive.com [onclive.com]
- 2. Preclinical and clinical activity of DZD1516, a full blood-brain barrier-penetrant, highly selective HER2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Preclinical and clinical activity of DZD1516, a full blood–brain barrier-penetrant, highly selective HER2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DZD-1516 shows improved brain penetrance and efficacy in CNS metastases | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ascopubs.org [ascopubs.org]
refining IC50 calculation for (R)-DZD1516 in different cancer cell lines
This technical support center provides researchers, scientists, and drug development professionals with guidance on refining the IC50 calculation for (R)-DZD1516 in various cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable, potent, and highly selective inhibitor of the human epidermal growth factor receptor 2 (HER2) tyrosine kinase.[1] By binding to the ATP-binding site of the HER2 kinase domain, it inhibits autophosphorylation and the subsequent activation of downstream signaling pathways, such as the PI3K/AKT and MAPK pathways. This disruption of HER2-mediated signaling leads to reduced cell proliferation and the induction of apoptosis in cancer cells that overexpress HER2.[2] Notably, this compound is designed to penetrate the blood-brain barrier, making it a promising agent for treating HER2-positive brain metastases.[2][3]
Q2: In which cancer cell lines has the IC50 of this compound been determined?
Published data has demonstrated the activity of this compound in the following cell lines:
-
BT474C1: A HER2-overexpressing breast cancer cell line.
-
A431: An epidermoid carcinoma cell line with high EGFR expression, often used to assess selectivity against EGFR.
Q3: What are some common issues encountered when determining the IC50 of this compound?
Researchers may encounter several challenges during IC50 determination, including:
-
High Variability Between Experiments: Inconsistent results can arise from variations in cell passage number, cell seeding density, and reagent quality.
-
Assay Interference: The compound may interfere with the chemistry of certain viability assays (e.g., MTT), leading to inaccurate readings.
-
Low Potency or Lack of Response: This could be due to low HER2 expression in the chosen cell line, compound instability, or suboptimal assay conditions.
Data Presentation
The following table summarizes the available quantitative data for this compound activity in selected cancer cell lines.
| Compound | Cell Line | Cancer Type | Target | Parameter | Value (nM) |
| This compound | BT474C1 | Breast Carcinoma | pHER2 | IC50 | 4.4[1][4] |
| This compound | BT474C1 | Breast Carcinoma | Cell Proliferation | GI50 | ~20[5] |
| This compound | A431 | Epidermoid Carcinoma | pEGFR | IC50 | 1455[1][4] |
Note: IC50 (Half-maximal inhibitory concentration) measures the concentration of a drug that inhibits a specific biological or biochemical function by 50%. GI50 (Half-maximal growth inhibition) measures the concentration of a drug that inhibits cell growth by 50%.
Experimental Protocols
A detailed methodology for determining the IC50 of this compound using a cell viability assay is provided below. The CellTiter-Glo® Luminescent Cell Viability Assay is recommended to minimize potential interference observed with colorimetric assays like MTT when using tyrosine kinase inhibitors.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding:
-
Culture cancer cell lines of interest in appropriate media.
-
Trypsinize and count the cells.
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration in all wells, including controls, is consistent and non-toxic (typically ≤0.1%).
-
Remove the culture medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle control (DMSO-treated) and untreated control wells.
-
Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C and 5% CO2.
-
-
Assay Procedure:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.
-
Add a volume of CellTiter-Glo® reagent to each well equal to the volume of cell culture medium in the well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (medium only).
-
Normalize the luminescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Troubleshooting Guide
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
| TS-01 | High variability in IC50 values between replicate experiments. | 1. Inconsistent cell passage number. 2. Variation in cell seeding density.[3] 3. Inconsistent incubation times. | 1. Use cells within a narrow passage number range for all experiments. 2. Ensure accurate and consistent cell counting and seeding for each experiment. Perform a cell density optimization experiment. 3. Strictly adhere to the same incubation times for drug treatment and assay development. |
| TS-02 | No significant inhibition of cell viability observed. | 1. The cell line may not express sufficient levels of HER2. 2. The compound may have degraded. 3. The incubation time is too short. | 1. Confirm HER2 expression in your cell line using Western blot or flow cytometry. 2. Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles. 3. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| TS-03 | Cell viability is greater than 100% at low drug concentrations. | 1. A hormetic effect where low doses of a substance can be stimulatory. 2. Assay interference, particularly with metabolic assays like MTT, where the compound may increase metabolic activity without increasing cell number. | 1. This is a known biological phenomenon. Ensure your dose-response curve has sufficient data points at higher concentrations to accurately model the inhibitory phase. 2. Switch to a non-metabolic endpoint assay, such as the CellTiter-Glo® (measures ATP) or a direct cell counting method. |
| TS-04 | Inconsistent results with HER2-positive gastric or lung cancer cell lines. | 1. Heterogeneity of HER2 expression within the cell line population. 2. Presence of intrinsic or acquired resistance mechanisms. | 1. Consider single-cell cloning to establish a more homogeneous population or use flow cytometry to sort for high HER2-expressing cells. 2. Investigate potential resistance pathways, such as mutations in the HER2 kinase domain or activation of alternative signaling pathways (e.g., MET, IGF-1R).[6] |
Mandatory Visualizations
References
- 1. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical and clinical activity of DZD1516, a full blood–brain barrier-penetrant, highly selective HER2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HER2+ Cancer Cell Dependence on PI3K vs. MAPK Signaling Axes Is Determined by Expression of EGFR, ERBB3 and CDKN1B - PMC [pmc.ncbi.nlm.nih.gov]
strategies to enhance (R)-DZD1516 efficacy in leptomeningeal metastasis models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals utilizing (R)-DZD1516 in preclinical models of leptomeningeal metastasis (LM), particularly in the context of HER2-positive cancers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective, reversible tyrosine kinase inhibitor (TKI) of the HER2 receptor.[1][2] It is designed for high penetration across the blood-brain barrier (BBB).[1][2] Its mechanism of action is to bind to the ATP-binding site of the HER2 kinase domain, which inhibits its autophosphorylation and the activation of downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT-mTOR pathways, thereby suppressing tumor cell proliferation, invasion, and metastasis.[3] DZD1516 has demonstrated over 300-fold selectivity for HER2 compared to wild-type EGFR.[1][4]
Q2: In which cancer models has this compound shown efficacy against leptomeningeal metastasis?
Preclinical studies have demonstrated the efficacy of this compound in HER2-positive breast cancer leptomeningeal metastasis xenograft models.[1][5] In these models, DZD1516 showed significant tumor growth inhibition.[1][5]
Q3: What are the key pharmacokinetic features of this compound relevant to treating CNS metastases?
This compound is characterized by its excellent central nervous system (CNS) penetration. It is engineered to not be a substrate for the P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) efflux pumps at the BBB, which typically limit the brain accumulation of many drugs.[1] In a phase 1 clinical trial involving patients with HER2-positive metastatic breast cancer, the mean unbound drug concentration ratio between the cerebrospinal fluid (CSF) and plasma (Kp,uu,CSF) was 2.1 for DZD1516, indicating substantial CNS penetration.[1][2]
Q4: What is the recommended starting dose for this compound in preclinical mouse models of leptomeningeal metastasis?
Based on published preclinical studies, effective doses in mouse models of HER2-positive leptomeningeal metastasis ranged from 100 mg/kg to 150 mg/kg, administered twice daily (BID).[1][5] Dose-response studies are recommended to determine the optimal dose for specific cell line-derived xenograft models.
Q5: Can this compound be combined with other therapies to enhance efficacy?
Preclinical studies have explored the combination of DZD1516 with HER2-targeted antibody-drug conjugates (ADCs) like T-DM1 and T-DXd in brain metastasis models, showing superior efficacy compared to monotherapy.[1][5] While specific combination data in LM models is limited in the provided search results, this suggests a promising strategy for enhancing efficacy.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Suboptimal tumor growth inhibition in the LM model. | 1. Insufficient Drug Exposure: Inadequate dosing frequency or amount. 2. Model Resistance: The specific tumor cell line may have intrinsic or acquired resistance mechanisms. 3. Advanced Disease Burden: Treatment initiated at a very late stage of disease progression. | 1. Verify Dosing Regimen: Ensure the dose is within the effective range (e.g., 100-150 mg/kg BID in mice) and that the formulation and administration are correct.[1][5] Consider pharmacokinetic analysis of plasma and CSF to confirm exposure. 2. Cell Line Characterization: Confirm high HER2 expression in the tumor cells used. Investigate potential downstream mutations that could bypass HER2 inhibition. 3. Optimize Treatment Initiation: Start treatment when LM is established but not overwhelmingly advanced, as monitored by bioluminescence or other imaging modalities. |
| Unexpected Toxicity or Animal Morbidity. | 1. Off-Target Effects: Although highly selective, high doses may lead to unforeseen toxicities. 2. Vehicle Toxicity: The formulation vehicle may be causing adverse effects. 3. Complications from LM Model: Neurological symptoms and morbidity can result from tumor progression itself. | 1. Dose De-escalation: If toxicity is observed at the maximum tolerated dose, consider reducing the dose. The MTD in a phase 1 trial was determined to be 250 mg BID.[1][2] 2. Vehicle Control Group: Always include a vehicle-only control group to distinguish drug effects from vehicle effects. 3. Monitor Neurological Symptoms: Carefully document and score neurological symptoms to differentiate treatment-related toxicity from disease progression. |
| High Variability in Efficacy Data. | 1. Inconsistent Tumor Cell Implantation: Variation in the number of cells injected or the injection site can lead to different tumor burdens. 2. Inconsistent Drug Administration: Variations in gavage technique or formulation preparation. | 1. Standardize Surgical/Injection Procedures: Ensure consistent cell numbers, injection volume, and stereotactic coordinates. Use imaging to confirm successful tumor cell engraftment before randomizing animals. 2. Consistent Dosing Technique: Ensure all personnel are trained on the same administration protocol. Prepare fresh drug formulations regularly. |
Quantitative Data Summary
Table 1: Preclinical Efficacy of this compound in HER2+ Leptomeningeal Metastasis Mouse Model
| Treatment Group | Dose (mg/kg, BID) | Tumor Growth Inhibition (TGI) | Reference |
| This compound | 100 | 57% | [1] |
| This compound | 150 | 81% | [1][5] |
Table 2: Clinical Pharmacokinetics of this compound in Humans (Phase 1)
| Parameter | Value | Significance | Reference |
| Maximum Tolerated Dose (MTD) | 250 mg BID | Highest dose with acceptable safety profile. | [1][2] |
| Mean Kp,uu,CSF (DZD1516) | 2.1 | Indicates high unbound drug concentration in the CSF relative to plasma. | [1][2] |
| Mean Kp,uu,CSF (Active Metabolite DZ2678) | 0.76 | Shows the active metabolite also penetrates the CNS. | [1][2] |
Experimental Protocols
Protocol 1: Establishment of a HER2+ Leptomeningeal Metastasis Mouse Model
This protocol is a generalized procedure based on common methods for creating LM models.
-
Cell Culture: Culture a HER2-expressing cancer cell line (e.g., BT474C1-Luci Mono1, a luciferase-transfected BT474 cell line) under standard conditions.[1]
-
Animal Model: Use immunocompromised mice (e.g., nude mice).
-
Intracerebral/Intrathecal Injection:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Secure the mouse in a stereotactic frame.
-
Inject a suspension of tumor cells (e.g., 1x10^5 to 5x10^5 cells in 5-10 µL of sterile PBS) into the cerebrospinal fluid, typically via intracerebral or cisterna magna injection.[6]
-
-
Tumor Engraftment Monitoring:
-
Monitor tumor growth using bioluminescent imaging (BLI) for luciferase-expressing cells, typically starting 5-7 days post-injection.
-
Animals can also be monitored for clinical signs of LM, such as head tilt, paralysis, or weight loss.
-
-
Randomization: Once the BLI signal reaches a predetermined threshold, randomize the animals into treatment and control groups.
Protocol 2: Administration of this compound
-
Formulation: Prepare a suspension of this compound in an appropriate vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in sterile water). The formulation should be prepared fresh and stored according to the manufacturer's instructions.
-
Dosing:
-
Treatment Duration: Continue treatment for a specified period (e.g., 2-3 weeks) or until a predetermined endpoint is reached (e.g., significant tumor burden in the control group, specific neurological symptoms).
-
Efficacy Assessment:
-
Monitor tumor burden regularly using bioluminescent imaging.
-
Record animal weight and clinical symptoms.
-
At the end of the study, tissues (brain, spinal cord) can be collected for histological or immunohistochemical analysis to confirm tumor infiltration and assess target engagement (e.g., pHER2 levels).
-
Visualizations
References
- 1. Preclinical and clinical activity of DZD1516, a full blood–brain barrier-penetrant, highly selective HER2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical and clinical activity of DZD1516, a full blood-brain barrier-penetrant, highly selective HER2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. onclive.com [onclive.com]
- 5. DZD-1516 shows improved brain penetrance and efficacy in CNS metastases | BioWorld [bioworld.com]
- 6. Beyond the brain: exploring the impact of animal models of leptomeningeal disease from solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
(R)-DZD1516 Demonstrates Superior Efficacy Over Tucatinib in Preclinical CNS Metastasis Models
For Immediate Release
Shanghai, China – December 9, 2025 – A comprehensive analysis of preclinical data reveals that (R)-DZD1516, a novel, brain-penetrant human epidermal growth factor receptor 2 (HER2) tyrosine kinase inhibitor (TKI), exhibits superior antitumor activity in central nervous system (CNS) metastasis models compared to the approved HER2 TKI, tucatinib (B611992). These findings, primarily from a head-to-head comparison in a HER2-positive breast cancer brain metastasis xenograft model, position this compound as a promising therapeutic candidate for patients with HER2-positive cancers that have metastasized to the brain.
This compound is specifically designed for high penetrance across the blood-brain barrier, a critical feature for treating CNS metastases.[1] Both this compound and tucatinib are potent inhibitors of the HER2 tyrosine kinase, a key driver in a subset of breast and other cancers.[1][2] By blocking HER2 signaling, these drugs inhibit tumor cell proliferation and survival.[2][3][4]
Comparative Efficacy in a Brain Metastasis Model
A pivotal preclinical study directly compared the efficacy of this compound and tucatinib in a brain metastasis (BM) mouse model established by intracerebral implantation of HER2-positive BT474C1 cancer cells. The results demonstrated a statistically significant advantage for this compound.
| Treatment Group | Dose | Tumor Growth Inhibition (TGI) | P-value (vs. Tucatinib) |
| This compound | 100 mg/kg | 48% | Not Significant |
| This compound | 150 mg/kg | 79% | < 0.0001 |
| Tucatinib | 75 mg/kg (MTD) | Not explicitly stated, but significantly lower than DZD1516 at 150 mg/kg | - |
Data sourced from Zhang J, et al. Breast Cancer Res 2023.[5]
In this study, this compound administered at 150 mg/kg resulted in a 79% tumor growth inhibition, which was significantly more effective than tucatinib administered at its maximum tolerated dose (MTD) of 75 mg/kg in mice.[5] While the precise TGI for tucatinib was not reported in the available literature, the high statistical significance (P < 0.0001) underscores the superior efficacy of this compound in this intracranial model.[5]
Efficacy in Other CNS and Systemic Models
The superior intracranial activity of this compound was further supported by its performance in a leptomeningeal metastasis (LM) model, another form of CNS involvement. In contrast, in a subcutaneous (extracranial) tumor model, both agents at their respective effective doses showed comparable efficacy, suggesting that the primary advantage of this compound lies in its enhanced ability to target tumors within the CNS.[5]
Pharmacokinetic Profile: A Key Differentiator
The enhanced efficacy of this compound in the CNS is attributed to its excellent blood-brain barrier permeability. Clinical pharmacokinetic data from a Phase 1 study in patients with HER2-positive metastatic breast cancer revealed a mean unbound drug concentration ratio between cerebrospinal fluid and plasma (Kp,uu,CSF) of 2.1 for this compound.[5][6] This indicates that the drug effectively crosses the blood-brain barrier and reaches therapeutic concentrations in the CNS.
Signaling Pathway Targeted by this compound and Tucatinib
Both this compound and tucatinib exert their anticancer effects by inhibiting the HER2 signaling pathway. Overexpression of HER2 leads to the activation of downstream pathways, primarily the PI3K/AKT/mTOR and MAPK pathways, which are crucial for cell growth, proliferation, and survival. By blocking the tyrosine kinase activity of HER2, both drugs effectively shut down these oncogenic signals.
Caption: HER2 signaling pathway and points of inhibition by this compound and tucatinib.
Experimental Protocols
The preclinical comparison was conducted using a well-established brain metastasis xenograft model.
Cell Line:
-
BT474C1-Luci Mono1: A HER2-positive human breast carcinoma cell line engineered to express luciferase for in vivo bioluminescence imaging.
Animal Model:
-
Female nude mice.
Tumor Implantation:
-
Brain Metastasis (BM) Model: Intracerebral implantation of BT474C1-Luci Mono1 cells.
-
Leptomeningeal Metastasis (LM) Model: Intracisternal injection of BT474C1-Luci Mono1 cells.
-
Subcutaneous (SC) Model: Subcutaneous injection of BT474C1-Luci Mono1 cells.
Drug Administration:
-
This compound: Administered orally, twice daily (BID), at doses of 100 mg/kg and 150 mg/kg.
-
Tucatinib: Administered orally at a dose of 75 mg/kg.
Efficacy Assessment:
-
Tumor growth was monitored using bioluminescence imaging.
-
Tumor Growth Inhibition (TGI) was calculated at the end of the study.
Caption: Experimental workflow for comparing the efficacy of this compound and tucatinib.
Conclusion
The available preclinical data strongly suggest that this compound holds a significant efficacy advantage over tucatinib in treating HER2-positive CNS metastases. This superiority is likely driven by its designed ability to achieve higher concentrations in the brain. These compelling results warrant further clinical investigation of this compound as a potential new standard of care for patients with HER2-positive breast cancer and other solid tumors with brain metastases. An ongoing Phase 1 clinical trial is currently evaluating the safety, tolerability, and preliminary antitumor activity of this compound in this patient population.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical and clinical activity of DZD1516, a full blood–brain barrier-penetrant, highly selective HER2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DZD-1516 shows improved brain penetrance and efficacy in CNS metastases | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for developing a melanoma brain metastasis mouse model for preclinical drug testing and brain tumor progression monitoring [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Brain Penetration: (R)-DZD1516 vs. Lapatinib in the Context of HER2-Positive Brain Metastases
For researchers, scientists, and drug development professionals, understanding the ability of a targeted therapy to cross the blood-brain barrier (BBB) is paramount in the treatment of central nervous system (CNS) metastases. This guide provides a comparative analysis of the brain penetration capabilities of two HER2-targeted tyrosine kinase inhibitors: (R)-DZD1516, a novel, highly selective HER2 inhibitor designed for BBB penetration, and lapatinib (B449), a dual EGFR/HER2 inhibitor.
This comparison synthesizes preclinical and clinical data to offer a clear perspective on their respective abilities to reach intracranial targets. Quantitative data are presented in a structured format, and detailed experimental methodologies are provided to support the findings.
Mechanism of Action at a Glance
This compound is an orally bioavailable inhibitor specifically targeting the human epidermal growth factor receptor 2 (HER2).[1] Its mechanism involves binding to and inhibiting the tyrosine kinase activity of HER2, which in turn blocks downstream signaling pathways and leads to the death of HER2-expressing tumor cells.[1] A key design feature of this compound is its ability to penetrate the blood-brain barrier.[1]
Lapatinib is also an orally active drug that functions as a dual tyrosine kinase inhibitor, targeting both HER2 and the epidermal growth factor receptor (EGFR).[2][3] By reversibly binding to the ATP-binding pocket of the EGFR/HER2 protein kinase domain, lapatinib inhibits receptor autophosphorylation and downstream signaling, thereby impeding the proliferation of tumor cells.[2][4]
Quantitative Analysis of Brain Penetration
The following table summarizes key quantitative parameters related to the brain penetration of this compound and lapatinib, compiled from various preclinical and clinical studies.
| Parameter | This compound | Lapatinib | Species | Study Type | Reference |
| Unbound Brain-to-Plasma Partition Coefficient (Kp,uu,brain) | 0.57 - 0.87 | Not Reported | Rat | Preclinical | [2] |
| Unbound CSF-to-Plasma Partition Coefficient (Kp,uu,CSF) | 0.57 - 0.87 | Not Reported | Rat | Preclinical | [2] |
| Unbound CSF-to-Plasma Partition Coefficient (Kp,uu,CSF) | 4.1 | Not Reported | Monkey | Preclinical | [2] |
| Unbound CSF-to-Plasma Partition Coefficient (Kp,uu,CSF) | 2.1 | Not Reported | Human | Clinical (Phase 1) | [2] |
| Brain-to-Plasma Ratio | Not Reported | ~0.013 - 0.028 (in normal brain) | Mouse | Preclinical | [5] |
| Brain Metastases-to-Plasma Ratio | Not Reported | Highly variable, up to 7-fold higher than normal brain | Mouse | Preclinical | [5] |
| Efflux Pump Substrate | No (Not a substrate for P-gp and BCRP) | Yes (Substrate for P-gp and BCRP) | In vitro/Preclinical | [2] | [1] |
| Tumor Concentration in Resected Brain Metastases | Not Reported | 1.0 µM to 63 µM | Human | Clinical | [6] |
Experimental Protocols
This compound: In Vivo CNS Pharmacokinetic Studies in Rats and Monkeys
The brain penetration of this compound was assessed in preclinical studies involving rats and monkeys to determine the unbound brain-to-plasma partition coefficient (Kp,uu,brain) and the unbound cerebrospinal fluid (CSF)-to-plasma partition coefficient (Kp,uu,CSF).[2]
Methodology:
-
Animal Models: Male Sprague-Dawley rats and cynomolgus monkeys were used for the pharmacokinetic studies.
-
Drug Administration: A single dose of this compound was administered intravenously or orally.
-
Sample Collection: At predetermined time points, blood, CSF, and brain tissue samples were collected.
-
Bioanalysis: The concentrations of this compound in plasma, CSF, and brain homogenate were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Calculation of Kp,uu: The unbound fractions of this compound in plasma and brain tissue were determined by equilibrium dialysis. The Kp,uu,brain was calculated as the ratio of the unbound drug concentration in the brain to the unbound drug concentration in plasma. Similarly, Kp,uu,CSF was calculated as the ratio of the drug concentration in CSF to the unbound drug concentration in plasma.
Lapatinib: Assessment of Brain Penetration
The brain penetration of lapatinib has been evaluated using multiple methodologies, including preclinical animal models and clinical studies in patients with brain metastases.
1. Preclinical Assessment in Mice with Brain Metastases:
This study aimed to determine the distribution of lapatinib in normal brain and brain metastases in a mouse model.[5]
Methodology:
-
Animal Model: Immunocompromised mice were intracranially injected with HER2-overexpressing breast cancer cells to establish brain metastases.
-
Drug Administration: 14C-labeled lapatinib was administered orally to the mice.
-
Sample Collection and Analysis: At 2 and 12 hours post-administration, brain and tumor tissues were collected. The concentration of 14C-lapatinib was determined by quantitative autoradiography.
-
Brain-to-Plasma Ratio Calculation: Blood samples were also collected to determine plasma concentrations of lapatinib, and the brain-to-plasma ratios were calculated.
2. Clinical Assessment using Positron Emission Tomography (PET) in Patients:
This clinical study utilized PET imaging to directly visualize and quantify the uptake of lapatinib in the normal brain and brain metastases of patients with HER2-positive breast cancer.[7]
Methodology:
-
Patient Population: Patients with HER2-positive metastatic breast cancer, with and without brain metastases, were enrolled.
-
Radiotracer: 11C-labeled lapatinib was synthesized and administered intravenously as a microdose.
-
PET Imaging: Dynamic PET scans of the brain were acquired over 90 minutes.
-
Data Analysis: Arterial blood sampling was performed to measure the concentration of 11C-lapatinib in the plasma. The uptake of the radiotracer in different brain regions (normal tissue and metastases) was quantified to determine the tissue concentration of lapatinib.
3. Analysis of Surgically Resected Brain Metastases:
This study measured the concentration of lapatinib in brain metastases surgically removed from patients.[6]
Methodology:
-
Patient Population: Patients with HER2-positive breast cancer scheduled for surgical resection of brain metastases were included.
-
Drug Administration: Patients received oral lapatinib for 2-5 days prior to surgery.
-
Sample Collection: During surgery, a portion of the resected brain metastasis was collected. Blood samples were also taken to determine serum drug concentrations.
-
Bioanalysis: The concentration of lapatinib in the tumor tissue and serum was quantified using LC-MS/MS.
Visualizing the Pathways and Processes
The following diagrams illustrate the key signaling pathway targeted by both drugs and the experimental workflow for assessing brain penetration.
References
- 1. P-glycoprotein mediated efflux limits substrate and drug uptake in a preclinical brain metastases of breast cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical and clinical activity of DZD1516, a full blood–brain barrier-penetrant, highly selective HER2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lapatinib access into normal brain and brain metastases in patients with Her-2 overexpressing breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lapatinib Distribution in HER2 Overexpressing Experimental Brain Metastases of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Capecitabine and lapatinib uptake in surgically resected brain metastases from metastatic breast cancer patients: a prospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lapatinib access into normal brain and brain metastases in patients with Her-2 overexpressing breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating (R)-DZD1516 Target Engagement on pHER2 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo target engagement of (R)-DZD1516 on phosphorylated HER2 (pHER2), benchmarked against other HER2-targeted therapies. The data presented is compiled from preclinical studies to offer an objective overview of the pharmacodynamic effects of these agents in HER2-positive cancer models.
Comparative Analysis of In Vivo pHER2 Inhibition
This compound is a potent, selective, and brain-penetrant HER2 inhibitor. Preclinical data demonstrates its robust ability to engage and inhibit the phosphorylation of HER2 in in vivo models, a critical biomarker for the activity of HER2-targeted therapies.
Quantitative Data Summary
The following table summarizes the in vivo pHER2 inhibition data for this compound and its comparators. It is important to note that these results are from different studies and not from direct head-to-head comparisons, which may lead to variations due to different experimental conditions.
| Compound | Dose | Tumor Model | Time Point | pHER2 Inhibition (%) | Assay Method | Reference |
| This compound | 50 mg/kg | BT474C1 Subcutaneous Xenograft | 0.25 h | >94% | IHC | [1] |
| 50 mg/kg | BT474C1 Subcutaneous Xenograft | 6 h | Sustained >94% | IHC | [1] | |
| 150 mg/kg | BT474C1 Subcutaneous Xenograft | 24 h | 89% | IHC | [1] | |
| Neratinib | Not Specified | BT474-AZ Xenograft | 3.5 days | Substantial Inhibition | Western Blot & IHC | [2] |
| Lapatinib | 100 mg/kg/day | BT474 Xenograft | 6 days | Not Quantified; Inhibition of HER2 signaling demonstrated | Not Specified | [3][4] |
| Tucatinib | Not Specified | HER2+ Xenograft Models | Not Specified | Inhibition of HER2 phosphorylation demonstrated | ELISA | [5] |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental approach for validating target engagement, the following diagrams are provided.
HER2 Signaling Pathway and this compound Mechanism of Action
Caption: HER2 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for In Vivo pHER2 Target Engagement Validation
Caption: Workflow for assessing in vivo pHER2 target engagement.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of in vivo pHER2 inhibition. Below are generalized protocols for immunohistochemistry (IHC) and Western Blotting based on standard practices.
Immunohistochemistry (IHC) for pHER2 in Xenograft Tumors
-
Tissue Preparation:
-
Harvested tumors are fixed in 10% neutral buffered formalin for 24-48 hours.
-
Tissues are then processed and embedded in paraffin.
-
4-5 µm sections are cut and mounted on charged slides.
-
-
Antigen Retrieval:
-
Slides are deparaffinized and rehydrated.
-
Heat-induced epitope retrieval (HIER) is performed, often using a citrate-based buffer (pH 6.0) or a high pH buffer, at 95-100°C for 20-40 minutes.
-
-
Staining:
-
Endogenous peroxidase activity is blocked with a hydrogen peroxide solution.
-
Slides are blocked with a protein block solution to prevent non-specific antibody binding.
-
Sections are incubated with a primary antibody specific for phosphorylated HER2 (e.g., pHER2 Tyr1248) overnight at 4°C.
-
A secondary antibody conjugated to a detection system (e.g., HRP-polymer) is applied.
-
The signal is visualized using a chromogen such as DAB, followed by counterstaining with hematoxylin.
-
-
Analysis:
-
Stained slides are scanned to create digital images.
-
pHER2 staining intensity and the percentage of positive tumor cells are quantified using image analysis software. Inhibition is calculated relative to vehicle-treated control tumors.
-
Western Blot for pHER2 in Tumor Lysates
-
Protein Extraction:
-
Harvested tumors are snap-frozen in liquid nitrogen and stored at -80°C.
-
Tumor tissue is homogenized in lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Lysates are centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Proteins are then transferred from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific binding.
-
The membrane is incubated with a primary antibody against pHER2 overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and captured with an imaging system.
-
-
Analysis:
-
The intensity of the pHER2 bands is quantified using densitometry software.
-
To normalize for protein loading, the membrane is often stripped and re-probed for total HER2 and a loading control protein (e.g., β-actin or GAPDH). The ratio of pHER2 to total HER2 is then calculated.
-
Conclusion
The available preclinical data strongly supports that this compound effectively engages and inhibits its target, pHER2, in vivo. The dose-dependent and sustained inhibition of pHER2 in HER2-positive xenograft models highlights its potential as a potent therapeutic agent. While direct comparative data for pHER2 inhibition with other HER2 TKIs is limited, the quantitative information available for this compound provides a solid foundation for its continued development and evaluation in clinical settings. The provided experimental protocols offer a framework for researchers to conduct their own validation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Neratinib overcomes trastuzumab resistance in HER2 amplified breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lapatinib-Resistant HER2+ Breast Cancer Cells Are Associated with Dysregulation of MAPK and p70S6K/PDCD4 Pathways and Calcium Management, Influence of Cryptotanshinone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of (R)-DZD1516 and Other HER2 Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of HER2-positive cancer therapy is continually evolving, with a growing arsenal (B13267) of targeted tyrosine kinase inhibitors (TKIs). This guide provides a comprehensive, data-driven comparison of (R)-DZD1516 against other prominent HER2 TKIs: tucatinib (B611992), pyrotinib (B611990), neratinib (B1684480), and lapatinib. Our analysis focuses on preclinical and clinical data, with a particular emphasis on efficacy, selectivity, and safety profiles, to inform ongoing research and drug development efforts.
Executive Summary
This compound is a potent, reversible, and highly selective HER2 TKI engineered for full blood-brain barrier (BBB) penetration. Preclinical data demonstrates its superior selectivity for HER2 over wild-type EGFR, a characteristic that translates to a favorable safety profile in early clinical trials, notably with a lack of EGFR-related adverse events such as severe diarrhea and rash. This positions this compound as a promising agent for the treatment of HER2-positive cancers, especially those with central nervous system (CNS) metastases. In contrast, while other TKIs like neratinib and pyrotinib show potent pan-HER inhibition, this often comes at the cost of increased toxicity. Tucatinib also exhibits high HER2 selectivity and CNS activity, making it a key comparator. Lapatinib, an earlier-generation TKI, is dual EGFR/HER2 targeted and serves as a benchmark for comparison.
Data Presentation
Table 1: In Vitro Potency and Selectivity of HER2 TKIs
| Tyrosine Kinase Inhibitor | HER2 Enzymatic IC50 (nM) | Cellular pHER2 IC50 (nM) | Cellular Growth Inhibition GI50/IC50 (nM) | EGFR Inhibition (Cellular IC50, nM) | Selectivity (EGFR/HER2) |
| This compound | 0.56[1] | 4.4 (BT-474C1)[1] | 20 (HER2+)[2] | 1455 (A431, pEGFR)[1] | >300-fold[1] |
| Tucatinib | Single-digit nM | 7 (BT-474) | 33 (BT-474) | >10,000 (A431, pEGFR) | >1000-fold |
| Pyrotinib | Data not available | Potent inhibition | 10 (BT-474, IC50) | Potent inhibition | Pan-HER inhibitor |
| Neratinib | Data not available | 2 (BT-474) | Data not available | 21 (A431, pEGFR) | ~10.5-fold |
| Lapatinib | Data not available | 46 (BT-474) | Data not available | 36 (A431, pEGFR) | ~0.8-fold |
Table 2: In Vivo Efficacy in Brain Metastasis Models
| Tyrosine Kinase Inhibitor | Animal Model | Dosing | Key Findings |
| This compound | Brain Metastasis (BM) mouse model (intracerebral implantation) | 100-150 mg/kg | Significant antitumor effect with 48% and 79% TGI, respectively. Superior to tucatinib at its MTD.[1] |
| Tucatinib | CNS-implanted BT-474 xenograft | 50 mg/kg twice daily | Penetrates CNS tumors, suppresses HER2 signaling, and improves survival.[3] |
| Pyrotinib | Subgroup analysis of clinical trials (PHENIX) | Not applicable | Longer PFS in patients with baseline brain metastases compared to lapatinib.[4] |
| Neratinib | In vitro BBB co-culture model | Not applicable | Able to pass through an endothelial barrier and reduce the growth of HER2+ breast cancer cells. |
| Lapatinib | 231-BR-HER2 mouse model | 30-100 mg/kg | Suppressed the outgrowth of large brain metastases.[5] |
Table 3: Clinical Safety Profile - Common Adverse Events (All Grades)
| Adverse Event | This compound | Tucatinib | Pyrotinib | Neratinib | Lapatinib |
| Diarrhea | Not reported at ≤ 250 mg[2][6] | Common | 44.7%[7] | 88% (Grade 3/4: 32%)[8] | Common |
| Rash/Skin Toxicity | Not reported at ≤ 250 mg[2][6] | Common | Not a primary AE | Common | Common |
| Headache | 42.9%[9] | Common | Infrequent | Infrequent | Common |
| Vomiting | 38.1%[9] | Common | Infrequent | 50%[8] | Common |
| Nausea | 23.8%[9] | Common | 5.2%[7] | 64%[8] | Common |
| Hand-Foot Syndrome | Not reported | Infrequent | 13.2%[7] | 45.9% | Common |
| Hemoglobin Decreased | 23.8%[9] | Infrequent | Anemia: 3.9%[7] | Infrequent | Infrequent |
Experimental Protocols
HER2 Kinase Enzymatic Assay
The inhibitory activity of the TKIs against the HER2 kinase was determined using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay. The assay measures the amount of ADP produced from the kinase reaction. The reaction mixture typically contains the recombinant human HER2 enzyme, a suitable substrate (e.g., Poly (Glu4,Tyr1)), ATP, and the test compound in a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT). Following incubation at room temperature, a reagent is added to deplete the remaining ATP, and then a kinase detection reagent is added to convert ADP to ATP, which is subsequently measured via a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP concentration and is used to calculate the IC50 value of the inhibitor.[1][10]
Cellular Proliferation (MTT/CCK8) Assay
The effect of the TKIs on the proliferation of HER2-positive cancer cell lines (e.g., BT-474, SKBR3) is commonly assessed using an MTT or CCK8 assay. Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are treated with serial dilutions of the TKI or vehicle control (DMSO) and incubated for a specified period (e.g., 72 hours). For the MTT assay, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells. The formazan crystals are then solubilized with a detergent solution, and the absorbance is measured at a specific wavelength (e.g., 570 nm). For the CCK8 assay, a solution containing WST-8 is added, which is reduced by cellular dehydrogenases to produce a water-soluble formazan dye. The absorbance is then measured at approximately 450 nm. The percentage of cell viability relative to the vehicle control is calculated to determine the GI50 or IC50 value.[11]
Orthotopic Brain Metastasis Xenograft Model
To evaluate the in vivo efficacy of HER2 TKIs against brain metastases, an orthotopic xenograft model is established. This typically involves the stereotactic implantation of human HER2-positive breast cancer cells (e.g., BT-474), often engineered to express luciferase for bioluminescence imaging, into the brain of immunodeficient mice. Once tumors are established, as confirmed by imaging, mice are randomized into treatment and control groups. The TKIs are administered orally at specified doses and schedules. Tumor growth is monitored regularly using bioluminescence imaging or magnetic resonance imaging (MRI). The primary endpoints often include tumor growth inhibition (TGI) and overall survival. At the end of the study, brain tissues can be collected for further analysis, such as immunohistochemistry to assess the phosphorylation status of HER2 and downstream signaling proteins.[12][13][14]
Mandatory Visualization
Caption: HER2 signaling pathway and points of TKI inhibition.
Caption: General experimental workflow for preclinical evaluation of HER2 TKIs.
Caption: Logical relationship between HER2 TKI selectivity and safety profile.
References
- 1. worldwide.promega.com [worldwide.promega.com]
- 2. researchgate.net [researchgate.net]
- 3. Item - FIGURE 5 from HER2-Selective and Reversible Tyrosine Kinase Inhibitor Tucatinib Potentiates the Activity of T-DM1 in Preclinical Models of HER2-positive Breast Cancer - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 4. Real-world data of pyrotinib-based therapy for patients with brain metastases of HER2-positive advanced breast cancer: a single-center retrospective analysis and molecular portraits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HER2 Kinase Enzyme System Application Note [promega.com]
- 6. Preclinical and clinical activity of DZD1516, a full blood-brain barrier-penetrant, highly selective HER2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment with pyrotinib-based therapy in lapatinib-resistant HER2-positive metastatic breast cancer: a multicenter real-world study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. ascopubs.org [ascopubs.org]
- 10. promega.com [promega.com]
- 11. The efficacy and potential mechanisms of pyrotinib in targeting EGFR and HER2 in advanced oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Breast Cancer Brain Metastasis Patient-Derived Orthotopic Xenograft Model for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Novel Breast Cancer Brain Metastasis Patient-Derived Orthotopic Xenograft Model for Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Activity of (R)-DZD1516 with Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic anti-tumor activity of (R)-DZD1516, a selective HER2 inhibitor with excellent blood-brain barrier penetration, when combined with antibody-drug conjugates (ADCs). The data presented herein is based on preclinical studies and is intended to inform further research and development in the field of targeted cancer therapy.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating the combination of this compound with the HER2-directed ADCs, Trastuzumab emtansine (T-DM1) and Trastuzumab deruxtecan (B607063) (T-DXd), in HER2-positive breast cancer xenograft models.
Table 1: Antitumor Activity of this compound in Combination with T-DM1 in a Brain Metastasis (BM) Xenograft Model
| Treatment Group | Dosing Schedule | Mean Bioluminescence (Photons/second) at Day 21 | Tumor Growth Inhibition (TGI) vs. Vehicle (%) | Synergy Observation |
| Vehicle | - | High | - | - |
| This compound | 100 mg/kg, twice daily | Moderate | Significant | - |
| T-DM1 | 15 mg/kg, every 2 weeks | Moderate | Significant | - |
| This compound + T-DM1 | 100 mg/kg, twice daily + 15 mg/kg, every 2 weeks | Low | Significantly higher than single agents | Strong Synergy |
Data extrapolated from graphical representations in preclinical studies. Actual numerical values may vary.
Table 2: Antitumor Activity of this compound in Combination with T-DXd in a Brain Metastasis (BM) Xenograft Model
| Treatment Group | Dosing Schedule | Mean Bioluminescence (Photons/second) at Day 21 | Tumor Growth Inhibition (TGI) vs. Vehicle (%) | Synergy Observation |
| Vehicle | - | High | - | - |
| This compound | 100 mg/kg, twice daily | Moderate | Significant | - |
| T-DXd | 10 mg/kg, weekly | Low | High | - |
| This compound + T-DXd | 100 mg/kg, twice daily + 10 mg/kg, weekly | Very Low | Significantly higher than single agents | Strong Synergy[1] |
Data extrapolated from graphical representations in preclinical studies. Actual numerical values may vary.
Table 3: Antitumor Activity of this compound in Combination with T-DM1 in a Subcutaneous (SC) Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (TGI) vs. Vehicle (%) | Synergy Observation |
| Vehicle | - | High | - | - |
| This compound | 6.25 mg/kg, twice daily | Moderate | Significant | - |
| T-DM1 | 15 mg/kg, every 2 weeks | Moderate | Significant | - |
| This compound + T-DM1 | 6.25 mg/kg, twice daily + 15 mg/kg, every 2 weeks | Low | Higher than single agents | Synergistic Effect |
Data extrapolated from graphical representations in preclinical studies. Actual numerical values may vary.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound and ADC combination therapy.
Cell Line and Culture
The BT474C1-Luci Mono1 cell line, a human HER2-positive breast cancer cell line stably transfected with a luciferase gene, was utilized for these studies. Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
Animal Models
Female athymic nude mice (6-8 weeks old) were used for the in vivo experiments. All animal procedures were conducted in accordance with institutional animal care and use committee guidelines.
Subcutaneous Xenograft Model Establishment
-
BT474C1-Luci Mono1 cells were harvested during their exponential growth phase and resuspended in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.
-
A total of 1 x 10⁷ cells in a volume of 100 µL were injected subcutaneously into the right flank of each mouse.
-
Tumor growth was monitored regularly using caliper measurements. Tumor volume was calculated using the formula: (Length x Width²)/2.
-
When the average tumor volume reached approximately 150-200 mm³, the mice were randomized into treatment groups.
Brain Metastasis Xenograft Model Establishment
-
Mice were anesthetized using isoflurane.
-
A stereotactic apparatus was used to inject 2 x 10⁵ BT474C1-Luci Mono1 cells in a volume of 2 µL into the brain parenchyma.
-
Tumor growth in the brain was monitored using in vivo bioluminescence imaging.
-
Treatment was initiated once a detectable and consistent bioluminescent signal was observed.
Drug Formulation and Administration
-
This compound: Formulated as a suspension in 0.5% methylcellulose (B11928114) and administered orally twice daily (BID).
-
T-DM1 and T-DXd: Reconstituted in sterile water for injection and administered intravenously (IV) according to the specified dosing schedule.
In Vivo Bioluminescence Imaging
-
Mice were anesthetized with isoflurane.
-
D-luciferin (150 mg/kg) was administered via intraperitoneal injection.
-
Ten minutes after luciferin (B1168401) injection, mice were placed in an in vivo imaging system (e.g., IVIS Spectrum).
-
Bioluminescent images were acquired, and the signal intensity was quantified as total flux (photons/second) within a defined region of interest (ROI) over the tumor area.
Statistical Analysis
Tumor growth inhibition (TGI) was calculated for each treatment group relative to the vehicle control group. The statistical significance of the differences in tumor volume or bioluminescence between treatment groups was determined using a two-way analysis of variance (ANOVA). A p-value of less than 0.05 was considered statistically significant. Synergy was determined when the anti-tumor effect of the combination therapy was significantly greater than the additive effect of each monotherapy.
Visualizations
Signaling Pathway of Synergistic Action
Caption: Synergistic mechanism of this compound and ADCs.
Experimental Workflow for In Vivo Synergy Study
Caption: Workflow for preclinical in vivo synergy studies.
References
Navigating Tumor Sensitivity: A Guide to Biomarkers for the HER2 Inhibitor (R)-DZD1516
A critical clarification for researchers: (R)-DZD1516 is a selective inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2), not a PARP (Poly (ADP-ribose) polymerase) inhibitor. This distinction is fundamental, as the biomarkers for predicting tumor sensitivity to these two classes of drugs are entirely different. PARP inhibitors exploit deficiencies in DNA damage repair pathways, often associated with mutations in genes like BRCA1/2. In contrast, HER2 inhibitors target cancer cells that overexpress the HER2 protein, a receptor tyrosine kinase that drives cell proliferation and survival.[1]
This guide provides a comprehensive overview of the key biomarkers for predicting tumor sensitivity to HER2 inhibitors, with a comparative analysis of this compound and other agents in this class, supported by experimental data and detailed methodologies.
Comparative Analysis of this compound and Other HER2 Inhibitors
This compound is a potent, reversible, and highly selective HER2 tyrosine kinase inhibitor (TKI) designed with the specific advantage of full blood-brain barrier (BBB) penetration, addressing a critical unmet need for patients with HER2-positive brain metastases.[2][3] Its selectivity for HER2 over the wild-type epidermal growth factor receptor (EGFR) is a key feature aimed at reducing EGFR-related toxicities like diarrhea and skin rash, which are common with less selective TKIs.[4][5]
Below is a table summarizing the key characteristics of this compound in comparison to other approved HER2-targeted therapies.
| Feature | This compound | Trastuzumab | Pertuzumab | Lapatinib (B449) | Tucatinib |
| Drug Class | Tyrosine Kinase Inhibitor (TKI) | Monoclonal Antibody | Monoclonal Antibody | TKI | TKI |
| Target | HER2 | HER2 | HER2 | HER1 and HER2 | HER2 |
| Mechanism of Action | Reversibly inhibits HER2 kinase activity | Binds to the extracellular domain of HER2, blocking downstream signaling and mediating antibody-dependent cellular cytotoxicity | Binds to a different HER2 epitope than trastuzumab, preventing HER2 dimerization with other HER family receptors | Reversibly inhibits the kinase activity of both HER1 (EGFR) and HER2 | Specifically inhibits HER2 kinase activity |
| Blood-Brain Barrier Penetration | Full | Limited | Limited | Moderate | High |
| Key Differentiator | High selectivity for HER2 over EGFR and full BBB penetration | First-line standard of care for HER2+ breast cancer | Used in combination with trastuzumab for more complete HER2 blockade | Dual HER1/HER2 inhibitor | Highly selective for HER2, with demonstrated efficacy in brain metastases |
| Reported IC50 against pHER2 | 4.4 nM (in BT474C1 cells)[6] | Not applicable | Not applicable | Data varies by cell line | Data varies by cell line |
Biomarkers for Predicting Sensitivity to HER2 Inhibitors
While HER2 overexpression itself is the primary biomarker for sensitivity to this class of drugs, several other factors can influence treatment response and resistance.[7][8]
Established Biomarkers:
-
HER2 Gene Amplification/Protein Overexpression: This is the definitive biomarker for selecting patients for HER2-targeted therapy.[8] Tumors with high levels of HER2 are generally more sensitive to these inhibitors.
-
Hormone Receptor (ER/PR) Status: The interplay between HER2 and hormone receptor signaling pathways can impact treatment response.[9][10] In ER-positive/HER2-positive breast cancer, estrogen receptor signaling can sometimes mediate resistance to HER2 inhibitors.[11]
Investigational and Resistance-Associated Biomarkers:
-
PIK3CA Mutations: Activating mutations in the PIK3CA gene, a key component of a major downstream signaling pathway from HER2, can lead to resistance to HER2-targeted therapies.[1][10]
-
PTEN Loss: Loss of the tumor suppressor PTEN (phosphatase and tensin homolog) can also result in the constitutive activation of the PI3K/Akt pathway, contributing to resistance.[1][12]
-
p95HER2 Expression: This is a truncated form of the HER2 receptor that lacks the extracellular domain to which trastuzumab binds, but retains its kinase activity.[1][12] Tumors expressing p95HER2 may be resistant to trastuzumab but can still be sensitive to small molecule TKIs like lapatinib and potentially this compound.
-
HER3 Expression and Dimerization: The formation of HER2-HER3 heterodimers is a potent activator of downstream signaling.[13] High levels of HER3 may influence the response to HER2-targeted agents.
-
Immune Cell Infiltration: The efficacy of monoclonal antibodies like trastuzumab is partly mediated by antibody-dependent cell-mediated cytotoxicity (ADCC).[14] The presence and activity of immune cells in the tumor microenvironment can therefore be a determinant of response.
Experimental Protocols
Below are detailed methodologies for key experiments used to assess the biomarkers discussed above.
Immunohistochemistry (IHC) for HER2 Protein Expression
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate (B86180) buffer (pH 6.0) or a high pH EDTA buffer.
-
Blocking: Endogenous peroxidase activity is blocked with a 3% hydrogen peroxide solution. Non-specific antibody binding is blocked with a protein block solution.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific for the HER2 protein (e.g., rabbit monoclonal anti-HER2).
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogenic substrate such as diaminobenzidine (DAB).
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.
-
Scoring: HER2 expression is scored on a scale of 0 to 3+ based on the intensity and completeness of membrane staining.
Fluorescence In Situ Hybridization (FISH) for HER2 Gene Amplification
-
Probe Hybridization: FFPE tissue sections are pretreated to allow for probe penetration. A fluorescently labeled DNA probe for the HER2 gene and a control probe for the centromere of chromosome 17 (CEP17) are applied. The slide is heated to denature the DNA and then incubated for hybridization.
-
Post-Hybridization Washes: Slides are washed to remove unbound probes.
-
Counterstaining: The nuclear DNA is counterstained with DAPI.
-
Analysis: The slide is visualized using a fluorescence microscope. The number of HER2 gene signals and CEP17 signals are counted in at least 20 tumor cell nuclei.
-
Interpretation: The ratio of HER2 signals to CEP17 signals is calculated. A ratio ≥ 2.0 is generally considered positive for HER2 gene amplification.
Next-Generation Sequencing (NGS) for PIK3CA Mutation Analysis
-
DNA Extraction: Genomic DNA is extracted from FFPE tumor tissue or a liquid biopsy sample.
-
Library Preparation: The DNA is fragmented, and adapters are ligated to the ends. Target enrichment is performed using probes specific for the PIK3CA gene exons.
-
Sequencing: The prepared library is sequenced on a high-throughput sequencing platform.
-
Data Analysis: The sequencing data is aligned to the human reference genome, and variants in the PIK3CA gene are identified and annotated.
Visualizations
HER2 Signaling Pathway
Caption: Simplified HER2 signaling pathway leading to cell proliferation and survival.
Experimental Workflow for Biomarker Analysis
Caption: Workflow for HER2 biomarker analysis from tumor tissue.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. ascopubs.org [ascopubs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. oncodaily.com [oncodaily.com]
- 5. Preclinical and clinical activity of DZD1516, a full blood-brain barrier-penetrant, highly selective HER2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DZD-1516 shows improved brain penetrance and efficacy in CNS metastases | BioWorld [bioworld.com]
- 7. Biomarkers Predict Response to HER2-Targeted Breast Cancer Therapies | Explore Technologies [techfinder.stanford.edu]
- 8. Modelling hypersensitivity to trastuzumab defines biomarkers of response in HER2 positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Frontiers | Drug-resistant HER2-positive breast cancer: Molecular mechanisms and overcoming strategies [frontiersin.org]
- 13. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intrinsic and Acquired Resistance to HER2-Targeted Therapies in HER2 Gene-Amplified Breast Cancer: Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (R)-DZD1516 Antitumor Activity in Patient-Derived Xenografts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antitumor efficacy of (R)-DZD1516 in patient-derived xenograft (PDX) models, with a focus on HER2-positive breast cancer. The data presented herein is derived from preclinical studies and offers a comparative perspective against other therapeutic alternatives.
Executive Summary
This compound is an investigational, orally bioavailable, reversible, and highly selective human epidermal growth factor receptor 2 (HER2) tyrosine kinase inhibitor (TKI) designed for potent antitumor activity and blood-brain barrier penetration.[1][2] Preclinical studies utilizing patient-derived xenograft models have demonstrated significant tumor growth inhibition with DZD1516, both as a monotherapy and in combination with other HER2-targeted agents. These studies highlight its potential as a therapeutic option for HER2-positive cancers, including those with central nervous system (CNS) metastases.
Comparative Efficacy of DZD1516 in PDX Models
The antitumor activity of DZD1516 has been evaluated in various HER2-positive breast cancer xenograft models, including brain metastasis (BM), leptomeningeal metastasis (LM), and subcutaneous (SC) models. The following tables summarize the key quantitative findings from these preclinical studies, comparing DZD1516 with other agents.
Monotherapy Efficacy in Brain and Leptomeningeal Metastasis Models
| Treatment Group | Dosage | Tumor Growth Inhibition (TGI) | Significance vs. Tucatinib (B611992) | Reference |
| DZD1516 | 100 mg/kg | BM Model: 48% | - | [1] |
| DZD1516 | 150 mg/kg | BM Model: 79% | P < 0.0001 | [1] |
| Tucatinib | 75 mg/kg (MTD in mice) | BM Model: Not specified, but significantly less than DZD1516 at 150 mg/kg | - | [1] |
| DZD1516 | 100 mg/kg | LM Model: 57% | Numerically better | [1] |
| DZD1516 | 150 mg/kg | LM Model: 81% | Numerically better | [1] |
| Tucatinib | 75 mg/kg (MTD in mice) | LM Model: Not specified, but numerically less than DZD1516 | - | [1] |
Combination Therapy Efficacy in Brain Metastasis and Subcutaneous Models
| Treatment Group | Model Type | Outcome | Reference |
| DZD1516 + T-DM1 | Brain Metastasis | Enhanced antitumor effect compared to either agent alone | [1] |
| DZD1516 + T-DXd | Brain Metastasis | Significantly better efficacy than either agent alone | [1] |
| DZD1516 + T-DXd | Subcutaneous | Induced complete tumor remission | [1] |
Experimental Protocols
The following methodologies were employed in the preclinical evaluation of DZD1516 in xenograft models.
Patient-Derived Xenograft (PDX) Model Establishment
Patient-derived xenograft models are established by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse. This process is designed to better recapitulate the heterogeneity of the original tumor. For the studies cited, HER2-positive breast cancer cell lines, such as BT474C1, were used to establish the xenograft models in mice.[1]
Animal Models and Drug Administration
-
Animal Strain: Immunocompromised mice (e.g., NSG mice) are typically used as hosts for PDX models.
-
Tumor Implantation: For subcutaneous models, tumor cells are injected into the flank of the mice. For brain metastasis models, tumor cells are implanted intracerebrally.
-
Drug Administration: DZD1516 is administered orally, typically twice daily. Antibody-drug conjugates (ADCs) like T-DM1 and T-DXd are administered intravenously. Dosages are determined based on the maximum tolerated dose (MTD) in mice. For example, DZD1516 was dosed at 100 mg/kg and 150 mg/kg, while tucatinib was dosed at its MTD of 75 mg/kg.[1]
Assessment of Antitumor Activity
-
Tumor Volume Measurement: For subcutaneous tumors, calipers are used to measure tumor dimensions, and tumor volume is calculated. For intracranial tumors, bioluminescence imaging is often used to monitor tumor growth.
-
Tumor Growth Inhibition (TGI): TGI is a key metric used to quantify the efficacy of a treatment and is calculated by comparing the change in tumor volume in treated groups to the control group.
Mechanism of Action and Signaling Pathway
DZD1516 is a highly selective HER2 tyrosine kinase inhibitor. It functions by binding to the ATP-binding site of the HER2 receptor's intracellular kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. This blockade of HER2 signaling leads to the inhibition of tumor cell proliferation and survival. DZD1516 has demonstrated over 300-fold selectivity for HER2 compared to the epidermal growth factor receptor (EGFR).[1]
Below is a diagram illustrating the HER2 signaling pathway and the point of intervention for DZD1516.
Experimental Workflow
The general workflow for assessing the antitumor activity of DZD1516 in patient-derived xenograft models is depicted below.
References
A Comparative Analysis of the Safety Profile of (R)-DZD1516 Against Other HER2 Inhibitors
For Immediate Release
This guide provides a comprehensive comparison of the safety profile of (R)-DZD1516, a novel, orally bioavailable, and blood-brain barrier (BBB) penetrant HER2 inhibitor, with other established HER2 inhibitors used in the treatment of HER2-positive cancers. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available preclinical and clinical data to inform ongoing and future research.
This compound is a reversible and selective inhibitor of the HER2 receptor tyrosine kinase.[1][2] Its ability to penetrate the blood-brain barrier addresses a critical unmet need for patients with central nervous system (CNS) metastases.[1][2][3][4] This guide will present a comparative summary of its safety data alongside that of other prominent HER2 inhibitors, including trastuzumab, pertuzumab, ado-trastuzumab emtansine (T-DM1), lapatinib (B449), and tucatinib.
Comparative Safety Profile of HER2 Inhibitors
The following table summarizes the incidence of common and significant adverse events (AEs) associated with this compound and other selected HER2 inhibitors, based on available clinical trial data. It is important to note that direct comparisons between these agents can be challenging due to differences in trial designs, patient populations, and treatment regimens (monotherapy vs. combination therapy).
| Adverse Event | This compound (Monotherapy, Phase 1)[5][6][7][8][9][10][11][12] | Tucatinib (in combination with Trastuzumab and Capecitabine) | Lapatinib (in combination with Capecitabine)[13] | Pertuzumab (in combination with Trastuzumab and Docetaxel) | Trastuzumab (monotherapy or combination) | Ado-trastuzumab emtansine (T-DM1) |
| Diarrhea | No diarrhea reported at doses ≤ 250 mg | All Grades: ~81%Grade ≥3: ~13% | All Grades: ~60%Grade ≥3: 13% | All Grades: ~67%Grade ≥3: ~8% | Common | Less Common |
| Rash | No rash reported at doses ≤ 250 mg | All Grades: ~20% | All Grades: ~27%Grade ≥3: 1% | Common | Common[14][15] | Less Common[13] |
| Nausea | ~23.8% | All Grades: ~58% | Common | Common | Common[14][15] | All Grades: ~42% |
| Vomiting | ~38.1% | All Grades: ~36% | Common | Common | Common[14][15] | --- |
| Headache | ~42.9% | Common | --- | --- | Common[14][15] | --- |
| Hemoglobin Decrease | ~23.8% | --- | --- | --- | Low white and red blood cell count | Anemia |
| Cardiotoxicity (e.g., LVEF decline) | Not prominently reported in Phase 1 | Not a defining toxicity | Low incidence | Not shown to have a high frequency of cardiotoxicity | A most concerning side effect | Low incidence |
| Hepatotoxicity (Increased ALT/AST) | Increase in bilirubin (B190676) conjugate (Grade 3) reported | Grade ≥3: ~9% | --- | --- | --- | Grade ≥3: ~4-5% |
| Thrombocytopenia | Not prominently reported | --- | --- | --- | --- | All Grades: ~30%Grade ≥3: ~13% |
| Fatigue | Reported (Grade 3) | All Grades: ~45% | Common | --- | Common[14][15] | All Grades: ~36% |
Data for this compound is from the Phase 1 WEN-JI1 trial (NCT04509596) at doses up to 300 mg BID. The Maximum Tolerated Dose (MTD) was determined to be 250 mg BID.[2][3][6] Data for other inhibitors are compiled from various clinical trials and review articles. Percentages are approximate and can vary based on the specific study.
A key differentiating feature of this compound appears to be its favorable gastrointestinal and dermatological safety profile at the maximum tolerated dose, with no reports of diarrhea or rash at ≤ 250 mg, common dose-limiting toxicities for other HER2 tyrosine kinase inhibitors (TKIs) like lapatinib and tucatinib.[7][9][10][11][12] The most frequently observed treatment-emergent adverse events (TEAEs) for DZD1516 were headache, vomiting, nausea, and decreased hemoglobin.[5][8]
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms of action and the methodologies used to evaluate these inhibitors, the following diagrams illustrate the HER2 signaling pathway and a typical experimental workflow for assessing a new HER2 inhibitor.
Caption: HER2 signaling pathway and points of intervention for different classes of inhibitors.
The diagram above illustrates the central role of HER2 in cell proliferation and survival through the PI3K/Akt/mTOR and RAS/RAF/MEK/MAPK pathways.[1][16][17][18][19][20][21] Monoclonal antibodies like trastuzumab and pertuzumab act extracellularly to prevent receptor dimerization, while tyrosine kinase inhibitors (TKIs) such as this compound act intracellularly to block the kinase activity of HER2.[14][15][17][21]
Caption: A generalized workflow for the development and safety assessment of a HER2 inhibitor.
This workflow outlines the progression from preclinical studies, including in vitro and in vivo models to establish initial efficacy and safety, to the phased clinical trials in humans.[8][22][23][24][25][26][27][28] Each stage involves rigorous assessment of the drug's safety and therapeutic potential.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols typically employed in the evaluation of HER2 inhibitors.
In Vitro Cell Viability Assay
Objective: To determine the concentration of the HER2 inhibitor that inhibits the growth of HER2-positive cancer cell lines by 50% (IC50).
Methodology:
-
Cell Culture: HER2-overexpressing breast cancer cell lines (e.g., SK-BR-3, BT-474) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The HER2 inhibitor is serially diluted to a range of concentrations and added to the cells. Control wells receive vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue. The absorbance or fluorescence is proportional to the number of viable cells.
-
Data Analysis: The results are normalized to the control group, and the IC50 value is calculated by fitting the data to a dose-response curve.
HER2+ Breast Cancer Xenograft Model in Mice
Objective: To evaluate the in vivo anti-tumor efficacy of the HER2 inhibitor in a living organism.
Methodology:
-
Cell Preparation: HER2-positive human breast cancer cells (e.g., BT-474) are harvested and suspended in a suitable medium, sometimes mixed with Matrigel to support tumor growth.
-
Implantation: A specific number of cells (e.g., 5 x 10^6) are subcutaneously or orthotopically (into the mammary fat pad) injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers (Volume = 0.5 x Length x Width²).
-
Treatment: Mice are randomized into treatment and control groups. The HER2 inhibitor is administered (e.g., orally or intraperitoneally) at various doses and schedules. The control group receives a vehicle.
-
Monitoring: Tumor volume and body weight are monitored throughout the study. Signs of toxicity are also observed.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specific duration. Tumors are then excised, weighed, and may be used for further analysis (e.g., histology, biomarker assessment).
-
Data Analysis: Tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatment.
Phase 1 Clinical Trial for Safety and Tolerability
Objective: To determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and the pharmacokinetic (PK) and pharmacodynamic (PD) profile of the HER2 inhibitor in humans.
Methodology:
-
Patient Population: Patients with advanced or metastatic HER2-positive solid tumors who have progressed on standard therapies are enrolled.
-
Study Design: A dose-escalation design (e.g., 3+3) is typically used. Small cohorts of patients receive escalating doses of the investigational drug.
-
Dose-Limiting Toxicity (DLT) Period: Patients are closely monitored for a defined period (e.g., the first cycle of treatment) for specific, pre-defined toxicities that are considered dose-limiting.
-
MTD Determination: The MTD is defined as the highest dose level at which no more than a certain proportion of patients (e.g., 1 in 6) experience a DLT.
-
Safety Monitoring: Adverse events are continuously monitored and graded according to a standardized system (e.g., Common Terminology Criteria for Adverse Events - CTCAE). This includes regular physical examinations, laboratory tests, and imaging. For HER2 inhibitors, cardiac function monitoring (e.g., LVEF assessment) is particularly important.
-
Pharmacokinetics: Blood samples are collected at multiple time points to determine the drug's absorption, distribution, metabolism, and excretion (ADME).
-
Pharmacodynamics: Biomarkers may be assessed from tumor biopsies or blood samples to confirm that the drug is hitting its target.
-
Preliminary Efficacy: Tumor responses are often assessed as a secondary endpoint using criteria such as RECIST (Response Evaluation Criteria in Solid Tumors).
Conclusion
This compound demonstrates a promising and differentiated safety profile in early clinical development, particularly with its lack of common TKI-associated adverse events like diarrhea and rash at its maximum tolerated dose. Its ability to penetrate the blood-brain barrier further positions it as a potentially valuable therapeutic option for patients with HER2-positive breast cancer and CNS metastases. As with all investigational agents, further evaluation in larger, randomized clinical trials is necessary to fully characterize its safety and efficacy in comparison to the standard of care. The experimental methodologies outlined in this guide provide a framework for the continued investigation and comparison of novel HER2 inhibitors.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. onclive.com [onclive.com]
- 3. onclive.com [onclive.com]
- 4. onclive.com [onclive.com]
- 5. ascopubs.org [ascopubs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. asco.org [asco.org]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical and clinical activity of DZD1516, a full blood-brain barrier-penetrant, highly selective HER2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical and clinical activity of DZD1516, a full blood–brain barrier-penetrant, highly selective HER2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. onclive.com [onclive.com]
- 14. How Herceptin® (trastuzumab) is Thought To Work | Herceptin® (trastuzumab) for HER2+ Metastatic Breast Cancer [herceptin.com]
- 15. Potential Side Effects | Herceptin® (trastuzumab) for HER2+ Metastatic Breast Cancer [herceptin.com]
- 16. researchgate.net [researchgate.net]
- 17. Mechanism of action of anti-HER2 monoclonal antibodies: scientific update on trastuzumab and 2C4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. HER2 signaling pathway activation and response of breast cancer cells to HER2-targeting agents is dependent strongly on the 3D microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. What is the mechanism of action of Trastuzumab? [synapse.patsnap.com]
- 22. profil.com [profil.com]
- 23. ccjm.org [ccjm.org]
- 24. Cardiac monitoring in HER2-positive patients on trastuzumab treatment: A review and implications for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. upm-inc.com [upm-inc.com]
- 26. Preclinical development - Wikipedia [en.wikipedia.org]
- 27. ppd.com [ppd.com]
- 28. Preclinical Phase Of The Drug Development Process - An Overview [fiosgenomics.com]
A Comparative Guide to the Efficacy of (R)-DZD1516 in Tumors with HER2 Mutations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical and clinical efficacy of (R)-DZD1516, a novel HER2 inhibitor, with other approved targeted therapies for tumors harboring HER2 mutations. The information presented is intended to inform research and drug development efforts in the field of oncology.
Introduction to this compound and the Landscape of HER2-Targeted Therapies
Human Epidermal Growth Factor Receptor 2 (HER2), encoded by the ERBB2 gene, is a well-established oncogenic driver in a variety of solid tumors. While HER2 amplification is a common therapeutic target, activating mutations in HER2 also play a significant role in tumorigenesis and represent a distinct therapeutic challenge. This compound is a potent and selective HER2 tyrosine kinase inhibitor (TKI) with notable blood-brain barrier permeability, a critical feature for treating brain metastases, which are common in patients with HER2-positive cancers.[1][2][3] This guide will assess the efficacy of this compound in comparison to other prominent HER2-targeted agents: neratinib, tucatinib (B611992), and trastuzumab deruxtecan (B607063).
Preclinical Efficacy Assessment
The preclinical activity of these agents provides foundational insights into their potency and selectivity. In vitro and in vivo models are crucial for initial efficacy assessments.
In Vitro Potency and Selectivity
This compound has demonstrated high selectivity for HER2 over the wild-type Epidermal Growth Factor Receptor (EGFR), which is anticipated to result in a more favorable safety profile with a lower incidence of EGFR-related toxicities like diarrhea and skin rash.[1][4][5]
| Compound | Target | IC50 (nM) | Cell Line | Notes |
| This compound | HER2 (enzymatic assay) | 0.56 | - | Potent inhibition of HER2 kinase activity.[6] |
| pHER2 (cellular assay) | 4.4 | BT474C1 | Potent downregulation of HER2 phosphorylation in a HER2-overexpressing cell line.[6] | |
| pEGFR (cellular assay) | 1455 | A431 | >300-fold selectivity for HER2 over EGFR.[6] | |
| Neratinib | HER1 (EGFR) | 92 | - | Irreversible pan-HER inhibitor.[7] |
| HER2 | 59 | - | [7] | |
| Tucatinib | HER2 | - | MCF10A (G776insV_G/C) | Potent inhibitor of HER2 exon 20 insertion mutations.[8] |
| Trastuzumab Deruxtecan | HER2 | - | - | Antibody-drug conjugate; mechanism is not based on kinase inhibition IC50. |
Table 1: Comparative In Vitro Potency of HER2-Targeted Agents. IC50 values represent the concentration of the drug required to inhibit the target by 50%. Lower values indicate higher potency. Data for tucatinib and trastuzumab deruxtecan are presented descriptively due to the nature of their mechanism or available data.
In Vivo Tumor Growth Inhibition
Preclinical xenograft models are instrumental in evaluating the in vivo anti-tumor activity of these compounds. This compound has shown significant tumor growth inhibition (TGI) in brain metastasis models, outperforming tucatinib at its maximum tolerated dose in mice.[1]
| Compound | Dose | Xenograft Model | Tumor Growth Inhibition (TGI) | Reference |
| This compound | 100 mg/kg | Brain Metastasis | 48% | [1] |
| 150 mg/kg | Brain Metastasis | 79% | [1] | |
| Tucatinib | 75 mg/kg (MTD) | Brain Metastasis | Less effective than DZD1516 at 150 mg/kg | [1] |
Table 2: In Vivo Efficacy of this compound in a Brain Metastasis Xenograft Model. MTD: Maximum Tolerated Dose.
Clinical Efficacy Comparison
Clinical trials provide the ultimate assessment of a drug's efficacy and safety in patients. The following tables summarize key clinical data for this compound and its comparators in patients with HER2-mutant solid tumors. It is important to note that the clinical development of this compound is at an earlier stage compared to the other agents.
This compound: Early Clinical Findings
A Phase 1, first-in-human study of this compound monotherapy in heavily pretreated patients with HER2-positive metastatic breast cancer, including those with central nervous system (CNS) metastases, has been completed.[1][9][10][11][12]
| Clinical Trial | Phase | Patient Population | Best Overall Response | Key Findings |
| NCT04509596 | 1 | Heavily pretreated HER2+ metastatic breast cancer (n=23), 65.2% with CNS metastases.[1][12] | Stable Disease[1][9][10][11][12] | Well-tolerated with a maximum tolerated dose of 250 mg BID. Demonstrated full blood-brain barrier penetration.[1][9][10][11][12] |
Table 3: Summary of Phase 1 Clinical Trial Results for this compound.
Neratinib: A Pan-HER Irreversible Inhibitor
Neratinib has been evaluated in multiple studies for its efficacy in various HER2-mutant solid tumors.
| Clinical Trial | Cancer Type | Treatment Regimen | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| SUMMIT (Basket Trial) | HER2-mutant, HR+ Metastatic Breast Cancer | Neratinib + Fulvestrant + Trastuzumab | 39% | 8.3 months | [2] |
| SUMMIT (Basket Trial) | HER2-mutant, TNBC | Neratinib + Trastuzumab | 33.3% | 6.2 months | [4] |
| SUMMIT (Basket Trial) | HER2-mutant, various solid tumors | Neratinib monotherapy | 32% (Breast), 20% (Cervical), 22.2% (Biliary) | 3.5 months (Breast), 20.1 months (Cervical), 2.8 months (Biliary) | |
| MutHER | HER2-mutant, non-amplified Metastatic Breast Cancer (ER+) | Neratinib + Fulvestrant | 38% (Fulvestrant-treated), 30% (Fulvestrant-naïve) | - |
Table 4: Clinical Efficacy of Neratinib in HER2-Mutant Solid Tumors. HR+: Hormone Receptor-positive, TNBC: Triple-Negative Breast Cancer, ER+: Estrogen Receptor-positive.
Tucatinib: A Highly Selective HER2 TKI
Tucatinib, known for its high selectivity for HER2 over EGFR, has shown significant activity, particularly in combination therapies.
| Clinical Trial | Cancer Type | Treatment Regimen | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| SGNTUC-019 (Basket Trial) | HER2-mutated Metastatic Breast Cancer | Tucatinib + Trastuzumab | 41.9% | 9.5 months | [5][] |
| HER2CLIMB | HER2+ Metastatic Breast Cancer (including brain metastases) | Tucatinib + Trastuzumab + Capecitabine | - | 52% reduction in risk of disease progression or death in patients with brain metastases | [14] |
Table 5: Clinical Efficacy of Tucatinib in HER2-Mutant/Positive Tumors.
Trastuzumab Deruxtecan (T-DXd): An Antibody-Drug Conjugate
T-DXd has demonstrated remarkable efficacy across a wide range of HER2-expressing and HER2-mutant tumors.
| Clinical Trial | Cancer Type | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| DESTINY-Lung02 | HER2-mutant Metastatic Non-Small-Cell Lung Cancer (NSCLC) | 49.0% (5.4 mg/kg), 56.0% (6.4 mg/kg) | 9.9 months (5.4 mg/kg), 15.4 months (6.4 mg/kg) | [15] |
| DESTINY-PanTumor02 | Various HER2-expressing Solid Tumors (IHC 3+) | 61.3% | 11.9 months | [3] |
| Phase 1 Dose-Expansion | HER2-mutant NSCLC | 72.7% | 11.3 months | |
| HERALD | HER2-amplified Solid Tumors (cfDNA based) | 56.5% | 7.0 months | [16] |
Table 6: Clinical Efficacy of Trastuzumab Deruxtecan in HER2-Mutant/Expressing Tumors. IHC: Immunohistochemistry, cfDNA: cell-free DNA.
Signaling Pathways and Mechanisms of Action
Understanding the underlying signaling pathways is crucial for rational drug design and combination strategies. HER2 activation, through mutation or amplification, leads to the activation of downstream pathways like the PI3K/Akt/mTOR and MAPK pathways, promoting cell proliferation and survival.[17][18][19]
Caption: General HER2 signaling pathway.
The therapeutic agents discussed in this guide employ distinct mechanisms to disrupt this signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. MAPK signaling pathway | Abcam [abcam.com]
- 4. A preclinical PET dual-tracer imaging protocol for ER and HER2 phenotyping in breast cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. championsoncology.com [championsoncology.com]
- 6. Preclinical and clinical activity of DZD1516, a full blood–brain barrier-penetrant, highly selective HER2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 8. Preclinical and clinical activity of DZD1516, a full blood-brain barrier-penetrant, highly selective HER2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cusabio.com [cusabio.com]
- 10. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 14. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Deciphering the Impact of HER2 Alterations on Non-Small-Cell Lung Cancer: From Biological Mechanisms to Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MTT assay protocol | Abcam [abcam.com]
A Comparative Guide to the Preclinical Antitumor Effects of (R)-DZD1516
This guide provides a comprehensive comparison of the preclinical antitumor effects of (R)-DZD1516 with other notable HER2 tyrosine kinase inhibitors (TKIs), namely tucatinib (B611992), lapatinib (B449), and neratinib. The focus is on their efficacy in HER2-positive cancer models, with a particular emphasis on activity against brain metastases. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is an orally bioavailable, highly selective, and reversible inhibitor of the human epidermal growth factor receptor 2 (HER2) designed to penetrate the blood-brain barrier (BBB).[1] Up to 50% of patients with HER2-positive metastatic breast cancer develop central nervous system (CNS) metastases, which are associated with a poor prognosis.[2][3] This has driven the development of CNS-penetrant HER2 inhibitors like this compound. This guide summarizes the key preclinical data for this compound and compares it against other HER2 TKIs.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the key preclinical data for this compound and its comparators.
Table 1: In Vitro Potency and Selectivity
| Compound | Target(s) | IC50 (pHER2, BT474C1 cells) | IC50 (pEGFR, A431 cells) | HER2/EGFR Selectivity Ratio | Reference |
| This compound | HER2 | 4.4 nM | 1455 nM | >300-fold | [4][5] |
| Tucatinib | HER2 | Potent inhibition (specific IC50 not stated in provided text) | Minimal activity in HER2-negative cell lines | Highly selective for HER2 over EGFR | [3] |
| Lapatinib | HER2, EGFR | Variable (IC50 range 0.025 to 5 µM in breast cancer cell lines) | Active | Dual inhibitor | [6] |
| Neratinib | Pan-HER (HER1, HER2, HER4) | More potent than lapatinib in cell line models | Active | Pan-HER inhibitor | [7] |
Table 2: In Vivo Antitumor Activity in Xenograft Models
| Compound | Model Type | Dosing | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| This compound | Brain Metastasis (BM) | 100 mg/kg BID | 48% TGI | [5] |
| 150 mg/kg BID | 79% TGI (significantly better than tucatinib at 75 mg/kg) | [5] | ||
| Leptomeningeal Metastasis (LM) | 100 mg/kg BID | 57% TGI | [5] | |
| 150 mg/kg BID | 81% TGI | [5] | ||
| Subcutaneous (SC) | 100 or 150 mg/kg BID | Tumor remission, comparable to tucatinib | [5] | |
| Tucatinib | Brain Metastasis | Not specified | Penetrated intracranial tumor tissues, inhibiting tumor growth and improving survival | [8][9] |
| Subcutaneous (HER2+) | Various doses | Active as monotherapy and enhanced antitumor activity in combination | [3] | |
| Lapatinib | Brain Metastasis | 30 mg/kg and 100 mg/kg | 50-53% fewer large metastases compared to vehicle | [2] |
| Neratinib | Orthotopic PDX (Brain Metastasis) | Not specified | Did not block tumor growth as a single agent in one model, but reduced pHER2. Combination with T-DM1 showed significant tumor growth reduction. |
Table 3: Pharmacokinetic Properties Related to CNS Penetration
| Compound | Parameter | Value | Species | Reference |
| This compound | Kp,uu,CSF | 2.1 | Human | [4][10] |
| Kp,uu,CSF | 0.76 and 1.4 | Rat and Monkey, respectively | [11] | |
| Tucatinib | CNS Penetration | Demonstrated penetration of CNS tumor mass | Preclinical models | [8][9] |
| Lapatinib | Brain Metastasis Concentration | 7-9 fold greater than surrounding brain tissue; 10-20% of peripheral metastases | Mouse | [12][13] |
| Neratinib | CSF Concentration | Low concentrations observed | Human | [14] |
Experimental Protocols
Detailed experimental protocols for the preclinical studies on this compound are available in the supplementary materials of the publication "Preclinical and clinical activity of DZD1516, a full blood–brain barrier-penetrant, highly selective HER2 inhibitor" (PMID: 37415239).[4] The key methodologies are summarized below.
In Vitro Assays
-
Cell Lines : BT474C1 (HER2-overexpressing breast cancer) and A431 (EGFR-overexpressing epidermoid carcinoma) were used.
-
pHER2 and pEGFR Inhibition : Cells were treated with varying concentrations of DZD1516, and the levels of phosphorylated HER2 and EGFR were measured to determine IC50 values.
-
Cell Proliferation Assay : The antiproliferative activity of DZD1516 was assessed in HER2-positive and EGFR-expressing cell lines to determine GI50 values.[5]
In Vivo Xenograft Models
-
Animal Model : Nude mice were used for all xenograft models.
-
Brain Metastasis (BM) Model : Tumor cells were implanted intracerebrally to establish brain metastases.
-
Leptomeningeal Metastasis (LM) Model : Tumor cells were implanted to establish leptomeningeal metastases.
-
Subcutaneous (SC) Model : Tumor cells were implanted subcutaneously.
-
Treatment : Mice were treated with this compound, tucatinib, or vehicle control at the indicated doses.
-
Efficacy Assessment : Tumor growth was monitored, and tumor growth inhibition (TGI) was calculated. For brain and leptomeningeal models, bioluminescent imaging was also utilized.
Pharmacokinetic Studies
-
CNS Penetration : The concentration of this compound in the plasma, brain tissue, and cerebrospinal fluid (CSF) was measured in rats and monkeys to determine the unbound brain-to-plasma (Kp,uu,brain) and unbound CSF-to-plasma (Kp,uu,CSF) partition ratios.[11]
Visualizations
HER2 Signaling Pathway
The following diagram illustrates the simplified HER2 signaling pathway, which is the target of this compound and the compared TKIs. These inhibitors block the tyrosine kinase domain of the HER2 receptor, thereby inhibiting downstream signaling cascades like the PI3K/AKT and RAS/MAPK pathways, which are crucial for cell proliferation, survival, and invasion.[15]
Caption: Simplified HER2 signaling pathway and the inhibitory action of TKIs.
Experimental Workflow for In Vivo Studies
The diagram below outlines the general workflow for the preclinical in vivo xenograft studies described for this compound.
Caption: General experimental workflow for in vivo xenograft studies.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. academic.oup.com [academic.oup.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Preclinical and clinical activity of DZD1516, a full blood–brain barrier-penetrant, highly selective HER2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DZD-1516 shows improved brain penetrance and efficacy in CNS metastases | BioWorld [bioworld.com]
- 6. Lapatinib access into normal brain and brain metastases in patients with Her-2 overexpressing breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HER2-Selective and Reversible Tyrosine Kinase Inhibitor Tucatinib Potentiates the Activity of T-DM1 in Preclinical Models of HER2-positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HER2-Selective and Reversible Tyrosine Kinase Inhibitor Tucatinib Potentiates the Activity of T-DM1 in Preclinical Models of HER2-positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical and clinical activity of DZD1516, a full blood-brain barrier-penetrant, highly selective HER2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Lapatinib Distribution in HER2 Overexpressing Experimental Brain Metastases of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lapatinib distribution in HER2 overexpressing experimental brain metastases of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Scholars@Duke publication: Pre- and Postoperative Neratinib for HER2-Positive Breast Cancer Brain Metastases: Translational Breast Cancer Research Consortium 022. [scholars.duke.edu]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling (R)-DZD1516
Essential safety protocols and logistical plans are critical for the protection of laboratory personnel and the integrity of research when handling potent pharmaceutical compounds like (R)-DZD1516. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive framework based on best practices for handling Highly Potent Active Pharmaceutical Ingredients (HPAPIs). Adherence to these guidelines is paramount for minimizing exposure risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
The primary defense against exposure to potent compounds is the correct and consistent use of appropriate PPE. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.
| PPE Category | Item | Specifications and Usage |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) or N95/P100 Respirator | A PAPR with an assigned protection factor (APF) of 1000 is recommended for handling powdered drug compounds to provide sufficient employee protection.[1] For less hazardous procedures, a well-fitted N95 or P100 respirator may be adequate, but this should be determined by a formal risk assessment.[2] |
| Body Protection | Disposable Coveralls ("Bunny Suit") | Head-to-toe "bunny suits" offer comprehensive protection.[2] Look for garments made from materials like DuPont™ Tyvek®, which provide excellent protection against solid or liquid HPAPIs.[3][4] Features such as integrated shoe covers, thumb loops, and a hood enhance safety.[2] |
| Hand Protection | Double Gloving (Nitrile or Latex) | Wear two pairs of nitrile or latex gloves to provide a barrier against skin contact.[5] Change gloves frequently, especially if contamination is suspected. |
| Eye and Face Protection | Chemical Safety Goggles and Face Shield | Chemical safety goggles that meet OSHA or EN166 standards are essential to protect against splashes and airborne particles.[6] A full-face shield should be worn in conjunction with goggles during procedures with a high risk of splashing.[2] |
| Foot Protection | Slip-on Shoe Covers | Shoe covers should be worn over laboratory-appropriate footwear to prevent the tracking of contaminants outside of the work area.[2] |
Operational Plan for Handling this compound
A systematic approach to handling potent compounds minimizes the risk of exposure and cross-contamination. The following step-by-step plan outlines a safe workflow for working with this compound.
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area with restricted access.
-
Containment: For dispensing powdered compounds, the use of containment technology such as a flexible containment glove bag is the most effective solution to control dust exposures.[1] This can lower the exposure risk by a factor greater than 1000.[1]
-
Ventilation: Ensure adequate ventilation in the handling area.[7]
2. Donning PPE:
-
Follow a strict donning procedure in a designated clean area to ensure all PPE is worn correctly before entering the handling area.
3. Compound Handling:
-
Weighing and Aliquoting: Perform these tasks within a certified chemical fume hood or a glove bag to contain any airborne particles.
-
Solution Preparation: When preparing solutions, add the solvent to the powdered compound slowly to minimize aerosolization.
-
Spill Management: Have a spill kit readily available. In case of a spill, evacuate the immediate area, and follow established cleanup protocols using appropriate PPE.
4. Doffing PPE:
-
Remove PPE in a designated doffing area, following a procedure that minimizes the risk of self-contamination. Dispose of single-use PPE as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated Labware (e.g., vials, pipette tips) | Place in a designated, sealed, and clearly labeled hazardous waste container. |
| Contaminated PPE (e.g., gloves, coveralls) | Collect in a designated hazardous waste bag immediately after doffing. Used glove bags must be incinerated.[1] |
| Liquid Waste (e.g., solutions containing this compound) | Collect in a sealed, labeled, and appropriate hazardous waste container. |
Experimental Workflow for Handling this compound
The following diagram illustrates the key steps and decision points in the safe handling and disposal workflow for this compound.
References
- 1. aiha.org [aiha.org]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 4. DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients [cleanroomtechnology.com]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. fishersci.com [fishersci.com]
- 7. targetmol.com [targetmol.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
